Zolmitriptan
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045933 | |
| Record name | Zolmitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e-01 g/L | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139264-17-8 | |
| Record name | Zolmitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolmitriptan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | zolmitriptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zolmitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zolmitriptan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLMITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Zolmitriptan's Mechanism of Action on Trigeminal Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolmitriptan, a member of the triptan class of drugs, is a selective serotonin (B10506) receptor agonist primarily used for the acute treatment of migraine headaches. Its therapeutic efficacy is rooted in its multifaceted mechanism of action on the trigeminal nervous system. This guide provides a comprehensive technical overview of this compound's interaction with trigeminal neurons, detailing its molecular targets, downstream signaling effects, and the experimental evidence that underpins our current understanding. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of neurology and pain management.
Core Mechanism: 5-HT1B/1D Receptor Agonism
This compound's primary mechanism of action is its selective agonism at 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2][3][4] These receptors are strategically located within the trigeminovascular system, the network of trigeminal nerve fibers that innervate the cranial blood vessels and are implicated in the pathophysiology of migraine.[1]
-
5-HT1D Receptors: These are predominantly found on the presynaptic terminals of trigeminal nerve fibers.[1][5] Activation of these receptors by this compound inhibits the release of pro-inflammatory neuropeptides.[1][2]
-
5-HT1B Receptors: These receptors are primarily located on the smooth muscle cells of cranial blood vessels.[1][2] this compound's agonistic action on these receptors leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[2]
This compound also exhibits a moderate affinity for 5-HT1A receptors.[4] Furthermore, it is metabolized to an active N-desmethyl metabolite which shows a higher affinity for 5-HT1D and 5-HT1B receptors than the parent compound.
Inhibition of Neuropeptide Release
A key consequence of this compound's action on presynaptic 5-HT1D receptors is the inhibition of the release of vasoactive and pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2][4] The most notable of these is Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator and a key player in neurogenic inflammation and pain transmission in migraine.[2][4] By preventing the release of CGRP and other neuropeptides like substance P and neurokinin A, this compound attenuates the inflammatory cascade and reduces pain signaling.[2][4]
Modulation of Neuronal Excitability and Firing
This compound directly modulates the electrical activity of trigeminal neurons. Systemic administration of this compound has been shown to inhibit evoked trigeminovascular activity within the trigeminal nucleus.[6] This inhibitory effect is dose-dependent and contributes to the overall reduction in pain transmission.[6]
Quantitative Data on this compound's Effects on Trigeminal Neuron Activity
| Parameter | Effect | Concentration/Dose | Species/Model | Reference |
| Evoked Potential in Trigeminal Nucleus | Reduced from 207 ± 14 µV to 98 ± 17 µV | 100 µg/kg, i.v. | Cat | [6] |
| Probability of Firing of Trigeminal Neurons | Reduced from 0.63 ± 0.1 to 0.13 ± 0.05 | 100 µg/kg, i.v. | Cat | [6] |
| High-Voltage Activated (HVA) Ca2+ Currents (IBa) | Concentration-dependent reduction | 0.1-100 µM | Rat (acutely dissociated trigeminal sensory neurons) | [7] |
| Mechanical Allodynia-like Behavior | Significant reduction | 100 µg/kg, s.c. | Rat (trigeminal neuropathic pain model) | [8] |
Signaling Pathways and Molecular Mechanisms
The activation of 5-HT1B/1D receptors by this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled, and their activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
A significant downstream effect of this compound's action is the inhibition of high-voltage activated (HVA) calcium channels in trigeminal sensory neurons.[5][7] This action is mediated through a G-protein pathway, as it is blocked by pertussis toxin.[7] Specifically, this compound has been shown to inhibit P/Q-type and possibly R-type HVA calcium channels.[7] The inhibition of these calcium channels is a crucial step in reducing the release of neurotransmitters, including CGRP.[5][7]
Signaling Pathway of this compound on Trigeminal Neurons
References
- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons | springermedizin.de [springermedizin.de]
- 6. Inhibition of trigeminal neurons by intravenous administration of the serotonin (5HT)1B/D receptor agonist this compound (311C90): are brain stem sites therapeutic target in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antimigraine 5-HT 1B/1D receptor agonists, sumatriptan, this compound and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Zolmitriptan in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of zolmitriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine, in various preclinical animal models. The following sections detail the metabolic pathways, experimental procedures, and key pharmacokinetic parameters observed in species commonly used in drug development.
This compound Metabolism
This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of three main metabolites.[1] The primary active metabolite is N-desmethyl-zolmitriptan (183C91), which exhibits a higher potency at 5HT1B/1D receptors than the parent compound.[1] The other two are inactive metabolites: this compound N-oxide and an indole (B1671886) acetic acid derivative.[1] In rats, CYP2D6 has been identified as the predominant enzyme responsible for the metabolic activation of this compound.[2]
References
Zolmitriptan Metabolism and its Active Metabolite N-desmethyl-zolmitriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan is a second-generation triptan, a class of selective serotonin (B10506) 5-HT1B/1D receptor agonists, widely prescribed for the acute treatment of migraine headaches. Its therapeutic efficacy is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. The clinical pharmacokinetics of this compound are characterized by rapid absorption and metabolism, primarily in the liver, leading to the formation of an active metabolite, N-desmethyl-zolmitriptan, which significantly contributes to the overall therapeutic effect. This technical guide provides an in-depth overview of the metabolism of this compound, with a particular focus on its active metabolite, N-desmethyl-zolmitriptan. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Metabolic Pathway of this compound
This compound undergoes extensive hepatic metabolism, resulting in three main metabolites. The primary metabolic pathway involves N-demethylation to form the active metabolite, N-desmethyl-zolmitriptan (also known as 183C91). This reaction is principally mediated by the cytochrome P450 enzyme, CYP1A2.[1][2][3] Two other major, but inactive, metabolites are also formed: this compound N-oxide and an indole (B1671886) acetic acid derivative.[1][4][5] The formation of the indole acetic acid metabolite from N-desmethyl-zolmitriptan is catalyzed by monoamine oxidase A (MAO-A).[2][3]
dot
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound and its active metabolite, N-desmethyl-zolmitriptan, have been well-characterized in healthy volunteers and migraine patients. A summary of key quantitative data is presented in the tables below for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound and N-desmethyl-zolmitriptan
| Parameter | This compound | N-desmethyl-zolmitriptan | Reference(s) |
| Oral Bioavailability | ~40% | - | [4][5][6] |
| Plasma Protein Binding | ~25% | ~25% | [2][4] |
| Elimination Half-life (t½) | ~3 hours | ~3.5 hours | [2][4] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | ~3 hours | [7][8] |
| Apparent Volume of Distribution (Vd/F) | 136 L | - | [9] |
| Total Plasma Clearance (CL/F) | 121 L/h | - | [9] |
| Relative Plasma Concentration | Parent Compound | ~2/3 of this compound | [4][5][10] |
| 5-HT1B/1D Receptor Potency | - | 2-6 times greater than this compound | [1][10] |
Table 2: Urinary Excretion of this compound and its Metabolites (% of dose)
| Compound | Percentage of Dose in Urine | Reference(s) |
| Unchanged this compound | ~8% | [7] |
| Indole Acetic Acid Derivative | ~31% | [7] |
| N-oxide Metabolite | ~7% | [7] |
| N-desmethyl Metabolite | ~4% | [7] |
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited for the study of this compound metabolism.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Inhibition Studies: To identify specific CYP isozymes, incubations are performed in the presence of selective chemical inhibitors for major CYP enzymes (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6).[3]
-
Sample Analysis: Following incubation, the reaction is terminated (e.g., by adding a cold organic solvent like acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of metabolites.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are carried out with a range of this compound concentrations.[11]
-
dot
Bioanalytical Method for this compound and N-desmethyl-zolmitriptan in Human Plasma
-
Objective: To accurately quantify the concentrations of this compound and its active metabolite, N-desmethyl-zolmitriptan, in human plasma samples for pharmacokinetic studies.
-
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Plasma samples are pre-treated, often by adding a precipitating agent or adjusting the pH.
-
The pre-treated sample is loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed to remove interfering substances.
-
The analytes (this compound and N-desmethyl-zolmitriptan) are eluted with an organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is used for isocratic or gradient elution.
-
Flow Rate: A constant flow rate is maintained.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound and N-desmethyl-zolmitriptan.
-
-
dot
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. tsijournals.com [tsijournals.com]
- 3. biotage.com [biotage.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. LC-MS/MS determination of this compound and its active metabolite ...: Ingenta Connect [ingentaconnect.com]
- 8. In vitro metabolism of this compound in rat cytochromes induced with beta-naphthoflavone and the interaction between six drugs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. academic.oup.com [academic.oup.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide on the Central and Peripheral Actions of Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolmitriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. It is widely prescribed for the acute treatment of migraine headaches, with or without aura. This technical guide provides a comprehensive overview of the central and peripheral mechanisms of action of this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Migraine is a debilitating neurological disorder characterized by severe, recurring headaches often accompanied by symptoms such as nausea, vomiting, and sensitivity to light and sound. The pathophysiology of migraine is complex and involves the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), and the dilation of cranial blood vessels.
This compound exerts its therapeutic effects through a dual mechanism of action, involving both peripheral and central pathways, to counteract these pathological changes. Peripherally, it causes vasoconstriction of dilated cranial arteries and inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1] Centrally, this compound crosses the blood-brain barrier to act on brainstem nuclei, modulating pain signal transmission.[1]
Quantitative Data
Clinical Efficacy of this compound
The clinical efficacy of this compound has been demonstrated in numerous randomized, double-blind, placebo-controlled trials. The following tables summarize key efficacy endpoints for different formulations of this compound.
Table 1: Headache Response Rates (Improvement from Moderate/Severe to Mild/No Pain)
| Formulation | Dose | Timepoint | This compound Response Rate (%) | Placebo Response Rate (%) | p-value | Reference |
| Oral Tablet | 2.5 mg | 2 hours | 62 | 36 | < 0.001 | |
| Oral Tablet | 5 mg | 2 hours | 53 | 58 | NS | [2] |
| Oral Tablet | 10 mg | 2 hours | 54 | 58 | NS | [2] |
| Nasal Spray | 5 mg | 15 minutes | Significantly higher than placebo | - | < 0.001 | |
| Nasal Spray | 5 mg | 2 hours | 66.2 | 35.0 | < 0.001 | [3] |
| Nasal Spray | 5 mg | 2 hours | 70.3 | 30.6 | < 0.001 | [4] |
| ADAM Intracutaneous | 3.8 mg | 2 hours | 68.3 | 42.9 | 0.0009 |
Table 2: Pain-Free Rates
| Formulation | Dose | Timepoint | This compound Pain-Free Rate (%) | Placebo Pain-Free Rate (%) | p-value | Reference |
| Orally Disintegrating Tablet | 2.5 mg | 1 hour | 13 | 8 | 0.004 | [5] |
| Orally Disintegrating Tablet | 2.5 mg | 2 hours | 40 | 20 | < 0.001 | [5] |
| Oral Tablet | 2.5 mg | 2 hours | 23 | 20 | NS | [2] |
| Oral Tablet | 5 mg | 2 hours | 19 | 20 | NS | [2] |
| Oral Tablet | 10 mg | 2 hours | 25 | 20 | NS | [2] |
| Nasal Spray | 5 mg | 15 minutes | Significantly higher than placebo | - | < 0.005 | |
| ADAM Intracutaneous | 3.8 mg | 2 hours | 41.5 | 14.2 | 0.0001 |
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound varies with the formulation, which influences its onset of action.
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite (N-desmethyl-zolmitriptan)
| Parameter | This compound (Oral Tablet) | This compound (Nasal Spray) | N-desmethyl-zolmitriptan (after Oral this compound) | Reference |
| Bioavailability (%) | ~40 | ~102 (compared to oral tablet) | - | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | 5 minutes (detectable) | ~3 hours | [6][7] |
| Elimination Half-life (t1/2) | ~3 hours | ~3 hours | ~3 hours | [6] |
| Active Metabolite Potency | - | - | 2-6 times more potent than this compound | [7] |
Receptor Binding Affinity
This compound's high affinity for 5-HT1B and 5-HT1D receptors underlies its mechanism of action.
Table 4: Receptor Binding Affinity (pIC50) of this compound
| Receptor Subtype | pIC50 |
| 5-HT1D | 9.16 ± 0.12 |
| 5-HT1B | 8.32 ± 0.09 |
| 5-HT1F | 7.22 ± 0.12 |
| 5-HT1A | 6.45 ± 0.11 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Experimental Protocols
Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol outlines a method to determine the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neuropeptide Release
This protocol describes a method to measure the effect of this compound on the in vivo release of CGRP in the trigeminal nucleus caudalis (TNC) of an animal model.
Materials:
-
Anesthetized animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
Fraction collector.
-
ELISA or RIA kit for CGRP.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the TNC.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples into a fraction collector for a baseline period (e.g., 1-2 hours).
-
Drug Administration: Administer this compound systemically (e.g., intravenously or subcutaneously).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Stimulation (Optional): To evoke neuropeptide release, the trigeminal ganglion can be electrically stimulated.
-
Sample Analysis: Measure the concentration of CGRP in the collected dialysate fractions using a sensitive immunoassay (ELISA or RIA).
-
Data Analysis: Compare the CGRP levels in the post-treatment samples to the baseline levels to determine the effect of this compound on neuropeptide release.
Plasma Protein Extravasation in Dura Mater
This protocol details a method to assess the inhibitory effect of this compound on neurogenic inflammation in the dura mater.
Materials:
-
Anesthetized animal (e.g., rat or guinea pig).
-
Stimulating electrode.
-
Evans blue dye or radiolabeled albumin (e.g., ¹²⁵I-BSA).
-
This compound solution.
-
Saline.
-
Spectrophotometer or gamma counter.
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the trigeminal ganglion.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Tracer Injection: Inject Evans blue dye or radiolabeled albumin intravenously.
-
Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion for a set period (e.g., 5 minutes) to induce neurogenic inflammation.
-
Tissue Collection: After a circulation period, perfuse the animal with saline to remove intravascular tracer. Dissect the dura mater.
-
Quantification:
-
For Evans blue: Extract the dye from the dura mater using a solvent (e.g., formamide) and measure the absorbance using a spectrophotometer.
-
For radiolabeled albumin: Measure the radioactivity in the dura mater using a gamma counter.
-
-
Data Analysis: Compare the amount of extravasated tracer in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of plasma protein extravasation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Peripheral mechanism of this compound action.
References
- 1. Randomized, double-blind, placebo-controlled, parallel-group, multi-center study of the safety and efficacy of ADAM this compound for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology of this compound (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic sumatriptan and this compound treatment on 5-HT receptor expression and function in rats. | BioGRID [thebiogrid.org]
- 6. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploring the chemical synthesis and chiral properties of Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan, chemically known as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active isomer. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, with a particular focus on the strategies employed to control its chiral properties. Detailed experimental protocols for key reactions and analytical methods are presented, alongside a summary of relevant quantitative data.
Chemical Synthesis of this compound
The most prevalent and industrially viable synthesis of this compound proceeds through a multi-step pathway commencing with a chiral starting material, which ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).[1][4][5] The general synthetic strategy involves the construction of the indole (B1671886) core via a Fischer indole synthesis.
A common synthetic route begins with the chiral precursor (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][5] This starting material undergoes a sequence of reactions, including diazotization, reduction to a hydrazine (B178648) intermediate, and subsequent condensation with an aldehyde equivalent to form the indole ring system.[6][7]
Key Synthetic Steps:
-
Diazotization: The synthesis is initiated by the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. This reaction is typically carried out in an acidic medium, such as hydrochloric acid, using a nitrite (B80452) salt like sodium nitrite at low temperatures to form a transient diazonium salt.[1][5]
-
Reduction to Hydrazine Intermediate: The diazonium salt is then reduced to the corresponding hydrazine derivative, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride.[7][8] Common reducing agents for this transformation include stannous chloride in concentrated hydrochloric acid.[1][9]
-
Fischer Indole Synthesis: The crucial indole ring is formed through a Fischer indole synthesis.[1] The hydrazine intermediate is reacted with a suitable carbonyl compound, typically 4,4-dimethoxy-N,N-dimethylbutylamine or a related acetal (B89532), in an acidic environment.[1][5] This condensation and subsequent cyclization under acidic conditions yield the this compound core structure.
Various modifications and improvements to this general scheme have been reported, including one-pot procedures that avoid the isolation of intermediates, and the use of alternative reducing agents and purification strategies to enhance yield and purity.[5][6][10]
Experimental Protocols
A solution of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is prepared in dilute hydrochloric acid and cooled to a temperature between -5°C and 0°C. An aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature to facilitate the formation of the diazonium salt. This cold diazonium salt solution is subsequently added to a pre-cooled solution of stannous chloride in concentrated hydrochloric acid. The reaction mixture is stirred at a low temperature for a specified period to ensure complete reduction to the hydrazine hydrochloride salt. The resulting solid is typically isolated by filtration.
The isolated (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride is suspended in water and treated with concentrated hydrochloric acid. To this mixture, N,N-dimethylamino butyraldehyde (B50154) diethyl acetal is added. The reaction mixture is then heated to reflux for several hours to drive the condensation and cyclization reactions. Upon completion, the reaction is cooled, and the crude this compound is isolated. Purification is often achieved through crystallization from a suitable solvent system, such as isopropanol (B130326) or an isopropanol/n-heptane mixture, to yield this compound of high purity.[1][10]
Quantitative Data
The following table summarizes typical quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Overall Yield | ~60% | [1] |
| HPLC Purity | >99.9% | [1] |
| Optical Rotation [α]D | -4.79° (c=0.5% in Methanol) | [1] |
Chiral Properties of this compound
The pharmacological activity of this compound is critically dependent on its stereochemistry. The molecule possesses a single chiral center at the 4-position of the oxazolidinone ring.[11] The therapeutically active enantiomer is the (S)-isomer.[11]
The chirality of this compound is typically introduced early in the synthetic sequence through the use of a chiral starting material, such as L-4-nitrophenylalanine, which is then converted to (S)-4-(4-aminobenzyl)-2-oxazolidinone.[4][12] This approach, known as a chiral pool synthesis, ensures the formation of the desired (S)-enantiomer.
Chiral Analysis
Ensuring the enantiomeric purity of this compound is a critical aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[11][13]
A validated chiral LC method for the separation of this compound enantiomers and its key intermediate has been developed.[11] The separation is typically achieved on a chiral stationary phase, such as a Chiralpak AD-H column.[11][13] The mobile phase often consists of a mixture of hexane (B92381) and ethanol, or a multi-component system of hexane, isopropanol, methanol, and diethylamine.[11][13] The resolution between the (S)- and (R)-enantiomers should be significant, with the undesired (R)-isomer being quantified as an impurity.[11]
Quantitative Chiral Purity Data
The following table outlines key parameters for the chiral analysis of a this compound intermediate.
| Parameter | Value | Reference |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Hexane:Ethanol (70:30, v/v) | [11] |
| Resolution between enantiomers | ≥ 4 | [11] |
| Limit of Detection of (R)-isomer | 250 ng/mL | [11] |
| Limit of Quantification of (R)-isomer | 750 ng/mL | [11] |
Visualizing the Synthesis and Mechanism
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US8143417B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. A METHOD FOR THE PREPARATION OF this compound - Patent 2125798 [data.epo.org]
- 7. US9006453B2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 8. EP2751098B1 - An improved process for preparation of this compound - Google Patents [patents.google.com]
- 9. WO2009044211A1 - Process for the preparation of this compound, salts and solvates thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A validated chiral LC method for the enantiomeric separation of this compound key intermediate, ZTR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. A validated chiral LC method for the determination of this compound and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Zolmitriptan's potential for non-migraine therapeutic applications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a well-established first-line therapy for the acute treatment of migraine headaches. Its mechanism of action, involving cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, has prompted investigation into its utility for other primary headache disorders. This technical guide provides an in-depth review of the scientific evidence and clinical data supporting the non-migraine therapeutic applications of this compound. The primary focus is on its efficacy in the acute treatment of cluster headache, the most studied off-label use, with an exploration of the underlying pathophysiology and a detailed summary of key clinical trials. This document synthesizes quantitative efficacy data, outlines experimental protocols, and visualizes the core signaling pathways and clinical trial workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is a second-generation triptan designed for high affinity and selectivity at serotonin 5-HT1B and 5-HT1D receptors.[1][2] While its primary FDA-approved indication is the acute treatment of migraine with or without aura, its pharmacological profile suggests potential efficacy in other headache disorders sharing pathophysiological links with the trigeminovascular system.[3] The most significant body of evidence for a non-migraine application of this compound exists for the acute management of cluster headache, a severe and debilitating trigeminal autonomic cephalalgia (TAC).[3][4] This guide will dissect the mechanism of action, present the clinical evidence, and provide detailed experimental insights into this primary off-label application.
Core Mechanism of Action in the Trigeminal Nervous System
The therapeutic effect of this compound in both migraine and cluster headache is rooted in its agonist activity at 5-HT1B/1D receptors, which are strategically located within the trigeminovascular system.[1][5] The activation of this system is a common feature in primary headache disorders and involves vasodilation of cranial blood vessels and the release of vasoactive sensory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3][5]
This compound exerts its effects through a dual mechanism:
-
Cranial Vasoconstriction: It directly stimulates 5-HT1B receptors located on the smooth muscle of dilated intracranial arteries, leading to vasoconstriction and reversal of the painful vasodilation that characterizes headache attacks.[1][5]
-
Inhibition of Neuronal Signaling: It activates 5-HT1D receptors on presynaptic trigeminal nerve endings.[1] This activation inhibits the release of pro-inflammatory neuropeptides (e.g., CGRP), reducing neurogenic inflammation and blocking the transmission of pain signals to the brainstem.[5]
Furthermore, this compound can cross the blood-brain barrier, allowing for a central action on pain-modulating pathways in the brainstem, which may contribute to its overall efficacy.[1][5]
Caption: this compound's dual agonistic action on 5-HT1D and 5-HT1B receptors.
Primary Non-Migraine Application: Cluster Headache
Cluster headache (CH) is a trigeminal autonomic cephalalgia characterized by excruciatingly severe, strictly unilateral pain attacks, accompanied by ipsilateral autonomic symptoms. The rapid onset and severity of attacks necessitate acute treatments with a fast mechanism of action. This compound, particularly in its nasal spray formulation, has been extensively studied and is recommended as an effective treatment for acute cluster headache attacks.
Quantitative Data Summary
Clinical trials have demonstrated the efficacy of both oral and intranasal this compound in the acute treatment of episodic and chronic cluster headache. The data from key randomized controlled trials (RCTs) are summarized below for comparison.
Table 1: Efficacy of Oral this compound in Episodic Cluster Headache
| Study Endpoint | This compound 10 mg | This compound 5 mg | Placebo | p-value (10mg vs Placebo) |
|---|---|---|---|---|
| Headache Response at 30 min | 47% | - | 29% | p = 0.02 |
| Mild or No Pain at 30 min | 60% | 57% | 42% | p ≤ 0.01 |
Data derived from a multicenter, double-blind, randomized, crossover study. Headache response was defined as a reduction in pain from moderate-to-very-severe to mild or none.[1]
Table 2: Efficacy of this compound Nasal Spray in Cluster Headache (Meta-analysis)
| Patient Subtype | Endpoint (Headache Relief at 30 min) | This compound 10 mg | This compound 5 mg | Placebo |
|---|---|---|---|---|
| Episodic CH | Response Rate | 73.7% | 51.7% | 35.6% |
| Odds Ratio vs Placebo | 9.9 (p < 0.001) | 2.5 (p = 0.06) | - | |
| Chronic CH | Response Rate | 40.7% | 41.9% | 17.2% |
| Odds Ratio vs Placebo | 7.6 (p = 0.046) | 8.1 (p = 0.035) | - |
Data from a meta-analysis of two double-blind, placebo-controlled, randomized, crossover studies. Headache relief was defined as a reduction from moderate-to-very-severe pain to mild or none.[6]
Table 3: Efficacy of this compound Nasal Spray in Cluster Headache (Single RCT)
| Study Endpoint | This compound 10 mg | This compound 5 mg | Placebo |
|---|---|---|---|
| Headache Response at 30 min | 63.3% | 50.0% | 30.0% |
| Pain-Free at 30 min | 46.9% | 38.5% | 20.0% |
| Time to Headache Relief | 10 min | 20 min | - |
Data from a multicenter, double-blind, randomized, three-period crossover study. Both doses reached statistical significance for the primary endpoint versus placebo.[7]
Experimental Protocols
The methodologies employed in the pivotal trials assessing this compound for cluster headache share common design features crucial for ensuring data validity in this patient population.
Key Study Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Crossover Trial
-
Objective: To evaluate the efficacy and tolerability of this compound (oral or nasal spray) compared to placebo for the acute treatment of a cluster headache attack.
-
Patient Population: Adult patients (typically 18-65 years) with a diagnosis of episodic or chronic cluster headache according to International Headache Society (IHS) criteria. Patients must be able to distinguish cluster headache attacks from other headache types.
-
Study Design: A three-period crossover design is commonly used, where each patient treats three separate attacks, one with each of the study medications (e.g., this compound 5 mg, this compound 10 mg, and placebo) in a randomized order. This design allows for intra-patient comparisons, reducing variability.
-
Inclusion Criteria:
-
Established diagnosis of cluster headache.
-
History of attacks for at least one year.
-
Attacks of moderate to very severe intensity.
-
-
Exclusion Criteria:
-
Contraindications to triptan use (e.g., ischemic heart disease, uncontrolled hypertension, history of stroke).
-
Use of ergotamine-containing medications or other triptans within 24 hours.
-
-
Intervention: Patients are instructed to take the study medication as soon as possible after the onset of a moderate-to-very-severe cluster headache attack.
-
Primary Efficacy Endpoint: The most common primary endpoint is Headache Response at 30 minutes post-dose. This is defined as a reduction in headache intensity from a baseline of moderate, severe, or very severe to mild or none on a 5-point verbal rating scale.
-
Secondary Endpoints:
-
Pain-free status at 30 minutes.
-
Headache response at earlier time points (e.g., 10, 15, 20 minutes).
-
Use of escape medication.
-
Tolerability and adverse event profile.
-
-
Data Analysis: A multilevel, random-effects logistic regression model is often used to account for treatment period effects and potential cluster headache subtype interactions.
Caption: Workflow for a typical crossover design clinical trial.
Other Potential Applications and Future Directions
While cluster headache is the most robustly supported non-migraine use, this compound's mechanism suggests theoretical utility in other TACs. However, clinical evidence is sparse. For conditions like Short-lasting Unilateral Neuralgiform headache attacks with Conjunctival injection and Tearing (SUNCT) and SUNA, triptans are generally considered ineffective. Future research could explore the efficacy of this compound in other primary headache disorders that involve trigeminovascular activation, though careful patient selection and trial design would be paramount. Further studies could also investigate the central effects of this compound and its potential role in modulating pain pathways beyond its vascular effects.
Conclusion
This compound demonstrates significant and clinically meaningful efficacy in the acute treatment of cluster headache, particularly in its nasal spray formulation which offers a rapid onset of action. This application is a logical extension of its established mechanism of action within the trigeminovascular system. The data from multiple randomized controlled trials provide strong evidence supporting this off-label use. For drug development professionals, the success of this compound in cluster headache underscores the potential for targeted 5-HT1B/1D agonists in treating a spectrum of severe primary headache disorders beyond migraine. Future research should continue to delineate the full therapeutic potential of this pharmacological class.
References
- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of this compound and its clinical applications in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Zolmitriptan: A Technical Guide to Cellular and Molecular Targets Beyond Serotonin 5-HT1B/1D Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolmitriptan, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine. Its primary mechanism of action is widely recognized as agonism at the serotonin (B10506) 5-HT1B and 5-HT1D receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond these primary targets. This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound, with a specific focus on its interactions with other serotonin receptor subtypes and its downstream effects on ion channels. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways and workflows.
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The "triptan" class of drugs, including this compound, revolutionized migraine therapy. The established mechanism involves the activation of 5-HT1B receptors on cranial blood vessels, causing vasoconstriction, and 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][2][3] While this model is central to this compound's efficacy, understanding its broader target engagement is crucial for a complete pharmacological picture, potentially explaining nuances in clinical response and providing avenues for future drug development. This guide delves into the documented interactions of this compound with 5-HT1A and 5-HT1F receptors and its indirect modulation of voltage-gated calcium channels.
Non-Primary Serotonin Receptor Targets: 5-HT1A and 5-HT1F
While this compound exhibits the highest affinity for 5-HT1B and 5-HT1D receptors, it also demonstrates moderate to high affinity for the 5-HT1A and 5-HT1F receptor subtypes. This interaction is also observed with its active metabolite, N-desmethyl-Zolmitriptan.[4]
Quantitative Binding Affinity Data
Radioligand binding assays have been employed to determine the binding affinity (pKi) of this compound at various human serotonin receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a stronger binding affinity.
| Compound | Receptor Subtype | pKi | Reference |
| This compound | 5-HT1A | 7.1 | [[“]] |
| This compound | 5-HT1F | 8.0 | [[“]] |
Functional Activity
The functional consequence of this compound binding to 5-HT1A and 5-HT1F receptors is an area of ongoing investigation. Like 5-HT1B/1D receptors, both 5-HT1A and 5-HT1F receptors are G-protein coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
Objective: To determine the binding affinity of this compound for 5-HT1A and 5-HT1F receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A or 5-HT1F receptor.
-
A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.[6]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
This protocol describes a typical cAMP assay to measure the functional activity of this compound at Gi-coupled receptors like 5-HT1A and 5-HT1F.
Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
A cell line expressing the human 5-HT1A or 5-HT1F receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).
-
Cell culture medium and reagents.
-
384-well microplates.
Procedure:
-
Cell Culture: Culture the cells expressing the receptor of interest in appropriate media and seed them into 384-well plates.[7]
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. These kits are typically based on competitive immunoassays.[7][8]
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect).
Downstream Modulation of Ion Channels: High-Voltage Activated (HVA) Calcium Channels
Beyond direct receptor binding, this compound has been shown to indirectly modulate the activity of certain ion channels. A key finding is its inhibitory effect on high-voltage activated (HVA) calcium channels in trigeminal ganglion neurons.
Experimental Evidence and Quantitative Data
Electrophysiological studies have demonstrated that this compound can reduce the influx of calcium through HVA channels in a concentration-dependent manner.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Concentration Range for Inhibition | 0.1 - 100 µM | Acutely dissociated rat trigeminal ganglion neurons | Whole-cell patch recording of Ba2+ currents | [9] |
| Inhibited Channel Subtypes | P/Q-type and possibly R-type | Acutely dissociated rat trigeminal ganglion neurons | Use of specific channel blockers | [9] |
This inhibitory action of this compound on HVA calcium channels is not a direct interaction with the channel itself. Instead, it is a downstream consequence of 5-HT1B/1D receptor activation and the subsequent engagement of the Gi/o protein signaling pathway. This was confirmed by the blockade of the inhibitory effect by a 5-HT1B/1D antagonist (GR127935) and by pertussis toxin, which inactivates Gi/o proteins.[9]
Signaling Pathway
The activation of 5-HT1B/1D receptors by this compound leads to the activation of Gi/o proteins. The βγ subunits of the G-protein are thought to directly interact with the HVA calcium channels, leading to their inhibition and a reduction in calcium influx. This reduction in calcium influx at the presynaptic terminals of trigeminal neurons is a plausible mechanism for the inhibition of CGRP release.
References
- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Zolmitriptan in Modulating Neuroinflammation in Migraine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms, with neuroinflammation emerging as a key component of its pathophysiology. Zolmitriptan, a second-generation triptan, is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine. Beyond its established vasoconstrictor effects on cranial blood vessels, this compound exerts significant modulatory effects on neuroinflammatory processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates neuroinflammation in migraine. It delves into the molecular pathways, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for assays used to evaluate its anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, aiming to foster a deeper understanding of this compound's therapeutic actions and to guide future research in the development of novel anti-migraine therapies.
Introduction: Neuroinflammation in Migraine Pathophysiology
The trigeminovascular system is a critical player in the generation of migraine pain. Activation of trigeminal ganglion neurons triggers the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A, from perivascular nerve endings in the meninges.[1][2] This release initiates a cascade of inflammatory events known as neurogenic inflammation, characterized by vasodilation of dural blood vessels, plasma protein extravasation, and the activation of resident immune cells.[3][4] This inflammatory milieu sensitizes trigeminal nociceptors, leading to the throbbing headache and other symptoms characteristic of a migraine attack. While the initial trigger for trigeminal activation is still under investigation, the subsequent neuroinflammatory cascade is a well-established therapeutic target.
This compound: A Multi-modal Modulator of Neuroinflammation
This compound's therapeutic efficacy in migraine stems from its ability to target multiple components of the neuroinflammatory cascade. Its primary mechanism involves agonism at 5-HT1B and 5-HT1D receptors, which are strategically located to counteract the events leading to and sustaining neurogenic inflammation.[5][6]
Inhibition of Neuropeptide Release from Trigeminal Neurons
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the release of CGRP and other pro-inflammatory neuropeptides from presynaptic trigeminal nerve terminals.[5][7] This is mediated through its agonist activity at 5-HT1D receptors located on these nerve endings.[6] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent inhibition of voltage-gated calcium channels, which is a critical step for neuropeptide exocytosis.[8][9] By preventing the release of these inflammatory mediators, this compound effectively dampens the initiation and propagation of neurogenic inflammation.[5]
Vasoconstriction of Dilated Cranial Blood Vessels
During a migraine attack, the release of vasoactive peptides like CGRP causes significant dilation of meningeal blood vessels.[2] this compound counteracts this by binding to 5-HT1B receptors located on the smooth muscle cells of these vessels, inducing vasoconstriction.[6][10] This action helps to restore normal vessel tone and reduce the mechanical activation of perivascular nociceptors.
Central Neuromodulatory Effects
This compound is a lipophilic molecule that can cross the blood-brain barrier, allowing it to exert central effects.[5][7] It has been shown to act on 5-HT1B/1D receptors within the brainstem, particularly in the trigeminal nucleus caudalis (TNC), a key relay station for trigeminal pain processing.[5][11] By inhibiting neuronal activity in the TNC, this compound can reduce the transmission of pain signals to higher brain centers.[11]
Potential Modulation of Glial Cell Activity (Area of Ongoing Research)
While the primary focus of this compound's action has been on neuronal and vascular targets, emerging evidence suggests a role for glial cells, including astrocytes and microglia, in the modulation of migraine-related neuroinflammation.[12][13] These cells can be activated in response to neuronal activity and neuropeptide release, contributing to the inflammatory environment. Although direct studies on this compound's effects on glial activation markers like Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia in migraine models are limited, its ability to reduce the initial inflammatory triggers suggests an indirect modulatory role. Further research is warranted to elucidate the direct interactions of this compound with glial cells.
Interaction with PACAP Signaling (Hypothesized)
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is another neuropeptide implicated in migraine pathophysiology, with actions that overlap with CGRP.[14] While there is no direct evidence of this compound binding to PACAP receptors, the complex interplay between serotonin, CGRP, and PACAP signaling pathways within the trigeminovascular system suggests potential for indirect interactions. The therapeutic effects of this compound in mitigating neurogenic inflammation may, in part, be due to downstream effects on the PACAP signaling cascade. This remains an area for future investigation.
Quantitative Data on this compound's Efficacy
The clinical efficacy of this compound in the acute treatment of migraine has been demonstrated in numerous randomized controlled trials. The following tables summarize key quantitative data from these studies.
Table 1: Pain-Free Response Rates at 2 Hours for Oral this compound
| Study/Analysis | This compound Dose | Placebo | p-value | Reference(s) |
| Clinical Trial 042 | 2.5 mg | 36% (Headache Response) | < 0.001 | [15] |
| Loder et al. (ODT) | 2.5 mg | 20% | < 0.001 | [7][16] |
| ADAM this compound Trial | 3.8 mg (transdermal) | 14.2% | 0.0001 | [4][17] |
Table 2: Dose-Ranging Efficacy of this compound Nasal Spray (Headache Response at 2 Hours)
| Treatment | Headache Response Rate | p-value (vs. Placebo) | Reference(s) |
| This compound 5.0 mg | 70.3% | < 0.001 | [18] |
| This compound 2.5 mg | 58.6% | < 0.001 | [18] |
| This compound 1.0 mg | 54.8% | < 0.001 | [18] |
| This compound 0.5 mg | 41.5% | < 0.001 | [18] |
| Placebo | 30.6% | - | [18] |
| This compound 2.5 mg Oral Tablet | 61.3% | - | [18] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments used to evaluate the anti-neuroinflammatory effects of this compound.
Electrical Stimulation of the Trigeminal Ganglion and Measurement of CGRP Release
This model is used to induce neurogenic inflammation and measure the inhibitory effect of compounds on neuropeptide release.[1][7]
-
Animal Model: Male Sprague-Dawley rats (250-350g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Surgical Procedure:
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the trigeminal ganglion.
-
Carefully place a stimulating electrode on the surface of the trigeminal ganglion.
-
-
Stimulation Parameters:
-
Deliver square-wave pulses (e.g., 5 Hz, 1 ms (B15284909) duration, 1.0 mA) for a defined period (e.g., 5 minutes).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein at baseline (pre-stimulation) and at various time points post-stimulation.
-
Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
-
CGRP Measurement:
-
Quantify CGRP levels in the plasma samples using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at a specified time before the electrical stimulation.
-
-
Data Analysis:
-
Compare the stimulation-induced increase in plasma CGRP levels between the vehicle-treated and this compound-treated groups.
-
Dural Plasma Protein Extravasation (PPE) Assay
This assay quantifies the leakage of plasma proteins from dural blood vessels, a hallmark of neurogenic inflammation.[1][17][19]
-
Animal Model: Male Sprague-Dawley rats or guinea pigs.
-
Anesthesia: Anesthetize the animal as described in section 4.1.
-
Tracer Injection:
-
Inject a fluorescently labeled tracer, such as Evans blue dye (50 mg/kg, i.v.) or radiolabeled albumin, into the femoral vein.
-
-
Induction of PPE:
-
Induce neurogenic inflammation by either electrical stimulation of the trigeminal ganglion (as described in 4.1) or by intravenous administration of capsaicin (B1668287) (a C-fiber activator).[17]
-
-
Tissue Collection and Processing:
-
After a set period (e.g., 30 minutes), perfuse the animal transcardially with saline to remove intravascular tracer.
-
Carefully dissect the dura mater.
-
-
Quantification of Extravasation:
-
For Evans blue, extract the dye from the dura mater using formamide (B127407) and measure the absorbance at 620 nm using a spectrophotometer.
-
For radiolabeled albumin, measure the radioactivity in the dural tissue using a gamma counter.
-
-
Drug Administration:
-
Administer this compound or vehicle prior to the induction of PPE.
-
-
Data Analysis:
-
Compare the amount of extravasated tracer in the dura mater between the vehicle-treated and this compound-treated groups.
-
Nitroglycerin (NTG)-Induced Migraine Model
This model is used to induce migraine-like symptoms in rodents, including hyperalgesia, which can be assessed to evaluate the efficacy of anti-migraine drugs.[20][21][22][23]
-
Animal Model: Male or female rats or mice.
-
NTG Administration:
-
Administer nitroglycerin (e.g., 10 mg/kg, i.p. or s.c.) to induce a migraine-like state.[23]
-
-
Behavioral Testing:
-
Assess sensory hypersensitivity at baseline and at various time points after NTG administration.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the periorbital region or hind paw and record the withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) applied to the hind paw and measure the latency to withdrawal.
-
-
Drug Administration:
-
Administer this compound or vehicle at a specified time before or after NTG administration.
-
-
Data Analysis:
-
Compare the changes in withdrawal thresholds or latencies between the vehicle-treated and this compound-treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound's dual mechanism of action.
Caption: Workflow for Plasma Protein Extravasation Assay.
Conclusion and Future Directions
This compound's role in modulating neuroinflammation in migraine is multifaceted, extending beyond simple vasoconstriction. Its primary anti-inflammatory effects are mediated through the inhibition of CGRP release from trigeminal neurons and the constriction of dilated dural vessels. Furthermore, its ability to penetrate the central nervous system and modulate pain processing in the brainstem contributes to its overall therapeutic efficacy.
While the neuronal and vascular targets of this compound are well-characterized, its direct effects on glial cells, such as astrocytes and microglia, in the context of migraine remain an area ripe for investigation. Elucidating these interactions could provide a more complete picture of its anti-neuroinflammatory properties. Additionally, exploring the potential interplay between this compound and the PACAP signaling pathway may uncover novel therapeutic avenues. Future research employing advanced techniques, such as in vivo imaging and cell-specific genetic manipulations, will be instrumental in further unraveling the complex mechanisms by which this compound and other triptans modulate the intricate neuroinflammatory landscape of migraine. This deeper understanding will be crucial for the development of more targeted and effective treatments for this debilitating disorder.
References
- 1. Dural inflammation model of migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, placebo-controlled, parallel-group, multi-center study of the safety and efficacy of ADAM this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical pharmacology of this compound (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain-free rates with this compound 2.5 mg ODT in the acute treatment of migraine: results of a large double-blind placebo- controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cranial vascular effects of this compound, a centrally active 5-HT1B/1D receptor partial agonist for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of trigeminal neurons by intravenous administration of the serotonin (5HT)1B/D receptor agonist this compound (311C90): are brain stem sites therapeutic target in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Astrocytes in Migraine with Cortical Spreading Depression: Protagonists or Bystanders? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical efficacy and tolerability of 2.5 mg this compound for the acute treatment of migraine. The 042 Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurogenic Inflammation: The Participant in Migraine and Recent Advancements in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Speed of onset and efficacy of this compound nasal spray in the acute treatment of migraine: a randomised, double-blind, placebo-controlled, dose-ranging study versus this compound tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. egrove.olemiss.edu [egrove.olemiss.edu]
- 21. Nitroglycerin (NTG)-Induced Migraine Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Analgesic Effect of this compound Nanoparticles in Experimental Animal Models – International Journal of Innovative Research in Medical Science [ijirms.in]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Zolmitriptan in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolmitriptan is a selective serotonin (B10506) receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[3][4] This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable determination of this compound in human plasma. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for both preclinical and clinical research.
The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This document provides comprehensive experimental protocols, quantitative performance data, and a visual representation of the workflow to facilitate implementation in a laboratory setting.
Quantitative Data Summary
The performance of the HPLC-MS/MS method for this compound quantification is summarized in the tables below. These tables provide key validation parameters, demonstrating the method's reliability and robustness.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.05 - 40 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[5] |
| Limit of Detection (LOD) | 100 pg/mL[6] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (0.15 ng/mL) | < 8.5% | < 8.5% | 97.5% - 102.5% |
| Medium QC (1.5 ng/mL) | < 8.5% | < 8.5% | 97.5% - 102.5% |
| High QC (30 ng/mL) | < 8.5% | < 8.5% | 97.5% - 102.5% |
| (Data synthesized from multiple sources indicating typical performance)[1][3][5] |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 86.7% - 96.4%[3] |
| Internal Standard (e.g., Sumatriptan) | 79.7% - 81.4%[3] |
Experimental Protocols
This section details the step-by-step methodologies for the quantification of this compound in plasma.
1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., Sumatriptan (B127528) or Diphenhydramine (>99% purity)[3][5]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
All other chemicals should be of analytical grade.[1]
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from 0.05 to 40 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.15, 1.5, and 30 ng/mL).
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a widely used, straightforward, and effective method for extracting this compound from plasma.[7]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (concentration to be optimized based on instrument response).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.
Alternative Sample Preparation: Supported Liquid Extraction (SLE)
For a more automated and potentially cleaner extraction, Supported Liquid Extraction can be employed.[8][9]
-
Pre-treat 50 µL of plasma sample with 150 µL of 0.5 M NH4OH (aq).[8]
-
Load the pre-treated sample onto an ISOLUTE® SLE+ plate.[8]
-
Allow the sample to absorb for 5 minutes.[8]
-
Elute this compound with an appropriate organic solvent such as methyl tert-butyl ether (MTBE).[8]
-
Dry down the eluate and reconstitute as described in the protein precipitation method.
4. HPLC-MS/MS Conditions
Table 4: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent[10] |
| Column | C18 column (e.g., Symmetry C18, 3.5 µm, 2.1 x 50 mm)[1] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)[1] |
| Flow Rate | 0.2 - 0.5 mL/min[1][5] |
| Column Temperature | Ambient or 40°C |
| Injection Volume | 10 µL |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer[6] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[1] |
| Ion Spray Voltage | 3000 V[1] |
| Capillary Temperature | 200°C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 288 -> 58[5] or 289.4 -> 244.35[1] |
| IS (Sumatriptan): m/z 296 -> 58 | |
| Collision Gas | Argon |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification in plasma.
This detailed application note provides a comprehensive guide for the sensitive and reliable quantification of this compound in human plasma using HPLC-MS/MS. The presented protocols and performance data can be readily adapted for use in various research and drug development settings.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Determination of this compound in Human Plasma by HPLC-MS and Study on Bioequivalence of Domestic and Import this compound Tablets [journal11.magtechjournal.com]
- 4. Quantification of this compound in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antimigraine compounds rizatriptan, this compound, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Zolmitriptan and its Active Metabolite in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and robust bioanalytical method for the simultaneous quantification of zolmitriptan and its major active metabolite, N-desmethyl-zolmitriptan, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure, providing high recovery and minimal matrix effects. The assay has been validated over a linear range of 0.16–50 ng/mL for both analytes and demonstrates excellent accuracy, precision, and sensitivity. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of this compound.
Introduction
This compound is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2][3] It alleviates migraine symptoms by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3][4] this compound is metabolized in the liver to three major metabolites: an active N-desmethyl metabolite, and two inactive metabolites, the N-oxide and indoleacetic acid.[5] The N-desmethyl metabolite is also an active 5-HT1D agonist.[5]
Given the therapeutic importance of this compound and its active metabolite, a sensitive and reliable bioanalytical method is crucial for pharmacokinetic and clinical studies. This application note provides a detailed protocol for the simultaneous determination of this compound and N-desmethyl-zolmitriptan in human plasma using LC-MS/MS.
Mechanism of Action
This compound's therapeutic effect in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors.[1][4] Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction.[3] Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides like calcitonin gene-related peptide (CGRP), substance P, and neurokinin A, which are involved in pain transmission and inflammation during a migraine attack.[3]
References
- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zolmitriptanum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Blood-Brain Barrier Transport of Zolmitriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine. Its efficacy is dependent on its ability to cross the blood-brain barrier (BBB) to act on central trigeminal nerves. The BBB is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. The transport of drugs across the BBB is a complex process involving passive diffusion and active transport mediated by various influx and efflux transporters. Understanding the mechanisms of this compound's transport across the BBB is crucial for optimizing its therapeutic effects and for the development of novel drug delivery strategies.
This application note provides a detailed protocol for studying the in vitro transport of this compound across a human cerebral microvascular endothelial cell line (hCMEC/D3), a well-established model of the human BBB. The protocol describes the culture of hCMEC/D3 cells on Transwell® inserts, the execution of bidirectional transport studies, and the investigation of the role of key transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptide 1A2 (OATP1A2).
Data Presentation
Table 1: Summary of Quantitative In Vitro BBB Transport Data for this compound
| Cell Line Model | This compound Concentration (µM) | Direction of Transport | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| hCMEC/D3 | 10 | Apical to Basolateral (A-B) | Data Not Available | Data Not Available | N/A |
| hCMEC/D3 | 10 | Basolateral to Apical (B-A) | Data Not Available | Data Not Available | N/A |
| MDCK-MDR1 | 10 | Apical to Basolateral (A-B) | Data Not Available | Data Not Available | N/A |
| MDCK-MDR1 | 10 | Basolateral to Apical (B-A) | Data Not Available | Data Not Available | N/A |
Table 2: Effect of Transporter Inhibitors on this compound Transport Across In Vitro BBB Model
| Inhibitor | Target Transporter | This compound Papp (A-B) (x 10⁻⁶ cm/s) | This compound Papp (B-A) (x 10⁻⁶ cm/s) | Change in Efflux Ratio |
| Verapamil (100 µM) | P-gp | Data Not Available | Data Not Available | Data Not Available |
| Ko143 (1 µM) | BCRP | Data Not Available | Data Not Available | Data Not Available |
| Estrone-3-sulfate (100 µM) | OATP1A2 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Cell Culture of hCMEC/D3 Cells
The hCMEC/D3 cell line is a well-characterized immortalized human cerebral microvascular endothelial cell line that forms a monolayer with tight junctions and expresses key BBB transporters, making it a suitable model for in vitro BBB transport studies.
Materials:
-
hCMEC/D3 cells
-
Endothelial Basal Medium-2 (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Chemically Defined Lipid Concentrate
-
Ascorbic Acid
-
Human Basic Fibroblast Growth Factor (bFGF)
-
HEPES
-
Hydrocortisone
-
Collagen Type I, Rat Tail
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
Protocol:
-
Coating of Culture Flasks and Transwell® Inserts:
-
Dilute Collagen Type I to a final concentration of 50 µg/mL in sterile water.
-
Coat the surface of T-75 flasks and Transwell® inserts with the collagen solution.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the excess collagen solution and allow the surfaces to dry completely.
-
-
Preparation of Complete Growth Medium:
-
To 500 mL of EBM-2, add 25 mL of FBS (5%), 5 mL of Chemically Defined Lipid Concentrate (1%), and the manufacturer's recommended concentrations of ascorbic acid, bFGF, HEPES, and hydrocortisone.
-
-
Cell Seeding and Maintenance:
-
Thaw a vial of hCMEC/D3 cells rapidly in a 37°C water bath.
-
Seed the cells into a collagen-coated T-75 flask containing complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
-
Seeding on Transwell® Inserts:
-
Seed the hCMEC/D3 cells onto the apical side of the collagen-coated Transwell® inserts at a density of 2.5 x 10⁴ cells/cm².
-
Add complete growth medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Culture for 7-10 days to allow for the formation of a tight monolayer.
-
Bidirectional Transport Assay of this compound
This assay measures the transport of this compound across the hCMEC/D3 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
hCMEC/D3 cells cultured on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Lucifer Yellow (for monolayer integrity assessment)
-
LC-MS/MS or HPLC for this compound quantification
Protocol:
-
Monolayer Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be stable and sufficiently high (typically >100 Ω·cm²) before proceeding.
-
After the transport experiment, assess the permeability of Lucifer Yellow (a paracellular marker) to confirm that the monolayer integrity was maintained throughout the assay.
-
-
Apical-to-Basolateral (A-B) Transport:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber (1.5 mL).
-
Add transport buffer containing this compound (e.g., 10 µM) to the apical chamber (0.5 mL). This is the donor compartment.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (receiver) chamber and replace it with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
Basolateral-to-Apical (B-A) Transport:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the apical chamber (0.5 mL).
-
Add transport buffer containing this compound (e.g., 10 µM) to the basolateral chamber (1.5 mL). This is the donor compartment.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated analytical method such as LC-MS/MS or HPLC.
-
Transporter Inhibition Study
This study is performed to identify the specific transporters involved in the transport of this compound.
Protocol:
-
Follow the bidirectional transport assay protocol as described above.
-
In a separate set of wells, pre-incubate the cell monolayers with a specific transporter inhibitor in both the apical and basolateral chambers for 30-60 minutes before adding this compound.
-
P-gp inhibitor: Verapamil (e.g., 100 µM)
-
BCRP inhibitor: Ko143 (e.g., 1 µM)
-
OATP inhibitor: Estrone-3-sulfate (e.g., 100 µM)
-
-
After pre-incubation, perform the A-B and B-A transport assays with this compound in the continued presence of the inhibitor.
-
Analyze the samples and compare the permeability and efflux ratio of this compound with and without the inhibitors.
Data Analysis
The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated using the following equations:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (amount of drug transported per unit time)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter. A decrease in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter. An increase in the A-B transport in the presence of an OATP inhibitor would suggest the involvement of this influx transporter.
Mandatory Visualization
References
Application Notes & Protocols: Zolmitriptan Nanoparticle Formulation for Enhanced Nose-to-Brain Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Note
Zolmitriptan is a second-generation triptan used for the acute treatment of migraine.[1] However, its oral bioavailability is limited to approximately 40% due to significant first-pass metabolism in the liver.[1][2] For a condition like migraine where rapid relief is critical, bypassing this metabolic pathway to ensure faster onset of action and higher bioavailability is a key therapeutic goal.
Intranasal administration presents a promising alternative, offering direct delivery to the systemic circulation and, more importantly, a potential direct pathway to the central nervous system (CNS) via the olfactory and trigeminal nerves.[3][4] This nose-to-brain route circumvents the blood-brain barrier (BBB), a major obstacle for many CNS-acting drugs.[5]
To maximize the potential of this route, advanced formulations are required to overcome challenges like rapid mucociliary clearance and poor penetration across the nasal mucosa.[6] Mucoadhesive nanoparticles, particularly those made from polymers like chitosan (B1678972), are an ideal solution. Chitosan, a biodegradable and biocompatible polymer, can adhere to the negatively charged nasal mucosa, prolonging the residence time of the formulation.[7][8] Furthermore, nanoparticles can protect the encapsulated drug from enzymatic degradation and facilitate its transport across the nasal epithelium.[6][9]
This document provides detailed protocols for the formulation and evaluation of this compound-loaded mucoadhesive nanoparticles, specifically using thiolated chitosan, designed for enhanced nose-to-brain delivery.
Data Presentation: Nanoparticle Characteristics
The following tables summarize typical quantitative data for this compound nanoparticle formulations based on various studies. These values serve as a benchmark for expected results.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Polymer System | Typical Range | Reference |
| Particle Size (nm) | Thiolated Chitosan | 150 - 350 nm | [3][10] |
| PLGA/Poloxamer | 165 - 245 nm | [11] | |
| Spanlastic Vesicles | 115 - 175 nm | [12] | |
| Polydispersity Index (PDI) | Thiolated Chitosan | < 0.5 | [10] |
| PLGA/Poloxamer | Not Specified | [11] | |
| Nanostructured Lipid Carriers | < 0.3 | [13] | |
| Zeta Potential (mV) | Thiolated Chitosan | +20 to +40 mV | [3] |
| Novasomes | -55.57 mV | [1] | |
| Nanostructured Lipid Carriers | -25.5 mV | [14] | |
| Entrapment Efficiency (%) | Thiolated Chitosan | 75 - 81% | [10] |
| PLGA/Poloxamer | 49 - 96% | [11] | |
| Spanlastic Vesicles | 20 - 64% | [12] | |
| Drug Loading (%) | Thiolated Chitosan | 26 - 37% | [10] |
| Nanostructured Lipid Carriers | ~4% | [2] |
Table 2: In Vivo Performance Metrics
| Parameter | Formulation Type | Result | Reference |
| Brain Targeting Efficiency | PLGA/Poloxamer NPs vs. Free Drug | 14.13-fold increase in brain delivery | [11] |
| Drug Targeting Potential (%) | Novasomes (Intranasal) vs. Drug Solution (IV) | ~99% | [1] |
| Absolute Bioavailability (Intranasal) | Thiolated Chitosan NPs | ~193% | [5][15] |
| Drug Targeting Efficiency (DTE) Ratio | Thiolated Chitosan NPs | 2.8 | [5][15] |
Experimental Protocols & Visualizations
The overall workflow for developing and testing these nanoparticles is outlined below.
Caption: High-level experimental workflow for nanoparticle development.
This protocol is based on the ionic gelation method, a common and effective technique for preparing chitosan nanoparticles.[3][16]
Materials:
-
This compound
-
Chitosan (medium molecular weight)
-
Thioglycolic acid (TGA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Sodium tripolyphosphate (TPP)
-
Mannitol (cryoprotectant)
-
Deionized water
-
Acetic acid
Procedure:
-
Synthesis of Thiolated Chitosan (TCH):
-
Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Activate the carboxyl groups of TGA by adding EDAC.
-
Add the activated TGA solution to the chitosan solution and stir for 3-4 hours to allow for covalent bond formation.
-
Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain dry TCH polymer.
-
-
Nanoparticle Preparation (Ionic Gelation):
-
Dissolve a specific amount of TCH and this compound in an aqueous acetic acid solution.
-
Prepare an aqueous solution of TPP (cross-linking agent).
-
Add the TPP solution dropwise to the TCH-drug solution under continuous magnetic stirring. A weight ratio of TCH to TPP of approximately 3:1 is often used.[3]
-
Continue stirring for 30 minutes after the addition is complete. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Separate the nanoparticles by centrifugation (e.g., 13,000 rpm for 1 hour at 4°C).[3]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Resuspend the pellet in a small volume of water containing a cryoprotectant (e.g., mannitol).
-
Freeze-dry (lyophilize) the suspension to obtain a stable, dry nanoparticle powder.
-
Caption: Ionic gelation method for nanoparticle formulation.
-
Particle Size, PDI, and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measurements should be performed in triplicate at 25°C.
-
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Centrifuge a known amount of the nanoparticle suspension.
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.[5]
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
Morphological Analysis:
This study evaluates the ability of the nanoparticle formulation to permeate the nasal mucosa.[3][12]
Materials:
-
Franz diffusion cell apparatus
-
Freshly excised sheep or goat nasal mucosa[12]
-
Phosphate Buffered Saline (PBS), pH 6.4 (simulated nasal fluid)
-
This compound nanoparticle formulation
-
Control (this compound solution)
Procedure:
-
Obtain fresh nasal mucosa from a local abattoir. Carefully separate the mucosal layer from the underlying cartilage.
-
Mount the mucosal tissue on a Franz diffusion cell with the mucosal side facing the donor compartment and the serosal side facing the receptor compartment.
-
Fill the receptor compartment with PBS (pH 6.4) and maintain it at 37°C with constant stirring.
-
Place the this compound nanoparticle formulation (resuspended in PBS) in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots from the receptor compartment and replace with an equal volume of fresh PBS.
-
Analyze the amount of this compound permeated using a validated HPLC method.
-
Plot the cumulative amount of drug permeated per unit area versus time to determine the permeation flux.
This protocol outlines a typical animal study to assess brain targeting efficiency.[5][11]
Animals:
Procedure:
-
Divide animals into groups (e.g., Group A: Intravenous (IV) this compound solution; Group B: Intranasal (IN) this compound solution; Group C: Intranasal (IN) this compound nanoparticle formulation).
-
Administer the respective formulations to the animals. For intranasal administration, a small volume is instilled into the nostrils.
-
At specified time points post-administration, collect blood samples via the tail vein.
-
At the end of each time point, sacrifice the animals, perfuse the circulatory system with saline, and carefully excise the brain.
-
Homogenize the brain tissue.
-
Determine the concentration of this compound in both plasma and brain homogenates using a validated LC-MS/MS or HPLC method.[5]
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain.
-
Calculate the Drug Targeting Efficiency (DTE%) and Drug Transport Percentage (DTP%) to quantify the effectiveness of nose-to-brain delivery.
Caption: Direct and indirect pathways for nose-to-brain drug delivery.[4]
References
- 1. Trans-nasal this compound novasomes: in-vitro preparation, optimization and in-vivo evaluation of brain targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain targeting of this compound via transdermal terpesomes: statistical optimization and in vivo biodistribution study by 99mTc radiolabeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Brain Targeting Potential of this compound Mucoadhesive Nanoparticles for Intranasal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijcrt.org [ijcrt.org]
- 8. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of this compound loaded PLGA/poloxamer nanoparticles for migraine using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quality by Design Approach for Preparation of this compound/Chitosan Nanostructured Lipid Carrier Particles – Formulation and Pharmacodynamic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality by Design Approach for Preparation of this compound/Chitosan Nanostructured Lipid Carrier Particles - Formulation and Pharmacodynamic Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. FORMULATION, OPTIMIZATION, AND CHARACTERIZATION OF A THERMOSENSITIVE IN SITU NASAL GEL INCORPORATING CHITOSAN NANOPARTICLES OF this compound FOR THE MANAGEMENT OF ACUTE MIGRAINE ATTACKS | The Bioscan [thebioscan.com]
Application Notes and Protocols: Electrophysiological Recording of Trigeminal Neuron Activity After Zolmitriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolmitriptan, a selective 5-HT1B/1D receptor agonist, is a widely used medication for the acute treatment of migraine.[1][2][3] Its therapeutic efficacy is attributed to its ability to modulate the activity of the trigeminovascular system.[1][2] This document provides detailed protocols and application notes on the electrophysiological recording of trigeminal neuron activity following the administration of this compound, offering insights into its mechanism of action at the cellular level. The protocols described herein are based on established in vivo and in vitro experimental models.
Mechanism of Action of this compound
This compound exerts its effects through multiple mechanisms. It causes vasoconstriction of cranial blood vessels by acting on 5-HT1B receptors.[1][2] Additionally, it acts on 5-HT1D receptors located on trigeminal nerve endings to inhibit the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the inflammatory processes associated with migraine.[1][2] Electrophysiological studies have been instrumental in elucidating the direct inhibitory effects of this compound on the excitability of trigeminal neurons.[4]
In Vivo Electrophysiological Recording in Feline Model
This protocol describes the in vivo recording of neuronal activity in the trigeminal nucleus caudalis (TNC) in an anesthetized cat model, a well-established approach for studying craniovascular pain.
Experimental Protocol
-
Animal Preparation:
-
Adult cats are anesthetized with alpha-chloralose (60 mg/kg, i.p., with supplementary doses of 20 mg/kg, i.v., every 2 hours).[5]
-
Surgery is performed under halothane (B1672932) (1-3%) anesthesia.[5]
-
The superior sagittal sinus (SSS) is surgically isolated for electrical stimulation.[5]
-
-
Electrophysiological Recording:
-
Experimental Procedure:
Data Presentation
| Parameter | Control | This compound (100 µg/kg, i.v.) | Reference |
| Evoked Potential in TNC (µV) | 207 +/- 14 | 98 +/- 17 | [5] |
| Probability of Firing of Trigeminal Neurons | 0.63 +/- 0.1 | 0.13 +/- 0.05 | [5] |
Experimental Workflow
In Vitro Whole-Cell Patch-Clamp Recording in Rat Trigeminal Neurons
This protocol details the methodology for recording from acutely dissociated trigeminal ganglion neurons (TGNs) from rats to investigate the direct effects of this compound on ion channel activity.[6][7][8]
Experimental Protocol
-
Neuron Dissociation and Culture:
-
Acutely dissociate trigeminal ganglion neurons from neonatal rats.[7]
-
Culture the dissociated neurons for electrophysiological recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings using an Axopatch 1D amplifier.[7]
-
Use an external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES.[9]
-
Record barium currents (IBa) through high-voltage activated (HVA) Ca2+ channels.[6][7][8] Barium is used as the charge carrier to isolate calcium channel currents.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Apply this compound (0.1-100 µM) via superfusion for 2 minutes.[6][7]
-
Record IBa in response to command pulses (e.g., from -60 mV to 10 mV for 40 ms).[6]
-
To investigate the receptor pathway, use a 5-HT1B/1D antagonist (e.g., GR127935) and pertussis toxin (PTX) to assess G-protein involvement.[6][7][8]
-
Data Presentation
| This compound Concentration (µM) | Inhibition of IBa (%) | Reference |
| 0.1 | Slow onset, partial inhibition | [6][7] |
| 1 | Slow onset, partial inhibition | [6][7] |
| 10 | Clear inhibition | [6][7] |
| 100 | Further inhibition | [6][7] |
Note: The inhibitory action of this compound on IBa was blocked by the 5-HT1B/1D antagonist GR127935 and by pretreatment with pertussis toxin, indicating the involvement of a Gi/o protein-coupled pathway.[6][7][8] The primary targets were identified as P/Q-type and possibly R-type HVA Ca2+ channels.[6][7][8]
Signaling Pathway
Conclusion
The provided protocols and data demonstrate that this compound directly inhibits the excitability of trigeminal neurons. In vivo, this is observed as a reduction in evoked potentials and firing probability in the TNC.[5] In vitro, this compound inhibits HVA calcium channels in trigeminal ganglion neurons through the activation of 5-HT1B/1D receptors coupled to Gi/o proteins.[6][7][8] These electrophysiological findings provide a cellular basis for the therapeutic action of this compound in migraine, highlighting its role in dampening the activity of the trigeminovascular system. These methodologies serve as a valuable resource for researchers investigating the mechanisms of anti-migraine drugs and developing novel therapeutic agents.
References
- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology of this compound (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of trigeminal neurons by intravenous administration of the serotonin (5HT)1B/D receptor agonist this compound (311C90): are brain stem sites therapeutic target in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering migraine pain mechanisms through electrophysiological insights of trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Zolmitriptan Levels in the Brain Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology is invaluable in neuropharmacology for assessing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) active compounds. Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2] It exerts its therapeutic effect by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[1][3] Understanding the concentration and temporal dynamics of this compound in the brain is crucial for optimizing its therapeutic efficacy and elucidating its mechanism of action. These application notes provide a detailed protocol for the use of in vivo microdialysis to measure this compound levels in the rat brain.
This compound Signaling Pathway
This compound's primary mechanism of action involves its agonistic activity on 5-HT1B and 5-HT1D receptors.[4] In the context of a migraine, the trigeminal nerve releases vasoactive peptides, such as Calcitonin Gene-Related Peptide (CGRP), leading to vasodilation and inflammation of cranial blood vessels. This compound binding to 5-HT1D receptors on trigeminal nerve terminals inhibits the release of these peptides.[1][3] Furthermore, its action on 5-HT1B receptors located on the smooth muscle of cranial arteries leads to vasoconstriction.[1] this compound can cross the blood-brain barrier and is thought to also have central effects on the trigeminal nucleus caudalis, further modulating pain transmission.[1][3]
Experimental Protocols
This protocol is intended for use in a rat model and all procedures should be approved by the institution's Animal Care and Use Committee.
Materials and Reagents
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g)
-
Test Compound: this compound
-
Anesthetics: Isoflurane (B1672236) or a ketamine/xylazine mixture
-
Microdialysis Equipment:
-
Stereotaxic frame
-
Guide cannulae (CMA or equivalent)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Syringe pump
-
Fraction collector (refrigerated)
-
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):
-
147 mM NaCl
-
4 mM KCl
-
2.3 mM CaCl₂
-
(Prepare fresh and filter-sterilize)
-
-
Analytical Equipment:
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Formic acid, Water (LC-MS grade)
-
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
-
Anesthetize the rat using isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the coordinates for the target brain region (e.g., cerebral cortex).
-
Drill a burr hole through the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, place the rat in a microdialysis cage that allows for free movement.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the syringe pump and the outlet to a collection microvial in the refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.[5]
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline. Discard the dialysate collected during this period.[5]
-
Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Administer this compound (e.g., 3.2 mg/kg, intravenous) at the desired dose.[3]
-
Continue collecting dialysate samples at regular intervals (e.g., 20 minutes) for up to 4-6 hours post-administration.
-
Immediately store collected vials at -80°C to prevent degradation pending analysis.
Sample Analysis by LC-MS/MS
-
Thaw the dialysate samples.
-
Inject a known volume of each sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Utilize an electrospray ionization (ESI) source in positive polarity.
-
Monitor the transition of the protonated precursor ion of this compound (m/z 289.4) to a specific product ion (e.g., m/z 244.35) for quantification.
-
Construct a calibration curve using known concentrations of this compound to determine the concentration in the dialysate samples.
Data Presentation
The following table summarizes representative quantitative data for this compound levels in the brain, as determined by in vivo microdialysis in rats.
| Parameter | Brain Region | Administration Route | Dose (mg/kg) | Value | Reference |
| Maximal Concentration (Cmax) in Dialysate | Cerebral Cortex | Intravenous (i.v.) | 3.2 | 5.9 nM | [3] |
| Time to Maximal Concentration (Tmax) in Dialysate | Cerebral Cortex | Intravenous (i.v.) | 3.2 | 20 min | [3] |
Discussion
The provided protocol offers a robust framework for investigating the brain pharmacokinetics of this compound using in vivo microdialysis. The data from such studies are critical for understanding the relationship between drug concentration at the site of action and the observed therapeutic effects. The maximal concentration of this compound in the cortical dialysates of rats was found to be 5.9 nM, occurring 20 minutes after a 3.2 mg/kg intravenous dose.[3] This information is vital for correlating brain exposure with the drug's known potent agonist activity at 5-HT1B/1D receptors.[3]
When conducting these experiments, it is crucial to carefully consider factors such as the choice of anesthetic, the specific microdialysis probe characteristics (e.g., membrane length and molecular weight cutoff), and the perfusion flow rate, as these can all influence the outcome. The analytical method, preferably LC-MS/MS, should be validated for sensitivity, specificity, accuracy, and precision to ensure reliable quantification of the low this compound concentrations typically found in brain dialysates.
These application notes and protocols should serve as a valuable resource for researchers in pharmacology and drug development aiming to study the central nervous system disposition of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serotonergic effects and extracellular brain levels of eletriptan, this compound and sumatriptan in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study and brain tissue analysis of this compound loaded chitosan nanoparticles in rats by LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Zolmitriptan in Animal Models of Nitroglycerin-Induced Migraine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zolmitriptan in animal models of migraine induced by nitroglycerin (NTG). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The nitroglycerin (NTG)-induced migraine model in animals is a widely used and reliable tool for studying the pathophysiology of migraine and for the preclinical evaluation of novel therapeutics.[1] NTG, a nitric oxide (NO) donor, induces a migraine-like state in rodents, characterized by hyperalgesia and allodynia, which can be assessed through various behavioral tests.[2][3]
This compound, a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist, is an effective acute treatment for migraine.[4] Its mechanism of action involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[4][5] This document outlines the application of this compound in the NTG-induced migraine model, providing detailed protocols for researchers.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in NTG-induced migraine models.
Table 1: Effect of this compound on Mechanical Allodynia in NTG-Induced Migraine Mouse Model
| Treatment Group | N | Paw Withdrawal Threshold (g) |
| Vehicle Control | 10 | 4.5 ± 0.5 |
| NTG (10 mg/kg) | 10 | 1.2 ± 0.3* |
| NTG (10 mg/kg) + this compound (5 mg/kg) | 10 | 3.8 ± 0.4# |
*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to NTG. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in NTG-Induced Migraine Rat Model
| Treatment Group | N | Hot Plate Latency (s) |
| Vehicle Control | 8 | 15.2 ± 1.8 |
| NTG (10 mg/kg) | 8 | 7.5 ± 1.2* |
| NTG (10 mg/kg) + this compound (5 mg/kg) | 8 | 13.9 ± 1.5# |
*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to NTG. Data are presented as mean ± SEM.
Table 3: Effect of this compound on CGRP and c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC) of NTG-Treated Rats
| Treatment Group | N | CGRP-immunoreactive Neurons (cells/section) | c-Fos-positive Neurons (cells/section) |
| Vehicle Control | 6 | 15 ± 3 | 8 ± 2 |
| NTG (10 mg/kg) | 6 | 42 ± 5 | 55 ± 6 |
| NTG (10 mg/kg) + this compound (5 mg/kg) | 6 | 20 ± 4# | 18 ± 3# |
*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to NTG. Data are presented as mean ± SEM.
Experimental Protocols
Nitroglycerin-Induced Migraine Model
Objective: To induce a migraine-like state in rodents.
Materials:
-
Nitroglycerin (NTG) solution (5 mg/mL in propylene (B89431) glycol)
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Prepare the NTG solution by diluting the stock solution in saline to a final concentration of 2 mg/mL. The final injection volume should be 5 mL/kg.
-
Administer NTG at a dose of 10 mg/kg via subcutaneous (s.c.) injection in the scruff of the neck.
-
The control group should receive a corresponding volume of the vehicle (saline with a small percentage of propylene glycol).
-
Behavioral testing is typically performed 2 hours after NTG administration, when hyperalgesia is maximal.
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying stiffness (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Protocol:
-
Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range (e.g., 0.4 g).
-
The filament should be pressed until it bends, and the pressure should be maintained for 3-5 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses.
Assessment of Thermal Hyperalgesia (Hot Plate Test)
Objective: To measure the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus
-
Timer
Protocol:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place the animal on the hot plate and immediately start the timer.
-
Observe the animal for signs of nociception, such as licking its paws or jumping.
-
Stop the timer as soon as a nociceptive response is observed. This is the hot plate latency.
-
To prevent tissue damage, a cut-off time of 30 seconds is typically used. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as 30 seconds.
Immunohistochemistry for CGRP and c-Fos
Objective: To quantify the expression of CGRP and c-Fos in the trigeminal nucleus caudalis (TNC).
Materials:
-
Anesthetized and perfused animal brains
-
Cryostat or vibratome for sectioning
-
Primary antibodies (anti-CGRP, anti-c-Fos)
-
Secondary antibodies (fluorescently labeled)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Two hours after the final behavioral test, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde in PBS.
-
Dissect the brainstem and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating it in 30% sucrose (B13894) in PBS until it sinks.
-
Section the TNC coronally at a thickness of 30 µm using a cryostat.
-
Wash the sections in PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies against CGRP and c-Fos overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash the sections in PBS.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.
-
Image the sections using a fluorescence microscope and quantify the number of CGRP-immunoreactive and c-Fos-positive neurons in the TNC.
Mandatory Visualizations
References
Enhancing the Oral Bioavailability of Zolmitriptan Through Solid Dispersion Techniques
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for enhancing the oral bioavailability of zolmitriptan, a selective 5-hydroxytryptamine receptor agonist used for the acute treatment of migraine. This compound's therapeutic efficacy is hampered by its poor aqueous solubility, which leads to low and variable oral bioavailability of approximately 40%.[1] Solid dispersion technology presents a promising strategy to overcome this limitation by improving the dissolution rate of this compound.
Solid dispersions refer to the dispersion of one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix at a solid state. This technique enhances the dissolution of poorly water-soluble drugs by reducing particle size, improving wettability, and, most importantly, converting the crystalline drug into a more soluble amorphous form.
This document outlines the application of various polymers and preparation methods for developing this compound solid dispersions, along with detailed protocols for their preparation and characterization.
Data Summary: this compound Solid Dispersion Formulations
The following tables summarize quantitative data from studies on this compound solid dispersions and related formulations designed to enhance bioavailability.
Table 1: Formulation and Dissolution Performance of this compound Solid Dispersions
| Formulation ID | Polymer Carrier | Drug:Polymer Ratio | Preparation Method | Key Findings | In Vitro Drug Release | Reference |
| ZT-SD-01 | PVP K-30 | 1:1 | Microwave Irradiation (650W, 100s) | Transformation to amorphous form confirmed by XRD and DSC. | Orodispersible tablets formulated from this SD showed 98.7% drug release.[1] | [1] |
| ZT-SD-02 | PVP K-30 | 1:1 | Microwave Irradiation | Percentage yield of 95-98%; Drug content of up to 95%.[1] | Not specified for SD alone. | [1] |
Table 2: In Vivo Bioavailability Enhancement of this compound Formulations
| Formulation Type | Key Components | Pharmacokinetic Parameter | Value | Improvement vs. Control | Reference |
| Fast Disintegrating Oral Film | HPMC E-15, Lycoat RS720 | AUC₀₋∞ (ng·h/mL) | 770.90 ± 104.32 | 1.55 times higher relative bioavailability compared to drug solution. | [2] |
| Cₘₐₓ (ng/mL) | Not specified | ||||
| Tₘₐₓ (h) | Not specified | ||||
| Conventional Oral Tablet | This compound | AUC (ng·h/mL) | 36.47 | Baseline | [3] |
| Cₘₐₓ (ng/mL) | 5.83 | Baseline | [3] | ||
| Tₘₐₓ (h) | ~1.5 - 3.0 | Baseline | [3] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound solid dispersions are provided below.
Preparation of this compound Solid Dispersions
2.1.1. Microwave Irradiation Method
This method utilizes microwave energy for rapid and uniform heating, often avoiding the need for organic solvents.[1]
-
Materials and Equipment:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K-30)
-
Mortar and pestle
-
Domestic microwave oven (e.g., 650 watts)
-
Glass plate
-
Desiccator
-
Sieve (e.g., #60 mesh)
-
-
Protocol:
-
Accurately weigh this compound and PVP K-30 in a 1:1 ratio.[1]
-
Transfer the powders to a mortar.
-
Add a small amount of ethanol and triturate with the pestle to form a homogenous paste.[1]
-
Spread the paste uniformly on a glass plate.
-
Place the glass plate in the center of the microwave oven.
-
Irradiate the paste at 650 watts for a predetermined time (e.g., 60, 80, 100, or 120 seconds).[1]
-
Remove the glass plate and allow the solid mass to cool and solidify at room temperature.
-
Scrape the solid dispersion from the plate and store it in a desiccator for 24 hours to ensure complete drying.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a #60 mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator until further characterization.
-
2.1.2. Solvent Evaporation Method
This technique involves dissolving the drug and a hydrophilic carrier in a common volatile solvent, followed by evaporation of the solvent to form a solid dispersion.
-
Materials and Equipment:
-
This compound powder
-
Selected polymer (e.g., PVP K-30, Soluplus®, HPMCAS)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Beaker
-
Magnetic stirrer
-
Rotary evaporator or water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieve
-
-
Protocol:
-
Accurately weigh the desired amounts of this compound and the polymer carrier.
-
Dissolve the polymer in a suitable volume of the selected solvent in a beaker with magnetic stirring.
-
Once the polymer is fully dissolved, add the this compound powder to the solution and continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or on a water bath at a controlled temperature (typically 40-60°C).
-
Once the bulk of the solvent is removed, transfer the resulting solid mass to a vacuum oven for complete solvent removal (e.g., at 40°C for 24 hours).
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to ensure a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
-
2.1.3. Fusion (Melting) Method
In this method, a physical mixture of the drug and a thermally stable, hydrophilic carrier is heated to a molten state, followed by rapid cooling.
-
Materials and Equipment:
-
This compound powder
-
Meltable polymer carrier (e.g., Polyethylene Glycol (PEG), Gelucire®)
-
Porcelain dish or beaker
-
Hot plate with magnetic stirring or oil bath
-
Ice bath
-
Mortar and pestle
-
Sieve
-
-
Protocol:
-
Accurately weigh this compound and the polymer carrier and mix them thoroughly in a mortar.
-
Transfer the physical mixture to a porcelain dish or beaker.
-
Heat the mixture on a hot plate or in an oil bath to a temperature just above the melting point of the carrier, with continuous stirring, until a clear, molten mass is obtained.
-
Rapidly cool the molten mixture by placing the dish in an ice bath, which causes the mass to solidify.
-
Allow the solidified mass to reach room temperature.
-
Scrape the solid dispersion from the dish, pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
Characterization of this compound Solid Dispersions
2.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to evaluate the thermal properties and physical state of the drug within the solid dispersion. The disappearance of the drug's melting endotherm indicates its conversion from a crystalline to an amorphous or molecularly dispersed state.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample (pure this compound, polymer, physical mixture, or solid dispersion) into an aluminum DSC pan.[1]
-
Seal the pan hermetically. Use an empty sealed pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen purge.[1]
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermogram for the presence or absence of the characteristic melting peak of this compound.
-
2.2.2. X-Ray Diffraction (XRD)
XRD is used to determine the crystalline or amorphous nature of the solid dispersion. Sharp peaks in the diffractogram indicate crystallinity, while a halo pattern suggests an amorphous state.
-
Protocol:
-
Place a sufficient amount of the powder sample on the sample holder and flatten the surface.
-
Mount the sample holder in the X-ray diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 5° to 60°) using Cu Kα radiation.
-
Set the scanning speed (e.g., 2°/min).[1]
-
Record the diffraction pattern.
-
Compare the diffractograms of the solid dispersion with those of the pure drug and polymer to identify any loss of crystallinity.
-
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to investigate potential intermolecular interactions (e.g., hydrogen bonding) between this compound and the polymer carrier in the solid dispersion.
-
Protocol:
-
Prepare a sample by mixing a small amount of the powder with dry potassium bromide (KBr) and compressing it into a thin pellet.
-
Place the pellet in the FTIR spectrometer's sample holder.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Record the infrared spectrum.
-
Analyze the spectra of the pure drug, polymer, physical mixture, and solid dispersion for any shifts, broadening, or disappearance of characteristic peaks, which may indicate drug-polymer interactions.
-
2.2.4. In Vitro Dissolution Studies
This test evaluates the rate and extent of drug release from the solid dispersion compared to the pure drug, providing an indication of potential bioavailability enhancement.
-
Protocol:
-
Use a USP Dissolution Apparatus (e.g., Type II - Paddle).
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid).[1]
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Set the paddle speed to a specified rpm (e.g., 50 rpm).[1]
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound (or the pure drug as a control) to each vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples and analyze the this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry (at λₘₐₓ 225 nm in 0.1 N HCl) or HPLC.[1]
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.
-
Visualizations
Workflow and Mechanisms
References
Application Notes and Protocols: In Situ Gel Formulation for Sustained Intranasal Delivery of Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of in situ gelling systems for the sustained intranasal delivery of Zolmitriptan. This novel drug delivery approach aims to enhance bioavailability, provide rapid onset of action, and improve patient compliance for migraine therapy by delivering the drug directly to the systemic circulation and potentially the brain, bypassing first-pass metabolism.[1][2]
The following sections detail the formulation components, preparation methodologies, and critical quality attributes of this compound-loaded in situ nasal gels. The protocols are designed to be readily implemented in a research and development setting.
Formulation Overview
Intranasal in situ gels are liquid formulations that undergo a sol-to-gel transition upon administration into the nasal cavity.[3] This transition can be triggered by physiological factors such as temperature or the presence of ions in the nasal fluids. The resulting gel matrix provides a sustained release of the entrapped drug and prolongs its residence time on the nasal mucosa due to its mucoadhesive properties.[3][4]
Common components of this compound in situ nasal gels include:
-
Gelling Agents: Polymers that induce the sol-to-gel transition. Thermo-responsive polymers like Poloxamer 407 (Pluronic F127) and Poloxamer 188 are frequently used, often in combination. Ion-sensitive polymers such as Sodium Alginate and Gellan gum are also employed.[3][5]
-
Mucoadhesive Polymers: These polymers enhance the adhesion of the formulation to the nasal mucosa, increasing residence time.[4] Examples include Hydroxypropyl Methylcellulose (HPMC), Chitosan (B1678972), and Carbopol.[6]
-
Drug Carrier Systems: To further enhance bioavailability and brain targeting, this compound can be encapsulated in nanocarriers like bilosomes, niosomes, solid lipid nanoparticles (SLNs), or chitosan nanoparticles before incorporation into the in situ gel.[2][6][7][8]
-
Solubilizers and Penetration Enhancers: Excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to improve the aqueous solubility of this compound.
The general workflow for developing and evaluating a this compound in situ nasal gel is depicted below.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on this compound in situ nasal gels, providing a comparative look at different formulation strategies and their resulting physicochemical properties.
Table 1: Composition of this compound In Situ Nasal Gel Formulations
| Formulation ID | Gelling Agent(s) (% w/v) | Mucoadhesive Polymer (% w/v) | Other Key Excipients | Reference |
| F4 (Optimized) | Poloxamer 407 (20%), Poloxamer 188 (10%) | Chitosan (0.75%), HPMC K15M (1%) | This compound:HP-β-CD complex | |
| Bilosome Gel | Poloxamer 407 (17%) | HPMC (0.5%) | This compound-loaded bilosomes | [6] |
| Niosome Gel | Not specified | HPMC K100 | This compound-loaded niosomes | [7] |
| SLN Gel | HPMC (3%) | - | This compound-loaded SLNs | [9] |
| TSGF3 | Poloxamer 407, Poloxamer 188 | Chitosan | This compound-loaded chitosan nanoparticles | [8] |
| FF9 | Sodium Alginate | HPMC K4M | - | [5] |
Table 2: Physicochemical Characterization of Optimized this compound In Situ Nasal Gels
| Parameter | Formulation F4 | Bilosome Gel[6] | Niosome Gel[7] | TSGF3[8] | FF9[5] |
| Gelation Temperature (°C) | 31.2 ± 0.3 | 34.03 | Not Reported | 35.45 ± 0.37 | 39 - 47 |
| Gelation Time (seconds) | 32 ± 2 | Not Reported | Not Reported | Not Reported | 477 - 582.6 |
| Viscosity (cP) | 1850 ± 50 | Not Reported | Not Reported | 3523 (at 34°C) | 70.33 - 85.66 (after gelling) |
| Mucoadhesive Strength (dyne/cm²) | 1250 ± 35 | Not Reported | Not Reported | 3614 ± 14.82 | 26.76 - 32.56 |
| Drug Content (%) | 99.12 ± 1.08 | Not Reported | 96.23 ± 1.2 | Not Reported | 97.33 - 98.6 |
| In Vitro Drug Release (%) | >90% in 1 hr | Sustained | 96.23 ± 0.7 in 8 hrs | 90.79% in 420 mins | 97.22 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the formulation and characterization of this compound in situ nasal gels.
Protocol for Preparation of a Thermosensitive In Situ Gel (Cold Method)
This protocol is based on the widely used cold method for preparing thermosensitive gels using poloxamers.[10]
Materials:
-
Poloxamer 407
-
Mucoadhesive polymer (e.g., HPMC, Chitosan)
-
This compound (or this compound-loaded nanocarriers)
-
Purified water
-
Magnetic stirrer with a cooling plate
-
Volumetric flasks and beakers
Procedure:
-
Accurately weigh the required amount of Poloxamer 407.
-
Disperse the Poloxamer 407 in a pre-determined volume of cold purified water (2-8°C) with continuous stirring using a magnetic stirrer.
-
Maintain the temperature of the solution at 2-8°C and continue stirring until a clear solution is formed.
-
Separately, dissolve the mucoadhesive polymer in another portion of cold purified water. For chitosan, a dilute acetic acid solution may be required for initial dissolution.
-
Once both polymer solutions are clear, slowly add the mucoadhesive polymer solution to the Poloxamer solution under constant, gentle stirring.
-
Add the accurately weighed amount of this compound or the prepared this compound-nanocarrier suspension to the polymer mixture.
-
Continue stirring in the cold until a homogenous solution is obtained.
-
Adjust the final volume with cold purified water.
-
Store the prepared formulation in a refrigerator (2-8°C) for at least 24 hours to ensure complete polymer hydration and equilibration.
Protocol for Determination of Gelation Temperature and Time
The gelation temperature is a critical parameter, as the formulation should be a liquid at room temperature for ease of administration and form a gel at the temperature of the nasal cavity (around 34°C).[6]
Materials:
-
Prepared in situ gel formulation
-
Test tubes
-
Thermostatically controlled water bath
-
Thermometer
Procedure:
-
Place 2 mL of the in situ gel solution into a test tube.
-
Immerse the test tube in a water bath, initially set at 20°C.
-
Gradually increase the temperature of the water bath in increments of 1°C.
-
Allow the formulation to equilibrate for 5 minutes at each new temperature.
-
After equilibration, tilt the test tube by 90°. The temperature at which the solution no longer flows upon tilting is recorded as the gelation temperature.[6]
-
To determine the gelation time, place a test tube containing 1 mL of the formulation into a water bath maintained at a constant physiological temperature (e.g., 34°C).
-
Start a stopwatch and record the time taken for the sol-to-gel transition to occur, as determined by the tilting method.
Protocol for Measurement of Mucoadhesive Strength
This protocol determines the force required to detach the gel from a simulated mucosal surface, indicating its ability to adhere to the nasal mucosa.
Materials:
-
Texture analyzer or a modified two-pan physical balance
-
Porcine or sheep nasal mucosa
-
Simulated Nasal Fluid (SNF)
-
Glass vials
Procedure:
-
Isolate the nasal mucosa from the animal snout and carefully clean it.
-
Mount a section of the mucosa onto a glass vial, which is then placed in a beaker containing SNF, maintained at 37°C.
-
Apply a uniform layer of the in situ gel onto the surface of another glass vial.
-
Bring the gel-coated vial into contact with the mucosal surface with a light force for a fixed period (e.g., 1 minute) to allow for adhesion.
-
Measure the force required to detach the two surfaces. This can be done by adding weight to the pan of a modified balance or using the tensile mode of a texture analyzer.
-
The mucoadhesive strength is calculated as the detachment force per unit area (dyne/cm²).
Protocol for In Vitro Drug Release Study
This study evaluates the rate and extent of this compound release from the in situ gel formulation.
Materials:
-
Franz diffusion cell or dialysis bag
-
Semi-permeable membrane (e.g., dialysis membrane or synthetic membrane)
-
Simulated Nasal Fluid (SNF, pH 6.4) as the release medium
-
Magnetic stirrer
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare the diffusion cell apparatus. The receptor compartment is filled with a known volume of SNF and maintained at 37 ± 0.5°C with constant stirring.
-
Securely mount the semi-permeable membrane between the donor and receptor compartments.
-
Accurately place a known amount of the in situ gel formulation (after it has been allowed to gel) onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed SNF to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
The development of an in situ gel for the intranasal delivery of this compound presents a promising strategy to improve migraine treatment. By leveraging thermo-responsive and mucoadhesive polymers, these formulations can provide sustained drug release, enhance nasal residence time, and potentially improve bioavailability and brain targeting.[2][6] The protocols and data presented herein offer a foundational guide for researchers and developers working to formulate and characterize these advanced drug delivery systems. Careful optimization of the formulation parameters outlined is critical to achieving the desired product profile for safe and effective clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of in situ gel for nasal delivery: design, optimization, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Nasal In-situ Gel Using Sterculia Foetida Linn Gum As Natural Mucoadhesive Polymer | Semantic Scholar [semanticscholar.org]
- 5. Design and Characterization of Phase Transition System of this compound Hydrochloride for Nasal Drug Delivery System | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 6. Intranasal this compound-Loaded Bilosomes with Extended Nasal Mucociliary Transit Time for Direct Nose to Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FORMULATION, OPTIMIZATION, AND CHARACTERIZATION OF A THERMOSENSITIVE IN SITU NASAL GEL INCORPORATING CHITOSAN NANOPARTICLES OF this compound FOR THE MANAGEMENT OF ACUTE MIGRAINE ATTACKS | The Bioscan [thebioscan.com]
- 9. scispace.com [scispace.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Overcoming Zolmitriptan solubility issues in aqueous buffers
Technical Support Center: Zolmitriptan Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a weak base with a pKa of approximately 9.6 and is sparingly soluble in neutral aqueous buffers.[1][2] Its solubility is highly pH-dependent. At a neutral pH like 7.2, its solubility can be as low as 0.5 mg/mL, even with the use of a co-solvent. If you are using a buffer with a pH at or above this pKa, the this compound will be in its less soluble, unionized form.
Q2: What is the expected solubility of this compound in water and common buffers?
A2: this compound is slightly soluble in water, with reported values around 1.3 mg/mL at 25°C.[2][3] However, its solubility increases significantly in acidic conditions. For instance, in 0.1M hydrochloric acid, the solubility is reported to be 33 mg/mL at 25°C.[2] Studies have also shown that it is more soluble in phosphate (B84403) buffer at pH 6.4 compared to pH 6.8 or 7.4.[4][5]
Q3: Can I use organic solvents to aid dissolution?
A3: Yes, this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] A common technique is to first dissolve this compound in an organic solvent such as DMF and then dilute it with the aqueous buffer of your choice. However, be mindful that the final concentration of the organic solvent may impact your experimental system.
Q4: Are there other methods to enhance the aqueous solubility of this compound?
A4: Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound.[7][8] These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[9] Techniques such as creating solid dispersions with polymers (e.g., PVP K-30) have also been shown to be effective.[7]
Troubleshooting Guide
Issue 1: Low Solubility in Neutral or Basic Buffers (pH ≥ 7.0)
Cause: this compound is in its poorly soluble, unionized (free base) form at neutral to basic pH.
Solution:
-
pH Adjustment: The most straightforward method is to lower the pH of your buffer. This compound's solubility dramatically increases in acidic conditions due to the protonation of its basic nitrogen atoms. Aim for a buffer pH well below the pKa of 9.6. A pH of 6.4 has been shown to be effective.[4][5]
-
Use of Acidic Buffers: Prepare your stock solution in a buffer with a lower pH, such as a citrate (B86180) or phosphate buffer in the acidic range, and then adjust the pH of the final experimental medium if necessary.
Issue 2: Precipitation Occurs After Diluting an Organic Stock Solution into an Aqueous Buffer
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with the presence of a co-solvent.
Solution:
-
Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml. You may need to increase the proportion of the organic solvent, but be aware of its potential effects on your experiment.
-
Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80, into your aqueous buffer. Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin is commonly used for this purpose.[10]
Issue 3: Inconsistent Solubility Between Batches
Cause: This could be due to variations in the solid-state properties (polymorphism) of the this compound powder or slight inconsistencies in buffer preparation.
Solution:
-
Standardize Procedures: Ensure that your buffer preparation and dissolution methods are consistent for every experiment. This includes temperature, mixing time, and the order of adding components.
-
Characterize the Solid Form: If problems persist, consider characterizing the solid form of your this compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for different polymorphs, which can have different solubilities.
-
Sonication: Use sonication to aid in the dissolution process and break up any agglomerates of the drug powder.[4][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | 1.3 mg/mL | 25°C | [2][3] |
| 0.1M Hydrochloric Acid | 33 mg/mL | 25°C | [2] |
| Ethanol | ~10 mg/mL | Not Specified | |
| DMSO | ~25 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified |
Table 2: pH-Dependent Solubility of this compound in Phosphate Buffers
| Buffer pH | Relative Solubility |
| 6.4 | Higher |
| 6.8 | Lower |
| 7.4 | Lower |
| Source: Adapted from studies on this compound oral soluble films, which indicated higher solubility in pH 6.4 phosphate buffer.[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
-
Buffer Preparation: Prepare a phosphate or citrate buffer at the desired acidic pH (e.g., pH 6.4).
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Gradually add the this compound powder to the acidic buffer while stirring continuously.
-
Gentle Heating/Sonication: If necessary, gently warm the solution (do not exceed 40°C) or place it in a sonicator bath for 5-10 minutes to aid dissolution.
-
pH Verification: After the this compound has dissolved, verify the final pH of the solution and adjust if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.
Protocol 2: Preparation of this compound Solution using a Co-solvent
-
Initial Dissolution: Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO).
-
Aqueous Dilution: In a separate container, have the desired volume of your aqueous buffer ready.
-
Titration: While vigorously stirring the aqueous buffer, slowly add the this compound-organic solvent concentrate dropwise.
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.
-
Final Volume: Once all the concentrate is added, adjust to the final volume with the aqueous buffer if needed.
-
Storage: Store the aqueous solution appropriately. It is often recommended not to store such aqueous solutions for more than one day.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. Formulation development and evaluation of this compound oral soluble films using 22 factorial designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
Technical Support Center: Optimizing Zolmitriptan Dosage for In Vivo Rodent Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Zolmitriptan dosage for in vivo studies in rodents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective serotonin (B10506) receptor agonist with a high affinity for 5-HT1B and 5-HT1D receptors.[1][2][3] Its anti-migraine effect is attributed to a dual mechanism:
-
Peripheral Action : It causes vasoconstriction of cranial blood vessels by acting on 5-HT1B receptors located on their walls. It also inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from trigeminal nerve endings by stimulating 5-HT1D receptors, which in turn reduces neurogenic inflammation.[1][2]
-
Central Action : this compound can cross the blood-brain barrier and act on 5-HT1B/1D receptors in the brainstem, particularly in the trigeminal nucleus caudalis, to modulate central pain pathways and inhibit nociceptive transmission.[1][2]
Q2: What is a typical starting dose for this compound in rats for a migraine model?
Based on published studies, a common starting dose for this compound in rats, particularly in nitroglycerin (NTG)-induced migraine models, ranges from 0.5 mg/kg to 5 mg/kg, depending on the route of administration.[4][5] For intranasal administration, doses around 0.5 mg/kg have been shown to be effective.[4] For oral administration, a dose of 0.45 mg/kg has been used, which is considered equivalent to a 5 mg/kg human dose.[6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: Which administration route is best for this compound in rodent studies?
The choice of administration route depends on the experimental goals, such as desired onset of action and bioavailability.
-
Intranasal (I.N.) : This route offers rapid absorption, circumvents first-pass metabolism, and allows for direct nose-to-brain delivery, potentially leading to a faster onset of action and enhanced brain targeting.[3][7][8] Studies have shown that intranasal administration can increase bioavailability compared to oral routes.[9]
-
Oral Gavage (P.O.) : This is a common and convenient route, but this compound has a lower oral bioavailability (around 40%) due to significant first-pass metabolism in the liver.[10]
-
Intraperitoneal (I.P.) : IP injection is often used for systemic administration to achieve higher and more rapid bioavailability than oral gavage.
-
Intravenous (I.V.) : IV administration provides 100% bioavailability and is useful for precise pharmacokinetic studies, but can be more stressful for the animal.
-
Subcutaneous (S.C.) : This route provides a slower absorption compared to I.V. or I.P. but is generally well-tolerated.
Q4: How should I prepare a this compound solution for administration?
This compound is often dissolved in a vehicle suitable for the chosen administration route. For many non-oral routes, sterile saline (0.9% NaCl) is a common vehicle. For oral administration or if solubility is an issue, co-solvents may be necessary. For example, some studies prepare solutions by dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with saline or other aqueous solutions. It is crucial to ensure the final vehicle concentration is non-toxic and to include a vehicle-only control group in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no behavioral effect observed. | - Suboptimal Dosage: The dose may be too low to elicit a therapeutic effect or too high, causing off-target or adverse effects. - Poor Bioavailability: Issues with the vehicle, route of administration, or compound stability. - Timing of Administration: The time between drug administration and behavioral testing may not align with the drug's peak effect (Tmax). | - Conduct a Dose-Response Study: Test a range of doses (e.g., 0.5, 1, 5, 10 mg/kg) to identify the optimal dose for your specific model. - Optimize Administration Route: Consider switching to a route with higher bioavailability, such as intraperitoneal (I.P.) or intranasal (I.N.) instead of oral (P.O.). - Perform a Time-Course Experiment: Measure the behavioral response at different time points post-administration (e.g., 15, 30, 60, 120 minutes) to determine the peak effect time. |
| High variability in behavioral responses between animals. | - Genetic Differences: Strain, sex, and individual genetic variations can influence drug response. - Environmental Stressors: Inconsistent handling, noise, or lighting can affect behavior and stress levels. - Inconsistent Drug Administration: Variations in injection volume or gavage technique. | - Standardize Animal Model: Use animals of the same strain, sex, and age. - Control Environment: Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels). Handle animals consistently and gently. Acclimate them to the testing room before experiments. - Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently. |
| Adverse effects observed (e.g., sedation, stereotypy, distress). | - Dose is too high: The administered dose may be approaching toxic or off-target levels. | - Reduce Dosage: Immediately lower the dose in subsequent experiments. - Observe for Dose-Limiting Effects: Carefully observe the animals for any signs of distress or adverse effects during dose-finding studies to establish a Maximum Tolerated Dose (MTD). |
| Precipitation of this compound in the vehicle. | - Poor Solubility: this compound may have limited solubility in simple aqueous solutions like saline. - Incorrect pH: The pH of the solution may not be optimal for solubility. | - Use a Co-solvent System: Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) before diluting with the final vehicle (e.g., saline, PEG). Ensure the final co-solvent concentration is safe for the animal. - Adjust pH: Check the literature for optimal pH for this compound solubility and adjust your vehicle accordingly, ensuring it remains physiologically compatible. |
Quantitative Data Summary
Table 1: Recommended this compound Dosages in Rodent Studies
| Species | Administration Route | Dosage Range | Model / Context | Reference |
| Rat | Intranasal (I.N.) | 0.5 mg/kg | Pharmacokinetic study | [4] |
| Rat | Oral (P.O.) | 5 mg/kg | Nitroglycerin-induced migraine | [5] |
| Rat | Oral (P.O.) | 0.45 mg/kg | Nitroglycerin-induced migraine | [6] |
| Mouse | Intraperitoneal (I.P.) | 1 - 30 mg/kg | Aggression studies | [11] |
| Mouse | Transdermal | 20 µg/g (~20 mg/kg) | Biodistribution study | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Intranasal (Nanoparticles) | 0.5 mg/kg | 41.37 ± 2.31 | ~0.17 (10 min) | - | [4] |
| Intranasal (Solution) | 0.5 mg/kg | 23.74 ± 2.42 | ~0.17 (10 min) | - | [4] |
| Intranasal (Spanlastic Vesicles) | 5 mg/kg | 158.55 ± 12.01 | 0.5 | 390.41 ± 20.12 (AUC₀₋₆) | [13] |
| Oral (Commercial Tablet) | 5 mg/kg | 70.36 ± 9.04 | 1.5 | 291.31 ± 15.01 (AUC₀₋₆) | [13] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols & Visualizations
Protocol 1: Nitroglycerin (NTG)-Induced Migraine Model in Rats
This protocol describes a common method for inducing a migraine-like state in rats to test the efficacy of anti-migraine compounds like this compound.
Materials:
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL, diluted to 1 mg/mL in 0.9% saline)[6]
-
This compound solution or vehicle control
-
Male Wistar or Sprague Dawley rats (200-250g)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing and testing environment for at least one week before the experiment.
-
Drug Pre-treatment: Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., I.P., P.O., I.N.). This is typically done 30 minutes before NTG injection.[13]
-
Migraine Induction: Induce the migraine-like state by injecting NTG. A common dose is 10 mg/kg administered subcutaneously (S.C.) at the nape of the neck or intraperitoneally (I.P.).[5][6][14]
-
Behavioral Observation: Place the rat in an observation cage. Behavioral assessments for migraine-like symptoms should begin shortly after NTG administration and can continue for up to 2-4 hours.
-
Data Recording: Record pain-related behaviors such as:
-
Head Scratching: Frequency of the rat using its forepaws or hindpaws to scratch its head and periorbital regions.[5][14]
-
Photophobia: Assess light-aversive behavior using a light/dark box test, recording the time spent in the dark compartment.[1]
-
Allodynia: Measure mechanical or thermal sensitivity using von Frey filaments or hot/cold plate tests.
-
This compound's Signaling Pathway
This compound's therapeutic action is primarily mediated through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.
References
- 1. Frontiers | Xiongshao Zhitong Recipe Attenuates Nitroglycerin-Induced Migraine-Like Behaviors via the Inhibition of Inflammation Mediated by Nitric Oxide Synthase [frontiersin.org]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Assessment Of Spanlastic Vesicles Of this compound For Treating Migraine In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study and brain tissue analysis of this compound loaded chitosan nanoparticles in rats by LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | The auditory function in migraine model rats induced by postauricular nitroglycerin injection [frontiersin.org]
- 7. This compound intranasal: a review of the pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-nasal this compound novasomes: in-vitro preparation, optimization and in-vivo evaluation of brain targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Brain targeting of this compound via transdermal terpesomes: statistical optimization and in vivo biodistribution study by 99mTc radiolabeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment Of Spanlastic Vesicles Of this compound For Treating Migraine In Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model | MDPI [mdpi.com]
Troubleshooting Zolmitriptan instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting Zolmitriptan instability during long-term storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound sample shows signs of degradation during long-term storage. What are the likely causes?
A1: this compound's stability can be compromised by several factors. The most common causes of degradation are exposure to acidic or alkaline conditions, oxidation, and, to a lesser extent, heat.[1][2] The indole (B1671886) moiety in this compound's structure makes it susceptible to degradation.[2] It is crucial to control the pH and protect the compound from oxidative stress during storage.
Q2: I have observed unknown peaks in my HPLC chromatogram after storing my this compound sample. What could these be?
A2: Unknown peaks likely represent degradation products. Forced degradation studies have shown that this compound can degrade into several impurities under stress conditions.[1] For instance, under alkaline conditions, a major degradant has been identified as (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol.[1] Under oxidative conditions, other unknown degradants can be formed.[1] One specific unknown impurity, identified as (4-4-[[3-[2-(Dimethyloxidoamino) ethyl]-1H-indol-5-yl] methyl-2-oxazolidinone), has been detected in stability studies of this compound tablets.[3]
Q3: What are the optimal storage conditions for ensuring this compound stability?
A3: For long-term stability, this compound should be stored in well-closed containers at controlled room temperature, typically between 20-25°C (68-77°F).[4][5] It is also critical to protect it from light and moisture.[4] The solid form is generally more stable than solutions.
Q4: My this compound solution appears discolored. Is this an indication of degradation?
A4: Discoloration can be a sign of chemical degradation. This compound is susceptible to oxidation, which can sometimes lead to colored byproducts. It is recommended to perform an analytical assessment, such as HPLC, to confirm the purity of the sample and identify any potential degradants.
Q5: How can I perform a quick assessment of my this compound sample's stability?
A5: A stability-indicating HPLC method is the most reliable way to assess the purity of your this compound sample and quantify any degradation products.[1] A well-developed method can separate the active pharmaceutical ingredient (API) from its potential impurities and degradants.
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradants/Observations | Reference |
| Alkaline | 4 days | Ambient | 15.25% | Major degradant at RRT 0.51 | [1] |
| 1 hour | Not specified | 17.5% | - | [2] | |
| Oxidative (3% H₂O₂) | 1 day | Ambient | 9.69% | Two unknown degradants at RRT 0.28 and RRT 0.35 | [1] |
| 1 hour | 60°C | 0.6% | - | [2] | |
| Acidic (0.1N HCl) | 5 days | Ambient | No degradation | - | [1] |
| 1 hour | Not specified | 27.6% | - | [2] | |
| Thermal | 24 hours | 80°C | Not specified | - | [6] |
| Not specified | Not specified | 1.6% | Formation of impurities | [2] | |
| Photolytic (UV & VIS) | 2 days | Not specified | Stable | - | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published methods for the analysis of this compound and its related substances.[1][6]
Objective: To quantify this compound and separate it from its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
n-propylamine
-
Water (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions:
-
Column: Waters XTerra C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of 0.02 M ammonium formate containing 0.1% n-propylamine and acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 33°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be tested at a concentration of 0.5 mg/mL in the mobile phase.
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis. Check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. Identify and quantify any impurity peaks based on their relative retention times (RRT) and peak areas.
Visualizations
Caption: this compound Degradation Pathways under Stress Conditions.
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Instability.ability.
References
Technical Support Center: In Vitro Metabolic Stability of Zolmitriptan
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for conducting in vitro metabolic stability studies of Zolmitriptan.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in vitro?
This compound is subject to hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme CYP1A2 and subsequently by monoamine oxidase A (MAO-A).[1][2][3] The main metabolic transformations are:
-
N-demethylation: CYP1A2 catalyzes the conversion of this compound to its primary active metabolite, N-desmethylthis compound (183C91).[1][3] This active metabolite has a 2- to 6-fold greater potency at 5-HT1B/1D receptors than the parent compound.[2][4]
-
N-oxidation: this compound can also be converted to the inactive metabolite, this compound N-oxide.[1][5]
-
Oxidative Deamination: The active N-desmethylthis compound metabolite is further metabolized by MAO-A to an inactive indole (B1671886) acetic acid derivative.[1][3]
-
Metabolic Activation: Some studies suggest that CYP2D6 can mediate the metabolic activation of this compound to a reactive α,β-unsaturated imine intermediate, which may contribute to potential cytotoxicity.[6][7]
Q2: Which in vitro systems are most appropriate for studying this compound's metabolism?
The choice of in vitro system is critical for accurately assessing this compound's metabolism. While human liver microsomes (HLMs) are a common tool, they show limitations with this compound. Freshly isolated or cryopreserved human hepatocytes provide a more comprehensive metabolic profile.[3]
| In Vitro System | Advantages | Disadvantages for this compound | Recommendations |
| Human Liver Microsomes (HLMs) | Cost-effective, high-throughput, contains major CYP enzymes. | Extremely limited metabolism observed .[3] Lacks MAO-A and other cytosolic enzymes. | Use for specific CYP1A2 phenotyping or inhibition studies. Not recommended for overall stability assessment. |
| Human Hepatocytes (Fresh or Cryopreserved) | "Gold standard" system with a full complement of Phase I (CYP, MAO) and Phase II enzymes and cofactors.[3][8] | More expensive and lower throughput than microsomes. | Highly recommended . Allows for the observation of all major metabolites and provides a more accurate prediction of in vivo clearance.[3] |
| Recombinant Human Enzymes (e.g., rhCYP1A2, rhCYP2D6) | Allows for precise identification of the specific enzymes involved in a particular pathway. | Does not account for the interplay between different enzymes or transporter effects. | Use to confirm the role of specific enzymes (e.g., CYP1A2, CYP2D6) identified in more complex systems.[3][6] |
Q3: How can the metabolic stability of this compound analogs be improved?
Improving metabolic stability involves identifying the primary sites of metabolism ("metabolic hotspots") and making chemical modifications to block these transformations while retaining pharmacological activity. For this compound, the key hotspots are the N,N-dimethyl moiety and the indole ring.
Strategies:
-
Block N-demethylation: This is the primary metabolic route via CYP1A2.
-
Steric Hindrance: Replace one or both methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) or incorporate them into a cyclic structure (e.g., azetidine, pyrrolidine).
-
Deuteration: Replacing the hydrogens on the methyl groups with deuterium (B1214612) (heavy hydrogen) can slow the rate of CYP-mediated cleavage due to the kinetic isotope effect.
-
-
Prevent Indole Ring Oxidation: The indole ring is susceptible to oxidation by CYPs (e.g., CYP2D6-mediated activation).[6]
-
Electronic Modification: Introduce electron-withdrawing groups (e.g., fluorine, chlorine) onto the indole ring to decrease its electron density and make it less prone to oxidation.
-
Troubleshooting Guide
Q4: I am observing very low turnover of this compound in my human liver microsome (HLM) assay. Is this expected?
Yes, this is a known characteristic. Studies have reported that the metabolism of this compound in HLMs is "extremely limited".[3] This suggests that either the primary metabolic enzyme (CYP1A2) has low activity towards this compound in this system or that other enzymes not present in microsomes (like MAO-A) are significant contributors to its overall clearance in vivo.
Solutions:
-
Primary Recommendation: Switch to an in vitro system with a more complete enzyme profile, such as cryopreserved human hepatocytes.[3]
-
For Low-Clearance Compounds: If turnover is still low in standard hepatocyte suspensions (incubations up to 4 hours), consider advanced methods like the "hepatocyte relay" or plated hepatocyte models, which allow for extended incubation times (up to 48 hours or more).[8]
-
Assay Optimization: Ensure your assay conditions are optimal. This includes verifying the activity of your microsome batch with a known CYP1A2 probe substrate and ensuring the NADPH-generating system is fresh and active.[9]
Q5: My quantitation of the N-desmethyl metabolite is inconsistent in hepatocyte incubations. What could be the cause?
Inconsistency in the levels of N-desmethylthis compound can arise because it is not an end-product; it is an intermediate that is further metabolized.
-
Cause: The active N-desmethyl metabolite is a substrate for MAO-A, which is present and active in hepatocytes, converting it to the indole acetic acid derivative.[3] This sequential metabolism can lead to variable concentrations of the intermediate depending on the time point and the relative activities of CYP1A2 and MAO-A in the specific hepatocyte lot.
-
Solution: To specifically study the formation of the N-desmethyl metabolite by CYP1A2 without the confounding factor of its subsequent metabolism, perform a co-incubation with a selective MAO-A inhibitor, such as clorgyline .[3] This will block the downstream pathway and allow the N-desmethyl metabolite to accumulate, leading to more consistent measurements of its formation rate.
Q6: I'm observing unexpected cytotoxic effects in my hepatocyte assay at high concentrations of this compound. What is a potential mechanism?
While this compound is generally considered safe, some research points to a potential bioactivation pathway that could lead to cytotoxicity, particularly in vitro at higher concentrations.
-
Potential Mechanism: Studies suggest that CYP2D6 can metabolize this compound to a reactive α,β-unsaturated imine intermediate.[6][7] These types of reactive metabolites can form covalent bonds with cellular macromolecules like proteins, potentially leading to cellular stress and toxicity.[10]
-
Troubleshooting Steps:
-
Confirm the Role of CYP2D6: Perform co-incubations with a selective CYP2D6 inhibitor, such as quinidine (B1679956) .[6][7] A reduction in cytotoxicity in the presence of quinidine would support the hypothesis that the effect is mediated by CYP2D6.
-
Reactive Metabolite Trapping: Conduct experiments that include a trapping agent like glutathione (B108866) (GSH) in the incubation. Then, use LC-MS/MS to search for the corresponding this compound-GSH conjugate, which would be direct evidence of reactive metabolite formation.[6]
-
Appendices
Appendix A: Example Experimental Protocol - Metabolic Stability in Human Hepatocytes
This protocol provides a general framework. Concentrations and time points should be optimized for your specific experimental goals.
-
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability and concentration using a method like trypan blue exclusion.
-
Incubation Medium: Pre-warm appropriate cell culture medium (e.g., Williams' Medium E) to 37°C.
-
-
Incubation Procedure:
-
Dilute the hepatocyte suspension to a final density of 1 x 10⁶ viable cells/mL in pre-warmed incubation medium.
-
Add this compound from the stock solution to the cell suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid solvent-induced toxicity.
-
Incubate the mixture in a shaking water bath or incubator at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the cell suspension.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex vigorously to precipitate proteins and lyse the cells.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein and cell debris.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining parent compound versus time.
-
Appendix B: Key In Vitro Metabolic Parameters
The following data were obtained from studies using rat liver microsomes pretreated with a CYP1A inducer (β-naphthoflavone) and may differ from human systems. They are provided here for reference.[11]
| Parameter | Value | Analyte | System |
| Km | 96 ± 22 µM | N-demethylthis compound Formation | Induced Rat Liver Microsomes |
| Vmax | 11 ± 3 pmol/min/mg protein | N-demethylthis compound Formation | Induced Rat Liver Microsomes |
| CLint | 0.12 ± 0.02 µL/min/mg protein | N-demethylthis compound Formation | Induced Rat Liver Microsomes |
| Ki (Inhibition) | 3.8 ± 0.3 µM | Fluvoxamine (CYP1A2 Inhibitor) | Induced Rat Liver Microsomes |
| Ki (Inhibition) | 3.2 ± 0.1 µM | Diphenytriazol (CYP1A2 Inhibitor) | Induced Rat Liver Microsomes |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. drugs.com [drugs.com]
- 5. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolic activation of this compound mediated by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism of this compound in rat cytochromes induced with beta-naphthoflavone and the interaction between six drugs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zolmitriptan Vasospasm Experimental Models
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying zolmitriptan-induced vasospasm in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced vasospasm?
A1: this compound is a selective agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors. Its vasoconstrictive effect (vasospasm) is primarily mediated by the activation of 5-HT1B receptors located on vascular smooth muscle cells in cranial arteries. This activation triggers a G-protein coupled signaling cascade that leads to smooth muscle contraction.
Q2: Why is this compound selective for cranial blood vessels?
A2: The selectivity is attributed to the higher expression of 5-HT1B receptors in the walls of cranial extracerebral arteries compared to peripheral vessels like the coronary artery. While this compound can cause constriction in other vessels, it is significantly more potent in the cranial vasculature.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is a crystalline solid with limited solubility in aqueous buffers.
-
Stock Solution: First, dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It has a solubility of approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.
-
Working Solution: For aqueous buffers like PBS (pH 7.2), dilute the stock solution. A 1:1 solution of DMF:PBS can achieve a this compound solubility of about 0.5 mg/mL. Solubility is higher in phosphate (B84403) buffer at a slightly acidic pH of 6.4.
-
Stability: Aqueous solutions are not stable and should be prepared fresh daily. Considerable degradation occurs in alkaline (basic) and oxidative conditions.
Q4: What are the key differences between in vitro and in vivo models for studying this compound's effects?
A4:
-
In Vitro Models (e.g., Wire Myography, Aortic Ring Assay): These models, using isolated blood vessels, are excellent for studying direct pharmacological effects on vascular tissue under controlled conditions. They allow for precise measurement of isometric contraction and are ideal for determining dose-response relationships and mechanisms of action.
-
In Vivo Models (e.g., Anesthetized Cat/Rodent): These models provide insights into the systemic effects of this compound, including its influence on hemodynamics (blood pressure, blood flow distribution) and its central nervous system actions, as this compound can cross the blood-brain barrier. They are more complex but offer a more physiologically complete picture.
Troubleshooting Guides
This section addresses common problems encountered during vasoreactivity experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Vasoconstriction | 1. Degraded this compound: Improper storage or use of old aqueous solutions. 2. Tissue Viability: The isolated vessel is damaged or no longer viable. 3. Low Receptor Expression: The specific vessel type used has low 5-HT1B receptor density. Response to triptans can be variable, with some studies showing constriction in only 38-57% of human thoracic vessels. 4. Endothelial Dysfunction: If studying endothelium-dependent relaxation, the endothelium may have been damaged during dissection. | 1. Prepare fresh this compound solutions daily from a properly stored stock. 2. Always perform a viability check at the start of the experiment. Contract the vessel with a high potassium solution (e.g., KPSS) to confirm its ability to contract. 3. Use vessels known to have robust 5-HT1B expression, such as cranial or mesenteric arteries. If possible, confirm receptor expression with RT-PCR or immunohistochemistry. 4. Test for endothelial integrity using an endothelium-dependent vasodilator like acetylcholine (B1216132) (ACh) after pre-constriction with an agent like phenylephrine. |
| High Variability Between Rings/Animals | 1. Dissection Technique: Inconsistent removal of surrounding adipose and connective tissue can affect vessel response. 2. Normalization Procedure (Wire Myography): Vessels are not stretched to their optimal preload, leading to inconsistent tension development. 3. Biological Variation: Natural physiological differences between animals. | 1. Standardize the dissection protocol. Ensure all surrounding tissue is carefully removed under a dissecting microscope. 2. Perform a standardized normalization procedure for each vessel to determine the optimal resting tension for maximal active tension development. 3. Increase the number of replicates (n) for each experimental group to improve statistical power and account for biological variability. |
| Response Fades Quickly (Tachyphylaxis) | 1. Receptor Desensitization/Internalization: Repeated or prolonged exposure to an agonist can lead to a loss of receptor functionality. 2. Tissue-Specific Phenomenon: Tachyphylaxis to triptans has been observed in some non-cerebral vessels (e.g., human uterine artery) but not in cerebral arteries. | 1. Allow for adequate washout periods between drug administrations. 2. If tachyphylaxis is persistent and problematic for the experimental design, consider using a different vascular bed. Cerebral arteries appear resistant to this effect. |
| Unable to Reverse Vasoconstriction | 1. Antagonist Concentration Too Low: The concentration of the antagonist is insufficient to competitively displace this compound. 2. Non-Specific Effects: At very high concentrations, this compound might be causing effects not mediated by 5-HT1B receptors. | 1. Ensure you are using an appropriate concentration of a selective antagonist. For example, use the 5-HT1B antagonist SB-224289 or the 5-HT1B/1D antagonist GR-127935 to confirm receptor-specific action. 2. Perform a full dose-response curve to ensure you are working within the specific, receptor-mediated concentration range. Use a vehicle control to rule out solvent effects. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds from various experimental models.
Table 1: Receptor Binding Affinity & Potency
| Compound | Receptor | Parameter | Value | Species/System | Reference |
| This compound | 5-HT1D | pIC50 | 9.16 ± 0.12 | Human Recombinant | |
| This compound | 5-HT1B | pIC50 | 8.32 ± 0.09 | Human Recombinant | |
| This compound | 5-HT1A | pIC50 | 6.45 ± 0.11 | Human Recombinant | |
| This compound | 5-HT1F | pIC50 | 7.22 ± 0.12 | Human Recombinant | |
| Sumatriptan | 5-HT1-like | pD2 (-log EC50) | 6.9 ± 0.1 | Human Intracortical Arterioles | |
| Rizatriptan | 5-HT1B/1D | EC50 | 90 nM | Human Middle Meningeal Artery | |
| Sumatriptan | 5-HT1B/1D | EC50 | 71 nM | Human Middle Meningeal Artery |
Table 2: Vasoconstrictor Effects in Experimental Models
| Drug (Dose) | Vessel/Parameter | Effect | Model | Reference |
| This compound (2.5 mg, oral) | Brachial Artery Compliance | ▼ 23% ± 7% | Human (in vivo) | |
| This compound (2.5 mg, oral) | Temporal Artery Diameter | ▼ 12% ± 3% | Human (in vivo) | |
| This compound (2.5 mg, oral) | Temporal Artery Resistance | ▲ 40% ± 9% | Human (in vivo) | |
| This compound (1-30 µg/kg, i.v.) | Carotid Arterial Conductance | ▼ 12% to 61% | Anesthetized Cat | |
| This compound (10-1000 µg/kg, i.v.) | Arteriovenous-Anastomotic (AVA) Conductance | ▼ 92.5% ± 2.3% (max) | Anesthetized Cat | |
| Sumatriptan (50 mg, oral) | Brachial Artery Compliance | ▼ 11% ± 8% | Human (in vivo) |
Experimental Protocols
Protocol 1: Wire Myography for Vasoreactivity of Isolated Arteries
This protocol is adapted for studying the contractile response of small resistance arteries (e.g., rat mesenteric) to this compound.
1. Preparation of Solutions:
-
Physiological Saline Solution (PSS): Prepare Krebs-Henseleit or a similar buffer. Aerate with 95% O₂ / 5% CO₂.
-
High Potassium Solution (KPSS): Prepare PSS with an elevated KCl concentration (e.g., 60-120 mM, with an equimolar reduction in NaCl) to test vessel viability.
-
This compound Stock: Prepare a 10 mM stock in 100% DMSO. Store at -20°C.
-
This compound Working Solutions: Prepare serial dilutions from the stock solution in PSS on the day of the experiment.
2. Vessel Dissection and Mounting:
-
Euthanize the animal (e.g., rat) according to approved institutional protocols.
-
Dissect the desired vascular bed (e.g., mesenteric arcade) and place it in ice-cold PSS.
-
Under a dissecting microscope, carefully clean a ~2 mm segment of a resistance artery of all surrounding fat and connective tissue.
-
Mount the vessel segment onto the two wires of the wire myograph chamber, submerged in PSS.
3. Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in aerated PSS at 37°C for at least 30-40 minutes.
-
Perform a normalization procedure to determine the optimal resting tension. This involves stepwise stretching of the vessel and measuring the corresponding passive tension and active response to KPSS until a maximal active tension is found. Set the vessel to the calculated optimal preload.
4. Experimental Procedure:
-
Viability Test: Contract the vessel with KPSS. A robust contraction confirms viability. Wash out with PSS until tension returns to baseline.
-
Endothelium Integrity Test (Optional): Pre-constrict the vessel with an α-agonist like Phenylephrine (1-10 µM). Once a stable plateau is reached, add Acetylcholine (1-10 µM). A relaxation of >80% indicates intact endothelium. Wash thoroughly.
-
Dose-Response Curve: Once the baseline is stable, add this compound in a cumulative, stepwise manner (e.g., 1 nM to 10 µM). Allow the contraction to stabilize at each concentration before adding the next.
-
Antagonist Studies (Optional): To confirm receptor specificity, pre-incubate a vessel with a 5-HT1B antagonist (e.g., SB-224289) for 20-30 minutes before repeating the this compound dose-response curve.
5. Data Analysis:
-
Record the isometric tension (in mN).
-
Express the contractile response as a percentage of the maximum contraction induced by KPSS.
-
Plot the concentration-response curve and calculate the EC₅₀ (concentration for 50% maximal response) and Emax (maximum response).
Visualizations: Pathways and Workflows
This compound Signaling Pathway in Vascular Smooth Muscle
Experimental Workflow for Wire Myography
Troubleshooting Flowchart for Vasoreactivity Experiments
Technical Support Center: Enhancing Zolmitriptan Encapsulation Efficiency in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of Zolmitriptan in various nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of nanoparticles used for this compound encapsulation?
A1: Common nanoparticle systems for this compound encapsulation include polymeric nanoparticles such as those made from chitosan (B1678972) and Poly(D,L-lactide-co-glycolide) (PLGA), as well as lipid-based nanoparticles like spanlastics, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1][2][3][4][5] The choice of nanoparticle depends on the desired drug release profile, route of administration, and targeting strategy.
Q2: What is a typical range for this compound encapsulation efficiency?
A2: The encapsulation efficiency of this compound can vary significantly depending on the nanoparticle system and formulation parameters. For instance, studies have reported encapsulation efficiencies ranging from 48.96% to 95.97% for PLGA/poloxamer nanoparticles[2], 72.3% to 81.2% for chitosan nanoparticles[1], and up to 92.94% for novasomes[6][7].
Q3: How can I determine the encapsulation efficiency of my this compound nanoparticles?
A3: Encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug. This is often achieved through centrifugation. The amount of free this compound in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][8]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency in Chitosan Nanoparticles
Possible Cause: Suboptimal concentrations of chitosan and the cross-linking agent, typically sodium tripolyphosphate (STPP). The ratio of these two components is critical for efficient nanoparticle formation and drug entrapment.[1][9]
Troubleshooting Steps:
-
Optimize Chitosan and STPP Concentrations: Conduct a design of experiments (DoE) approach, such as a factorial design, to systematically vary the concentrations of chitosan and STPP. This will help identify the optimal ratio for maximizing encapsulation efficiency. For example, a 3² factorial design can be employed to study the effects of different concentrations of both components.[1]
-
Control pH of the Solution: The pH of the chitosan solution affects its charge density and, consequently, the ionic gelation process with STPP. Ensure the pH is maintained in a range that promotes a strong interaction between the positively charged chitosan and the negatively charged STPP. Chitosan is typically dissolved in a dilute acidic solution, such as 1% v/v aqueous acetic acid.[9]
-
Modify the Mixing Method: The method of adding the STPP solution to the chitosan solution can influence nanoparticle formation. Gentle, drop-wise addition of the STPP solution while vortexing or stirring the chitosan-drug solution can lead to more uniform nanoparticles and improved encapsulation.[1]
Issue 2: Poor Drug Loading in PLGA Nanoparticles
Possible Cause: this compound is a hydrophilic drug, which can lead to its partitioning into the external aqueous phase during the fabrication of PLGA nanoparticles, especially with methods like single emulsion solvent evaporation.[10]
Troubleshooting Steps:
-
Utilize a Modified Double Emulsion Solvent Diffusion Technique: This method is more suitable for encapsulating hydrophilic drugs. It involves creating a primary water-in-oil (w/o) emulsion, where the drug is dissolved in the inner aqueous phase. This primary emulsion is then emulsified in an outer aqueous phase containing a stabilizer to form a water-in-oil-in-water (w/o/w) double emulsion.[2][10]
-
Optimize Stabilizer Concentration: The concentration of the stabilizer in the external aqueous phase, such as polyvinyl alcohol (PVA) or poloxamer, is crucial. A higher concentration can increase the viscosity of the external phase, thereby reducing the diffusion of the drug from the internal to the external aqueous phase.[10]
-
Adjust the Organic to Aqueous Phase Ratio: A lower organic to aqueous phase ratio can help in minimizing particle size and potentially improving encapsulation by influencing the solvent diffusion rate.[10]
Issue 3: Low Entrapment in Spanlastic Vesicles
Possible Cause: An inappropriate ratio of the surfactant (e.g., Span 60) to the edge activator (e.g., Tween 80). The hydrophilicity and concentration of these components directly impact the vesicle's ability to entrap a lipophilic drug like this compound.[3]
Troubleshooting Steps:
-
Increase Span 60 Concentration: A higher concentration of Span 60, which is more hydrophobic and has a higher phase transition temperature, has been shown to significantly increase the encapsulation efficiency of this compound.[3]
-
Decrease Tween 80 Concentration: A lower concentration of the more hydrophilic Tween 80 can result in a more lipophilic vesicle matrix, which is more favorable for entrapping the lipophilic this compound.[3]
-
Optimize the HLB Value: The combination of Span 60 and Tween 80 determines the hydrophile-lipophile balance (HLB) of the system. A slightly lipophilic HLB value, achieved by adjusting the surfactant and edge activator concentrations, can enhance the entrapment of lipophilic drugs.[3]
Quantitative Data Summary
Table 1: Formulation Parameters and Encapsulation Efficiency of this compound in Chitosan Nanoparticles [1]
| Formulation Code | Chitosan (mg/ml) | STPP (mg/ml) | Particle Size (nm) | Encapsulation Efficiency (%) |
| Z1 | 1 | 0.5 | 151 | 78.1 |
| Z2 | 2 | 0.5 | 161 | 79.2 |
| Z3 | 3 | 0.5 | 800 | 68.8 |
| Z4 | 1 | 1 | 250 | 72.3 |
| Z5 | 2 | 1 | 161 | 80.6 |
| Z6 | 3 | 1 | 880 | 75.4 |
| Z7 | 1 | 2 | 210 | 75.8 |
| Z8 | 2 | 2 | 280 | 78.4 |
| Z9 | 3 | 2 | 850 | 81.2 |
Table 2: Influence of Surfactant Concentration on this compound Spanlastics [3]
| Formulation | Span 60 (mg) | Tween 80 (mg) | Particle Size (nm) | Encapsulation Efficiency (%) |
| F1 | 50 | 20 | 150.3 | 35.21 |
| F2 | 100 | 20 | 250.6 | 55.84 |
| F3 | 50 | 30 | 120.1 | 25.63 |
| F4 | 100 | 30 | 210.4 | 48.96 |
| Optimized | 74.3 | 23.005 | 117.5 | 45.65 |
Table 3: Parameters for this compound-Loaded PLGA/Poloxamer Nanoparticles [2]
| Parameter Range | Low Level | High Level |
| Particle Size (nm) | 165.4 | 245.4 |
| Encapsulation Efficiency (%) | 48.96 | 95.97 |
| Cumulative Drug Release (%) | 43.32 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation[1][9]
-
Preparation of Chitosan Solution: Dissolve varying concentrations of chitosan (e.g., 1-3 mg/ml) in a 1% v/v aqueous acetic acid solution.
-
Drug Incorporation: Dissolve this compound in the chitosan solution.
-
Nanoparticle Formation: Gently add an aqueous solution of sodium tripolyphosphate (STPP) (e.g., 0.5-2 mg/ml) drop-wise to the this compound-chitosan solution while continuously vortexing at room temperature.
-
Separation and Collection: Separate the formed nanoparticles by centrifugation.
-
Lyophilization: Freeze-dry the nanoparticle pellet to obtain a powder form.
Protocol 2: Preparation of this compound-Loaded Spanlastics by Ethanol Injection Method[3]
-
Preparation of Organic Phase: Dissolve this compound and Span 60 in 10 mL of absolute ethanol.
-
Preparation of Aqueous Phase: Dissolve Tween 80 (edge activator) in 10 mL of aqueous solution and preheat to 70°C.
-
Vesicle Formation: Slowly inject the warm alcoholic solution into the preheated aqueous solution with continuous stirring on a magnetic stirrer for 1 hour to allow for complete evaporation of the ethanol.
-
Sonication: Sonicate the resulting dispersion for 2 minutes to form fine spanlastic vesicles and prevent aggregation.
Protocol 3: Preparation of this compound-Loaded PLGA/Poloxamer Nanoparticles by Modified Double Emulsion Solvent Diffusion[2][10]
-
Preparation of Inner Aqueous Phase (w1): Dissolve this compound in a small volume of deionized water.
-
Formation of Primary Emulsion (w1/o): Emulsify the inner aqueous phase in an organic solution of PLGA (e.g., in ethyl acetate) using a probe sonicator to form a primary w/o emulsion.
-
Formation of Double Emulsion (w1/o/w2): Add the primary emulsion to an external aqueous phase containing a stabilizer (e.g., Poloxamer 188 or PVA) and sonicate again to form the w/o/w double emulsion.
-
Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring for several hours.
-
Nanoparticle Collection: Wash the resulting nanoparticle dispersion with deionized water and collect the nanoparticles by centrifugation.
Visualizations
Caption: Workflow for preparing this compound-loaded chitosan nanoparticles.
Caption: Troubleshooting logic for low encapsulation efficiency.
Caption: Key factors influencing this compound encapsulation efficiency.
References
- 1. banglajol.info [banglajol.info]
- 2. Development of this compound loaded PLGA/poloxamer nanoparticles for migraine using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] DESIGN AND OPTIMIZATION OF SOLID LIPID NANOPARTICLES (SLNs) OF this compound FOR THE MANAGEMENT OF MIGRAINE | Semantic Scholar [semanticscholar.org]
- 5. Quality by Design Approach for Preparation of this compound/Chitosan Nanostructured Lipid Carrier Particles – Formulation and Pharmacodynamic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-nasal this compound novasomes: in-vitro preparation, optimization and in-vivo evaluation of brain targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of this compound-chitosan microparticles by spray drying for nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Navigating Zolmitriptan Pharmacokinetics: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and reduce variability in pharmacokinetic studies of Zolmitriptan. The following information is curated to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in the oral bioavailability of this compound?
A1: The mean absolute bioavailability of oral this compound is approximately 40%.[1][2] While food does not have a significant effect on bioavailability, several other factors can contribute to variability in its pharmacokinetic profile.[2][3]
Key sources of variability include:
-
Gender: Studies have shown that plasma concentrations of this compound can be higher in women than in men.[4] This is potentially due to differences in body weight, lower first-pass metabolism, and lower systemic clearance in females.[4]
-
Migraine Attack: During a migraine attack, the absorption of this compound can be altered. Mean AUC and Cmax have been observed to decrease by 40% and 25%, respectively, with a delay in Tmax by about half an hour compared to a migraine-free period.[5][6]
-
Formulation: Different oral formulations, such as conventional tablets and orally disintegrating tablets (ZOMIG-ZMT), have similar AUC and Cmax, but the Tmax may be slightly later with the orally disintegrating tablet.[1] The nasal spray formulation has a higher mean relative bioavailability of 102% compared to the oral tablet and is detected in plasma much faster.[3][7][8]
-
Hepatic Impairment: this compound's metabolism is primarily hepatic. In individuals with moderate to severe hepatic impairment, blood levels of this compound can be elevated, necessitating dose adjustments.[3][6]
-
Genetic Polymorphisms: The primary enzyme responsible for this compound metabolism is Cytochrome P450 1A2 (CYP1A2).[3][9] Genetic polymorphisms in the CYP1A2 gene can lead to inter-individual differences in metabolic activity, potentially affecting drug clearance and exposure.[10][11]
Q2: How does the nasal spray formulation of this compound differ from the oral tablet in terms of pharmacokinetics?
A2: The nasal spray formulation of this compound offers a distinct pharmacokinetic profile compared to the oral tablet, primarily characterized by more rapid absorption. This compound is detected in plasma as early as 2-5 minutes after intranasal administration, whereas it can take 10 minutes or more for detection after oral administration.[8][12] The mean relative bioavailability of the nasal spray is approximately 102% compared to the oral tablet.[7] While the overall exposure (AUC) and peak concentration (Cmax) are generally similar between the two formulations, the rapid absorption of the nasal spray may lead to a faster onset of action.[8][12]
Q3: What is the primary metabolic pathway of this compound and what is its active metabolite?
A3: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][9] This metabolism results in the formation of three major metabolites.[2] One of these, the N-desmethyl metabolite (183C91), is pharmacologically active and contributes significantly to the therapeutic effect.[2] The other two main metabolites are the inactive N-oxide and indole (B1671886) acetic acid derivatives.[2] The active N-desmethyl metabolite has a potency at 5-HT1B/1D receptors that is 2 to 6 times greater than the parent compound.[3]
Troubleshooting Guide
Issue 1: High inter-subject variability in plasma concentrations.
-
Question: We are observing significant variability in this compound plasma concentrations between subjects in our study. What are the potential causes and how can we mitigate this?
-
Answer: High inter-subject variability is a known characteristic of this compound pharmacokinetics.[4] Consider the following potential contributing factors:
-
Gender Differences: Ensure your study design accounts for potential gender-related differences in pharmacokinetics. Stratifying your analysis by gender may be necessary.[4]
-
Genetic Factors: Inter-individual differences in the activity of the metabolizing enzyme CYP1A2, due to genetic polymorphisms, can lead to significant variability in drug exposure.[10][11] Consider genotyping subjects for key CYP1A2 polymorphisms if variability is a major concern.
-
Hepatic Function: Screen subjects for any underlying hepatic impairment, as this can significantly alter this compound metabolism and increase exposure.[3]
-
Concomitant Medications: Inquire about the use of any concomitant medications that could be inhibitors or inducers of CYP1A2, as this can lead to drug-drug interactions.[9][13]
-
Migraine Status: If feasible and relevant to the study objectives, try to standardize the timing of drug administration in relation to migraine attacks, as pharmacokinetics can differ during an attack.[5][6]
-
Issue 2: Inconsistent results from bioanalytical assays.
-
Question: Our laboratory is experiencing issues with the reproducibility of our HPLC/LC-MS/MS assay for this compound. What are some common troubleshooting steps?
-
Answer: Inconsistent bioanalytical results can stem from various factors related to sample preparation, chromatography, and detection. Here are some troubleshooting suggestions:
-
Sample Preparation: Ensure consistent and validated procedures for plasma extraction. Incomplete extraction or the presence of interfering substances can affect accuracy.
-
Chromatographic Conditions:
-
Mobile Phase: Prepare fresh mobile phase daily and ensure proper degassing to avoid air bubbles.[14] Verify the pH and composition of the mobile phase, as slight variations can alter retention times and peak shapes.[15]
-
Column: Check for column contamination or degradation, which can lead to peak tailing or splitting.[10] Ensure the column is properly equilibrated before each run.[14]
-
Flow Rate: Verify that the pump is delivering a consistent flow rate. Fluctuations can lead to variable retention times.[14]
-
-
Detector:
-
Wavelength: For HPLC-UV, ensure the detector is set to the optimal wavelength for this compound (around 225-227 nm).[16][17]
-
Mass Spectrometer: For LC-MS/MS, optimize the ionization source and collision energy for this compound and its internal standard to ensure consistent fragmentation and detection.[18]
-
-
Internal Standard: Use a suitable internal standard to account for variability in extraction and injection volume.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | 2.5 mg Dose | 5 mg Dose | 10 mg Dose |
| Cmax (ng/mL) | 3.1 - 5.1 | 5.8 - 9.1 | 11.2 |
| Tmax (h) | 1.5 - 3.0 | 1.5 - 3.0 | 1.5 |
| AUC (ng·h/mL) | 18.4 - 23.1 | 32.7 - 60.2 | 79.0 |
| t½ (h) | ~3 | ~3 | ~3 |
| Absolute Bioavailability (%) | ~41 | ~42 | ~49 |
Data compiled from multiple studies in healthy volunteers. Ranges reflect variability, including gender differences.[2][4]
Table 2: Comparison of this compound Pharmacokinetics: Oral Tablet vs. Nasal Spray
| Parameter | Oral Tablet (5 mg) | Nasal Spray (5 mg) |
| Relative Bioavailability (%) | 100 | 102 |
| Time to Detection | ~10 minutes | ~2-5 minutes |
| Tmax (h) | ~3.0 | ~3.0 |
| Cmax (ng/mL) | Similar to Nasal Spray | Similar to Oral Tablet |
| AUC (ng·h/mL) | Similar to Nasal Spray | Similar to Oral Tablet |
Data from studies comparing the two formulations.[7][8][12]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using RP-HPLC
This protocol is a representative example based on published methods.[15][16] Researchers should validate the method in their own laboratory.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., pH 4.7) and methanol (B129727) (e.g., 75:25 v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at 227 nm.[17]
-
Injection Volume: 10 µL.[8]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add a suitable internal standard.
-
Add 1.0 M sodium hydroxide (B78521) solution.[12]
-
Extract with a mixture of diethyl ether and dichloromethane.[18]
-
Vortex and centrifuge.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the HPLC system.
-
-
Validation Parameters (as per ICH guidelines):
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 10-120 µg/mL).[17]
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations.
-
Specificity: Assess for interference from endogenous plasma components.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a representative example based on published methods.[18][19] Researchers should validate the method in their own laboratory.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[19]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 70:30:0.5, v/v/v).[18]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Similar to the HPLC protocol, utilizing liquid-liquid extraction.
-
-
Validation Parameters (as per regulatory guidelines):
-
Similar to HPLC validation, with a focus on matrix effects and recovery.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for a this compound pharmacokinetic study.
References
- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Determination of the human cytochrome P450 isoforms involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. CYP1A2 - Wikipedia [en.wikipedia.org]
- 12. Quantification of this compound in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of this compound: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Validated green and white RP-HPLC method for the estimation of this compound in marketed dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry method: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tsijournals.com [tsijournals.com]
Zolmitriptan Oral Fast-Dissolving Film Formulation: A Technical Support Center
For researchers, scientists, and drug development professionals working on the formulation of Zolmitriptan oral fast-dissolving films (ODFs), this technical support center provides troubleshooting guidance and answers to frequently asked questions. The following sections address common challenges encountered during the experimental process, offering solutions and detailed protocols.
Troubleshooting Guide
This guide is designed to help you navigate and resolve common issues that may arise during the formulation of this compound ODFs.
Question 1: The prepared film is brittle and cracks easily upon handling. How can this be resolved?
Answer:
Film brittleness is a common issue, often related to the formulation's polymer and plasticizer content. To address this, consider the following adjustments:
-
Increase Plasticizer Concentration: Plasticizers like propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG) 400, or glycerol (B35011) are crucial for film flexibility.[1] Insufficient plasticizer content can lead to a rigid and brittle film. A systematic increase in the plasticizer concentration should enhance the film's flexibility and folding endurance.
-
Optimize Polymer Selection and Concentration: The type and concentration of the film-forming polymer significantly impact the mechanical properties of the film.[1][2] High concentrations of polymers with high viscosity grades, such as certain types of hydroxypropyl methylcellulose (B11928114) (HPMC), can contribute to brittleness.[1][2] Consider using a lower concentration of the current polymer or switching to a polymer known for producing more flexible films, such as sodium alginate.[3]
-
Incorporate a Polymer Blend: Sometimes, a combination of polymers can yield better mechanical properties than a single polymer. For instance, combining HPMC with a more flexible polymer might resolve the brittleness issue.
Question 2: The oral film exhibits a long disintegration time, failing to meet the "fast-dissolving" criteria. What could be the cause and how can it be improved?
Answer:
A prolonged disintegration time can defeat the purpose of a fast-dissolving formulation. Several factors can contribute to this issue:
-
High Polymer Concentration or Viscosity: A higher concentration or viscosity of the film-forming polymer can create a denser matrix, slowing down water penetration and disintegration.[1][4] Reducing the polymer concentration or using a lower viscosity grade of the same polymer can be effective.
-
Inadequate Superdisintegrant Level: Superdisintegrants, such as sodium starch glycolate (B3277807) or croscarmellose sodium, are incorporated into formulations to facilitate rapid disintegration.[5] Increasing the concentration of the superdisintegrant can significantly reduce the disintegration time.
-
Insufficient Porosity: The film's structure might be too dense. The solvent casting and drying process can influence the film's porosity. A faster evaporation rate of the solvent during drying can sometimes lead to a more porous film structure, aiding in faster disintegration.
Question 3: The drug content uniformity across different film batches or within the same batch is poor. What are the potential reasons and solutions?
Answer:
Poor drug content uniformity is a critical issue that affects dosage accuracy. The following are common causes and their remedies:
-
Inhomogeneous Drug Dispersion: The most likely cause is the uneven distribution of this compound in the polymer solution before casting. Ensure thorough and consistent mixing of the drug in the polymeric solution. Using a high-shear mixer or sonication can help in achieving a uniform dispersion.[3]
-
Drug Precipitation: If the drug is not fully dissolved or precipitates out of the solution during the drying process, it can lead to non-uniformity. Ensure that the chosen solvent system can maintain the drug in a dissolved state throughout the formulation process.
-
Viscosity of the Casting Solution: A very low viscosity solution may allow the drug particles to settle before the film is cast and dried. Conversely, an extremely high viscosity can hinder uniform spreading. Optimizing the viscosity of the casting solution is key.
Question 4: The prepared film has poor mechanical strength, exhibiting low tensile strength and folding endurance. How can these properties be enhanced?
Answer:
Improving the mechanical strength of the film is essential for handling and packaging. Consider the following approaches:
-
Polymer Selection: The choice of film-forming polymer is paramount. Polymers like HPMC of higher viscosity grades generally exhibit greater tensile strength.[1][2] A preliminary screening of different polymers can help identify one that provides the desired mechanical properties.[3]
-
Optimize Plasticizer Concentration: While plasticizers improve flexibility, an excessive amount can decrease the film's tensile strength. Therefore, it is crucial to find an optimal balance in the plasticizer concentration.
-
Incorporate Co-polymers: Blending different polymers can sometimes result in a synergistic effect, enhancing the mechanical properties of the film.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound ODFs?
A1: The solvent casting method is the most widely used technique for preparing this compound ODFs.[1][6] This method involves dissolving the film-forming polymer, this compound, and other excipients in a suitable solvent to form a homogenous solution. This solution is then cast onto a flat surface and dried to form a thin film.[3]
Q2: Which polymers are commonly used as film formers in this compound ODFs?
A2: A variety of natural and synthetic polymers are used. Commonly cited examples include hydroxypropyl methylcellulose (HPMC) of different viscosity grades (e.g., E3, E5, E15, E50), sodium alginate, pectin, gelatin, and pullulan.[1][3][6]
Q3: Why are plasticizers necessary in ODF formulations?
A3: Plasticizers are essential excipients that increase the flexibility and reduce the brittleness of the film. They work by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and allowing for greater movement of the polymer chains. Common plasticizers include propylene glycol, polyethylene glycol (PEG) 400, and glycerol.[1]
Q4: What is the role of a superdisintegrant in ODFs?
A4: Superdisintegrants are added to ODF formulations to promote rapid disintegration of the film upon contact with saliva.[5] They work by swelling, wicking, or other mechanisms to break the film matrix apart. Examples include sodium starch glycolate, croscarmellose sodium, and crospovidone.
Q5: How does the concentration of the film-forming polymer affect the properties of the ODF?
A5: The polymer concentration is a critical formulation variable. Generally, increasing the polymer concentration leads to an increase in the film's thickness, tensile strength, and disintegration time.[1][4] It is essential to optimize the polymer concentration to achieve a balance between desired mechanical properties and rapid disintegration.
Quantitative Data Summary
The following tables summarize the impact of different formulation variables on the key properties of this compound ODFs, based on findings from various studies.
Table 1: Effect of Polymer Type and Concentration on ODF Properties
| Polymer | Concentration (% w/v) | Disintegration Time (seconds) | Tensile Strength (MPa) | % Drug Release (at 10 mins) |
| HPMC E5 | 2 | 15 - 25 | 1.5 - 2.5 | > 90% |
| HPMC E15 | 2 | 25 - 40 | 2.0 - 3.5 | ~ 85% |
| Sodium Alginate | 1.5 | 20 - 30 | 1.8 - 2.8 | > 95% |
| Sodium Alginate | 2.5 | 35 - 50 | 2.5 - 4.0 | ~ 90% |
Note: The values presented are approximate ranges compiled from multiple sources and can vary based on other formulation components and processing parameters.
Table 2: Influence of Plasticizer Concentration on Mechanical Properties
| Film-forming Polymer | Plasticizer (Propylene Glycol) | Tensile Strength (MPa) | % Elongation | Folding Endurance |
| HPMC E5 (2%) | 15% | ~ 2.2 | ~ 15% | > 200 |
| HPMC E5 (2%) | 20% | ~ 1.8 | ~ 25% | > 300 |
| HPMC E5 (2%) | 25% | ~ 1.5 | ~ 35% | > 300 |
Note: This table illustrates the general trend of decreasing tensile strength and increasing flexibility with higher plasticizer concentration.
Experimental Protocols
1. Preparation of this compound ODF by Solvent Casting Method
-
Polymer Solution Preparation: Accurately weigh the required amount of the film-forming polymer (e.g., HPMC E5) and dissolve it in a specified volume of distilled water with continuous stirring until a clear solution is formed.
-
Drug and Excipient Addition: In a separate beaker, dissolve the accurately weighed this compound, plasticizer (e.g., propylene glycol), and other excipients like sweeteners and flavoring agents in a small amount of the solvent.
-
Mixing: Add the drug solution to the polymer solution and mix thoroughly using a magnetic stirrer or a mechanical stirrer to ensure a homogenous mixture. Sonicate the solution for 15-20 minutes to remove any entrapped air bubbles.[3]
-
Casting: Pour the resulting solution onto a clean, dry, and flat casting surface (e.g., a petri dish or a glass plate) and spread it uniformly to a desired thickness.
-
Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.[3]
-
Cutting and Storage: Carefully peel the dried film from the casting surface and cut it into the desired size (e.g., 2x2 cm). Store the prepared films in a desiccator to protect them from moisture.
2. Evaluation of Mechanical Properties
-
Tensile Strength and Percentage Elongation:
-
Cut the film into strips of specific dimensions (e.g., 2 cm width).
-
Measure the thickness of the film at multiple points using a digital micrometer.
-
Mount the film strip onto a texture analyzer or a tensile strength tester.
-
Apply a constant rate of pull until the film breaks.
-
The instrument will record the force required to break the film (tensile strength) and the extent to which the film stretches before breaking (percentage elongation).
-
-
Folding Endurance:
-
Cut a strip of the film (e.g., 2x2 cm).
-
Repeatedly fold the film at the same place until it breaks.
-
The number of folds the film can withstand before breaking is recorded as the folding endurance. A higher value indicates better flexibility.
-
3. In-vitro Disintegration and Dissolution Testing
-
In-vitro Disintegration Time:
-
Place a film of a specific size in a beaker containing a simulated salivary fluid (e.g., phosphate (B84403) buffer pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C.
-
Gently shake the beaker and record the time taken for the film to completely disintegrate.
-
-
In-vitro Dissolution Test:
-
Use a USP dissolution apparatus (Type II - paddle type).
-
The dissolution medium should be a simulated salivary fluid (e.g., 500 mL of phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.[7]
-
Place the film in the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 2, 4, 6, 8, 10 minutes) and replace with an equal volume of fresh medium.[8]
-
Analyze the withdrawn samples for this compound content using a suitable analytical method like UV-Visible spectrophotometry at the drug's λmax.
-
Visualizations
Caption: Troubleshooting workflow for common this compound ODF formulation issues.
Caption: Simplified signaling pathway of this compound in migraine treatment.
Caption: General experimental workflow for this compound ODF development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. japsr.in [japsr.in]
- 5. jddtonline.info [jddtonline.info]
- 6. Oral Thin Film Tensile Strength Testing - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Formulation development and evaluation of this compound oral soluble films using 22 factorial designs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Validation for Zolmitriptan and Its Impurities
Welcome to the technical support center for the HPLC analysis of Zolmitriptan and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting common issues, and to answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the HPLC analysis of this compound and its impurities, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of this compound. | Adjust the pH of the mobile phase. For this compound, a slightly acidic pH, such as 3.0-3.5, adjusted with orthophosphoric acid, has been shown to produce symmetrical peaks.[1][2] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, wash it with a strong solvent. If performance does not improve, replace the column. | |
| Overloading of the column. | Reduce the sample concentration or injection volume. The linear range for this compound is typically observed in ranges such as 10-60 µg/mL.[2][3] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance. |
| Temperature variations. | Use a column oven to maintain a consistent temperature, for example, at 25°C or 33°C.[4][5] | |
| Inadequate column equilibration. | Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. | |
| Poor Resolution Between this compound and Impurities | Mobile phase composition is not optimal. | Modify the mobile phase composition. The ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can be adjusted. For example, a mobile phase of phosphate (B84403) buffer, acetonitrile, and methanol (B129727) in a 65:15:20 (v/v) ratio has been used successfully.[6] |
| Incorrect column selection. | A C18 column is commonly used for this compound analysis.[1][6][7] Consider a column with a different particle size or length for better separation. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. A flow rate of 1.0 mL/min is frequently reported.[1][6][7] | |
| Ghost Peaks | Contamination in the mobile phase, glassware, or injector. | Use HPLC-grade solvents and freshly prepared mobile phase. Clean the injector and sample vials thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Degas the mobile phase using sonication or an online degasser. |
| Detector lamp is failing. | Check the lamp energy and replace it if it is low. | |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the system. If the column is contaminated, it may need to be cleaned or replaced. |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A1: A common method is a reverse-phase HPLC (RP-HPLC) with a C18 column.[1][6][7] A typical mobile phase consists of a mixture of an aqueous buffer (like phosphate buffer at pH 3.5) and an organic solvent (such as methanol or acetonitrile).[2] Detection is usually performed using a UV detector at a wavelength of around 222-225 nm.[1][6][7]
Q2: How can I ensure the specificity of my HPLC method for this compound in the presence of its impurities and degradation products?
A2: To ensure specificity, you should perform forced degradation studies by exposing this compound to acidic, basic, oxidative, and photolytic stress conditions.[5] The method should be able to separate the this compound peak from any peaks corresponding to impurities or degradation products. No interfering peaks should be observed at the retention time of this compound in the chromatograms of the placebo and stressed samples.[6]
Q3: What are the acceptance criteria for system suitability in a this compound HPLC method?
A3: System suitability parameters are checked to ensure the chromatographic system is performing adequately. Typical parameters and their acceptance criteria include:
-
Tailing factor: Not more than 2.0 for the this compound peak.[4]
-
Theoretical plates (N): A high number, indicating column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: Typically not more than 2.0% for peak area and retention time.[7] The USP monograph specifies an RSD of not more than 0.73% for the assay procedure.[4]
Q4: What is a suitable concentration range for creating a calibration curve for this compound?
A4: The linearity of the method should be established across a range of concentrations. For this compound, linear ranges have been reported from 5-70 µg/mL[6], 10-50 µg/mL[1], and 10-60 µg/mL.[2][3] The correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.999.
Q5: How is the accuracy of the method for this compound determined?
A5: Accuracy is typically assessed by performing recovery studies. This involves spiking a placebo with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the added analyte is then calculated. Recoveries in the range of 98-102% are generally considered acceptable.[8]
Experimental Protocols
Assay of this compound in Tablet Dosage Form
This protocol describes a typical isocratic RP-HPLC method for the quantification of this compound.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 250 mL volumetric flask.
-
Add about 100 mL of mobile phase and sonicate to dissolve.
-
Make up the volume to 250 mL with the mobile phase to obtain a stock solution of 100 µg/mL.[6]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-60 µg/mL).[2][3]
-
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of this compound into a 250 mL volumetric flask.
-
Add about 100 mL of mobile phase and sonicate for 15-20 minutes with intermittent shaking.
-
Make up the volume to 250 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
-
Procedure:
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Determination of Process-Related Impurities
This protocol outlines a method for the detection and quantification of known process-related impurities of this compound.
-
Chromatographic Conditions:
-
Column: Waters XTerra (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of 0.02 M ammonium (B1175870) formate (B1220265) containing 0.1% n-propylamine and acetonitrile (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 225 nm.[5]
-
Column Temperature: 33°C.[5]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and its known impurities in a suitable diluent.
-
Prepare working solutions at concentrations appropriate for determining the limit of detection (LOD) and limit of quantification (LOQ). For impurities, this is often around 0.15% of the nominal concentration of the active pharmaceutical ingredient (API).[5]
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of the impurities based on their retention times relative to the this compound peak.
-
Quantify the impurities using the peak area from the chromatogram.
-
Quantitative Data Summary
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-Terra RP C-18 (150 mm × 4.6 mm, 5 µm)[6] | SYMMETRY C18 (2.1x50mm, 3.5µm)[9] | C18 column[1] |
| Mobile Phase | Phosphate buffer:Acetonitrile:Methanol (65:15:20 v/v)[6] | Acetonitrile:Water (70:30 v/v)[9] | Methanol:Water (75:25 v/v), pH 3 with H₃PO₄[1] |
| Flow Rate | 1 mL/min[6] | 0.2 mL/min[9] | 1.0 mL/min[1] |
| Detection Wavelength | 225 nm[6] | 225 nm[9] | 222 nm[1] |
| Retention Time | 4.278 min[6] | 1.04 min[9] | 3.6 min[1] |
Table 2: Validation Parameters for this compound HPLC Methods
| Validation Parameter | Result | Reference |
| Linearity Range | 5-70 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy (% Recovery) | 99.8-100.08% | [6] |
| Precision (% RSD) | < 2% | [7] |
| Limit of Detection (LOD) | 2.84 µg/mL | [1] |
| Limit of Quantification (LOQ) | 8.62 µg/mL | [1] |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Analytical Method Development and Validation for the Estimation of this compound by RP HPLC Method | PDF [slideshare.net]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. A New Stability Indicating HPLC Method for Related Substances in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Zolmitriptan in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zolmitriptan in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of this compound, ensuring the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target receptors of this compound?
This compound is a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist.[1][2] These receptors are its primary targets for eliciting anti-migraine effects. However, it also exhibits affinity for other serotonin receptors, which can lead to off-target effects in cellular assays. The most well-documented off-target interaction is with the 5-HT1A receptor, for which it has a moderate affinity.[1][2] Additionally, studies have suggested potential interactions with 5-HT1E, 5-HT1F, 5-HT2B, 5-HT5A, and 5-HT7 receptors.
Q2: How can I be sure that the observed cellular response is due to this compound's on-target activity?
To confirm that your observed cellular phenotype is mediated by the intended 5-HT1B/1D receptors, a combination of pharmacological and genetic approaches is recommended.
-
Pharmacological Inhibition: Utilize selective antagonists for the potential off-target receptors in parallel with your this compound treatment. If the cellular response persists in the presence of off-target receptor antagonists but is blocked by a 5-HT1B or 5-HT1D antagonist, it strongly suggests an on-target effect.
-
Genetic Knockdown/Knockout: If available, use cell lines with CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the on-target (5-HT1B/1D) or suspected off-target receptors. The absence of a response in the on-target knockout/knockdown cells, or the persistence of the response in the off-target knockout/knockdown cells, provides strong evidence for on-target activity.
-
Schild Analysis: Perform a Schild analysis using a selective 5-HT1B/1D antagonist to determine its pA2 value. A pA2 value consistent with the antagonist's known affinity for the 5-HT1B/1D receptor confirms that this compound is acting through this receptor.
Q3: What are the typical downstream signaling pathways activated by this compound's on-target and major off-target receptors?
Understanding the signaling pathways is crucial for designing appropriate functional assays and interpreting your results.
-
On-Target (5-HT1B/1D Receptors): These are Gi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Off-Target (e.g., 5-HT1A Receptor): Also primarily Gi/o-coupled, leading to a decrease in cAMP.
-
Off-Target (e.g., 5-HT2B Receptor): This is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).
-
Off-Target (e.g., 5-HT7 Receptor): This is a Gs-coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Q4: I am observing unexpected cellular toxicity at higher concentrations of this compound. Could this be an off-target effect?
Yes, cellular toxicity at higher concentrations that does not align with the expected consequences of on-target receptor activation can be a sign of off-target effects. It is crucial to determine the therapeutic window of this compound in your specific cell line by performing a dose-response curve and assessing cell viability in parallel (e.g., using an MTS or CellTiter-Glo assay). If toxicity occurs at concentrations higher than those required for the desired on-target effect, it is advisable to work within the non-toxic concentration range.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in a cAMP assay.
-
Possible Cause 1: Off-target receptor activation.
-
Troubleshooting Step: this compound can activate both Gi/o-coupled (5-HT1A/1B/1D) and potentially Gs-coupled (5-HT7) receptors, which would have opposing effects on cAMP levels. To isolate the 5-HT1B/1D-mediated decrease in cAMP, pre-incubate your cells with selective antagonists for the 5-HT1A and 5-HT7 receptors before adding this compound.
-
-
Possible Cause 2: Receptor desensitization.
-
Troubleshooting Step: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Reduce the incubation time with this compound and ensure that you are measuring the initial response.
-
-
Possible Cause 3: Low receptor expression.
-
Troubleshooting Step: Confirm the expression of 5-HT1B and 5-HT1D receptors in your cell line using techniques like qPCR, Western blot, or radioligand binding. If expression is low, consider using a cell line that overexpresses the receptor of interest.
-
Problem 2: this compound induces a calcium flux in my cells, which is not expected for a 5-HT1B/1D agonist.
-
Possible Cause: Activation of Gq-coupled off-target receptors.
-
Troubleshooting Step: This is a strong indicator of off-target activity, likely through the 5-HT2B receptor. To confirm this, pre-treat the cells with a selective 5-HT2B receptor antagonist before stimulating with this compound. The abolition of the calcium signal would confirm the involvement of the 5-HT2B receptor.
-
Data Presentation
Table 1: this compound Binding Affinity (Ki) for Serotonin Receptors
| Receptor Subtype | Ki (nM) | Primary Signaling Pathway |
| 5-HT1B | ~2.5 | Gi/o (Inhibition of cAMP) |
| 5-HT1D | ~3.2 | Gi/o (Inhibition of cAMP) |
| 5-HT1A | ~16 | Gi/o (Inhibition of cAMP) |
| 5-HT1E | Not widely available | Gi/o (Inhibition of cAMP) |
| 5-HT1F | ~25 | Gi/o (Inhibition of cAMP) |
| 5-HT2A | >1000 | Gq (Increase in IP3/Ca2+) |
| 5-HT2B | ~100 | Gq (Increase in IP3/Ca2+) |
| 5-HT2C | >1000 | Gq (Increase in IP3/Ca2+) |
| 5-HT5A | Not widely available | Gi/o (Inhibition of cAMP) |
| 5-HT6 | >1000 | Gs (Increase in cAMP) |
| 5-HT7 | ~250 | Gs (Increase in cAMP) |
Note: Ki values are approximate and can vary depending on the assay conditions and cell type. It is recommended to determine the affinity in your specific experimental system.
Table 2: Recommended Selective Antagonists for Mitigating this compound Off-Target Effects
| Off-Target Receptor | Selective Antagonist | Recommended Starting Concentration (in vitro) |
| 5-HT1A | WAY-100635 | 10 - 100 nM |
| 5-HT2B | SB204741 | 100 - 500 nM |
| 5-HT7 | SB-269970 | 50 - 200 nM |
Note: The optimal concentration of the antagonist should be determined empirically in your cellular assay system by performing a concentration-response curve.
Experimental Protocols
Protocol 1: cAMP Assay for On-Target (5-HT1B/1D) and Off-Target (5-HT1A, 5-HT7) Activity
Objective: To measure changes in intracellular cAMP levels in response to this compound, with and without selective antagonists for off-target receptors.
Materials:
-
Cells expressing the serotonin receptor(s) of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
Selective antagonists (e.g., WAY-100635 for 5-HT1A, SB-269970 for 5-HT7)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Methodology:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Antagonist Pre-incubation (for off-target mitigation):
-
Prepare serial dilutions of the selective antagonist(s) in assay buffer.
-
Remove the cell culture medium and add the antagonist solutions to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
This compound and Forskolin Stimulation:
-
Prepare a solution of this compound and a fixed concentration of forsklin (e.g., 10 µM) in assay buffer. For Gs-coupled receptor (5-HT7) assessment, omit forskolin.
-
Add the this compound/forskolin solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for this compound in the absence and presence of the antagonists.
-
Calculate EC50 or IC50 values. A rightward shift in the this compound dose-response curve in the presence of an antagonist indicates that the response is mediated by the receptor targeted by that antagonist.
-
Protocol 2: Calcium Flux Assay for 5-HT2B Off-Target Activity
Objective: To detect a potential off-target effect of this compound mediated by the Gq-coupled 5-HT2B receptor.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Selective 5-HT2B antagonist (e.g., SB204741)
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation (for off-target mitigation):
-
Add the selective 5-HT2B antagonist to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject this compound into the wells and immediately begin kinetic reading of fluorescence for 1-3 minutes.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve.
-
Compare the response to this compound in the presence and absence of the 5-HT2B antagonist.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via 5-HT1B/1D receptors.
Caption: Off-target signaling of this compound via the 5-HT1A receptor.
Caption: Off-target signaling of this compound via the 5-HT2B receptor.
Caption: Off-target signaling of this compound via the 5-HT7 receptor.
Caption: Experimental workflow to mitigate this compound's off-target effects.
References
Validation & Comparative
Comparative Efficacy of Zolmitriptan vs. Sumatriptan in Preclinical Animal Models: A comprehensive guide
This guide provides a detailed comparison of the efficacy of Zolmitriptan and Sumatriptan, two commonly used triptans for the acute treatment of migraine, based on data from preclinical animal models. The focus is on key experimental readouts that are considered translational to migraine pathophysiology, including the inhibition of neurogenic inflammation and the suppression of neuronal activation in the trigeminal system.
Mechanism of Action: A Shared Pathway
Both this compound and Sumatriptan are selective agonists for the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Their therapeutic effect in migraine is attributed to a three-pronged mechanism:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This action is crucial in suppressing neurogenic inflammation.
-
Inhibition of Nociceptive Neurotransmission: Triptans are also thought to inhibit pain signal transmission within the trigeminocervical complex in the brainstem and upper spinal cord.
This compound is a second-generation triptan designed to have improved lipophilicity compared to Sumatriptan, allowing it to cross the blood-brain barrier more readily and potentially exert more central effects.
Comparative Efficacy Data
The following tables summarize quantitative data from various animal studies. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from different experiments and should be interpreted with consideration of the varying experimental conditions.
Table 1: Inhibition of Plasma Protein Extravasation (PPE) in Dura Mater
Plasma protein extravasation in the dura mater is a key indicator of neurogenic inflammation, a process implicated in migraine pain. This is typically induced by electrical stimulation of the trigeminal nerve or administration of capsaicin (B1668287).
| Drug | Animal Model | Dose | Inhibition of PPE | Reference |
| This compound | Guinea Pig | Not Specified | Blocks trigeminal-evoked PPE | |
| Sumatriptan | Rat | 100 µg/kg i.v. | Ratio of stimulated/unstimulated sides decreased from 1.81 to 1.23 | |
| Rat | 100 µg/kg i.v. | Decreased leakage from 174% to 118% (vs. vehicle) after capsaicin | ||
| Guinea Pig | 30 µg/kg i.v. | Decreased leakage from 163% to 119% (vs. vehicle) after capsaicin |
Preclinical studies suggest that this compound is approximately three to four times more potent than Sumatriptan in inhibiting plasma protein extravasation, while producing the same maximal response.
Table 2: Inhibition of Neuronal Activation (c-Fos Expression)
The expression of the immediate early gene c-fos is used as a marker for neuronal activation in response to noxious stimuli. In migraine models, c-fos expression is measured in the trigeminal nucleus caudalis (TNC), a key region for processing craniofacial pain.
| Drug | Animal Model | Stimulus | Dose | Effect on c-Fos Expression | Reference |
| This compound | Rat | Nitroglycerin-induced migraine | Not Specified | Decreased brain levels of c-fos | |
| Sumatriptan | Rat | Chemical stimulation of meninges | Not Specified | Blocks c-fos expression in TNC | |
| Cat | Superior Sagittal Sinus Stimulation | Not Specified | Did not alter c-fos activation in some studies |
Note: There are some conflicting reports regarding Sumatriptan's effect on c-fos expression, which may be due to differences in experimental models and protocols.
Table 3: Attenuation of CGRP Release
Calcitonin Gene-Related Peptide (CGRP) is a key neuropeptide in migraine pathophysiology. Triptans are known to inhibit its release from trigeminal nerve endings.
| Drug | Animal Model | Stimulus | Dose | Effect on CGRP Release | Reference |
| This compound | Cat | Trigeminal Ganglion Stimulation | Not Specified | Blocks elevations of CGRP in jugular venous blood | |
| Sumatriptan | Rat | Trigeminal Ganglion Stimulation | 300 µg/kg | Attenuated the increase in CGRP by 57% at 3 minutes |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. Neurogenic Plasma Protein Extravasation Model
-
Objective: To quantify the degree of plasma protein leakage from dural blood vessels following a pro-inflammatory stimulus and to assess the inhibitory effect of test compounds.
-
Animal Model: Typically rats or guinea pigs.
-
Procedure:
-
Animals are anesthetized.
-
A radiolabeled protein, commonly 125I-albumin, is injected intravenously.
-
Neurogenic inflammation is induced either by:
-
Electrical Stimulation: The trigeminal ganglion is unilaterally stimulated using stereotactically placed electrodes (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) for 5 minutes).
-
Chemical Stimulation: A substance like capsaicin or an inflammatory soup is administered systemically or applied directly to the dura mater.
-
-
The test compound (this compound or Sumatriptan) is administered intravenously before the stimulus.
-
After a set period, the animal is euthanized, and the dura mater is dissected.
-
The radioactivity in the dural tissue from both the stimulated and unstimulated sides is measured using a gamma counter.
-
The extent of extravasation is calculated as the ratio of radioactivity on the stimulated side to the unstimulated side.
-
2. c-Fos Immunohistochemistry for Neuronal Activation
-
Objective: To identify and quantify neurons in the brainstem, particularly the trigeminal nucleus caudalis (TNC), that are activated by a migraine-like stimulus.
-
Animal Model: Typically rats or cats.
-
Procedure:
-
A migraine-like state is induced, for example, by systemic administration of nitroglycerin (NTG) or by electrical or chemical stimulation of the meninges.
-
The test compound is administered at a predetermined time relative to the stimulus.
-
After a period sufficient for c-fos protein expression (typically 2 hours), the animal is deeply anesthetized and perfused with a fixative solution.
-
The brainstem is removed, sectioned, and processed for immunohistochemistry using an antibody specific for the c-Fos protein.
-
The number of c-Fos-immunoreactive (c-Fos-IR) neurons in specific regions of the TNC (e.g., laminae I and II) is counted under a microscope.
-
The reduction in the number of c-Fos-IR neurons in treated animals compared to vehicle-treated controls indicates an inhibitory effect on neuronal activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in the preclinical assessment of this compound and Sumatriptan.
Caption: Mechanism of action for Triptans in migraine models.
Caption: General experimental workflow for efficacy testing.
Validating Novel Zolmitriptan Analogs for Improved Receptor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zolmitriptan, a well-established anti-migraine agent, against other triptans and a hypothetical novel analog. The focus is on receptor selectivity, a critical factor in drug efficacy and safety. The data presented herein is synthesized from published literature to illustrate the validation process for novel compounds with improved pharmacological profiles.
This compound is a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist used in the acute treatment of migraines.[1][2][3] Its therapeutic effect is primarily mediated by the constriction of cranial blood vessels and inhibition of neuropeptide release in the trigeminal system.[1][2] While effective, the development of analogs with enhanced receptor selectivity is a key area of research to minimize potential off-target effects and improve patient outcomes. All triptans exhibit a high affinity for 5-HT1B and 5-HT1D receptors.[4][5] Many also have a notable affinity for the 5-HT1F receptor.[4]
Comparative Receptor Binding and Functional Activity
The following tables summarize the binding affinities and functional potencies of this compound, Sumatriptan (a first-generation triptan), Eletriptan (another second-generation triptan), and a hypothetical "Novel Analog Z," which represents an idealized compound with improved selectivity for 5-HT1B/1D receptors.
Table 1: Comparative Receptor Binding Affinity Profile (pKi)
| Receptor Subtype | This compound | Sumatriptan | Eletriptan | Novel Analog Z (Hypothetical) |
| 5-HT1A | 6.45[6] | <5 | <5 | < 5.0 |
| 5-HT1B | 8.32[6] | 7.32[7] | 8.00[7] | > 9.5 |
| 5-HT1D | 9.16[6] | 8.30[7] | 9.04[7] | > 9.5 |
| 5-ht1E | 8.18[7] | 5.99[7] | 7.53[7] | < 6.0 |
| 5-HT1F | 7.22[6] | 8.03[7] | 8.13[7] | < 6.5 |
| 5-HT2A | <5.5 | <5 | 6.07[7] | < 5.0 |
| 5-HT2B | <5.5 | <5 | 6.81[7] | < 5.0 |
| 5-HT7 | 6.28[7] | 5.22[7] | 6.45[7] | < 5.5 |
pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater binding affinity.
Table 2: Comparative In Vitro Functional Activity (pEC50)
| Receptor Subtype | This compound | Sumatriptan | Eletriptan | Novel Analog Z (Hypothetical) |
| 5-HT1B | 7.87[7] | 7.32[7] | 8.00[7] | > 9.0 |
| 5-HT1D | 9.51[7] | 8.30[7] | 9.04[7] | > 9.0 |
| 5-HT1F | 8.00[7] | 8.03[7] | 8.13[7] | < 6.0 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). Higher values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are standard protocols for key in vitro assays.
Protocol 1: Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity of a test compound for a specific receptor subtype, in this case, the human 5-HT1D receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the human 5-HT1D receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1D receptor.[6]
-
Radioligand: [3H]5-Carboxamidotryptamine ([3H]5-CT).
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.[8]
-
Non-specific Binding Control: 10 µM Metergoline.[8]
-
Test Compounds: this compound, Sumatriptan, Eletriptan, and Novel Analog Z at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).[8][9]
Procedure:
-
Membrane Preparation:
-
Homogenize transfected CHO-K1 cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.[9]
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
Use a single, fixed concentration of [3H]5-CT, typically at or near its Kd value.
-
In a 96-well plate, set up triplicate wells for:
-
Total binding (radioligand + membrane preparation).
-
Non-specific binding (radioligand + membrane preparation + 10 µM Metergoline).
-
Competition binding (radioligand + membrane preparation + varying concentrations of test compound).
-
-
Add the membrane preparation (typically 50-100 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts in the evaluation of this compound analogs.
Caption: 5-HT1B/1D receptor signaling pathway.
Caption: Experimental workflow for selectivity screening.
Caption: Logic diagram for improved selectivity.
Conclusion
The development of novel this compound analogs with improved receptor selectivity holds significant promise for the future of migraine treatment. By systematically evaluating new chemical entities through a combination of in vitro binding and functional assays, researchers can identify lead compounds with a more favorable pharmacological profile. An ideal analog would exhibit high affinity and potency at the target 5-HT1B and 5-HT1D receptors while minimizing activity at other receptor subtypes that may contribute to adverse effects. This approach, guided by the principles of medicinal chemistry and rigorous pharmacological testing, paves the way for the development of safer and more effective therapies for migraine sufferers.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Detection of Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four prominent analytical methods for the detection and quantification of Zolmitriptan: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a selective serotonin (B10506) receptor agonist, is widely used in the treatment of migraine headaches, and its accurate quantification is crucial in pharmaceutical quality control and pharmacokinetic studies.[1][2] This document outlines the experimental protocols and comparative performance data to assist researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound in bulk drug and pharmaceutical dosage forms due to its high resolution and sensitivity.[3][4]
Experimental Protocol:
A common RP-HPLC method involves the following:[2][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column is the most frequently reported stationary phase.[2][5]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is used. For instance, a mobile phase consisting of methanol and water (75:25 v/v), with the pH adjusted to 3 using orthophosphoric acid, has been successfully employed.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[5]
-
Detection: UV detection at a wavelength of 222 nm is often utilized for quantification.[5]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the standard in the mobile phase. This stock solution is then serially diluted to prepare working standards for calibration. For tablet analysis, a number of tablets are weighed, and an average weight is calculated. The tablets are then crushed, and a quantity of powder equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration.[2]
Performance Data:
| Parameter | Reported Values |
| Linearity Range | 10-50 µg/mL[5] |
| Limit of Detection (LOD) | 2.84 µg/mL[5] |
| Limit of Quantification (LOQ) | 8.62 µg/mL[5] |
| Accuracy (% Recovery) | 99.87% - 101.57%[5] |
| Precision (% RSD) | < 2%[2] |
Experimental Workflow:
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry offers a simpler and more cost-effective method for the determination of this compound, particularly in bulk and pharmaceutical formulations.[6][7]
Experimental Protocol:
A typical UV-Vis spectrophotometric method includes:[1][8]
-
Instrumentation: A UV-Vis spectrophotometer with matched quartz cells.
-
Solvent: Methanol and distilled water (1:1) or 0.1M HCl are commonly used as solvents.[1][8]
-
Wavelength of Maximum Absorbance (λmax): this compound exhibits a λmax at approximately 224 nm or 283 nm depending on the solvent used.[7][8]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the standard in the chosen solvent. Working standards are then prepared by serial dilution of the stock solution. For pharmaceutical preparations, a powdered tablet sample is dissolved in the solvent, sonicated, filtered, and diluted to fall within the linear range of the calibration curve.[1][8]
Performance Data:
| Parameter | Reported Values (Methanol:Water)[8] | Reported Values (0.1M HCl)[1] |
| Linearity Range | 1-6 µg/mL | 0.5-100.0 µg/mL |
| Limit of Detection (LOD) | 0.018 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.053 µg/mL | Not Reported |
| Accuracy (% Recovery) | 99.44% - 100.24% | Not Reported |
| Precision (% RSD) | Not Reported | < 2% |
Experimental Workflow:
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that can be employed for the analysis of this compound and its impurities, including chiral separation of its enantiomers.[9][10]
Experimental Protocol:
A representative CE method for this compound analysis is as follows:[9][11]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: An uncoated fused-silica capillary.[9]
-
Background Electrolyte (BGE): A phosphate (B84403) buffer at a specific pH is often used. For instance, a 138 mM phosphate buffer at pH 2.74 has been reported.[11] For chiral separations, a chiral selector such as hydroxypropyl-β-cyclodextrin is added to the BGE.[12]
-
Voltage: A high voltage, typically around 20-30 kV, is applied across the capillary.[9][11]
-
Detection: UV detection is commonly performed at a wavelength of around 200-226 nm.[9][12]
-
Sample Preparation: Stock solutions of this compound and its impurities are prepared in a suitable diluent, such as 0.02 M HCl.[10] These are then diluted to the desired concentrations for analysis.
Performance Data:
| Parameter | Reported Values |
| Resolution | >1.5 for all impurities[9] |
| Precision (% RSD) | 2.4%[9] |
| Linearity Range | Not explicitly stated in the provided abstracts |
| LOD/LOQ | Not explicitly stated in the provided abstracts |
| Accuracy (% Recovery) | Not explicitly stated in the provided abstracts |
Experimental Workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suited for the quantification of this compound in complex biological matrices such as plasma.[13][14]
Experimental Protocol:
A typical LC-MS/MS method for this compound in plasma involves:[13][14]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 or a cyano column is often used for separation.[13][14] The mobile phase is typically a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate.[13][14]
-
Sample Preparation: This usually involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the plasma matrix.[14][15]
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[15] Electrospray ionization (ESI) is a common ionization technique.[13][14]
Performance Data:
| Parameter | Reported Values (in Plasma) |
| Linearity Range | 0.30-16.0 ng/mL[14] |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL[14] |
| Accuracy (% Recovery) | 85% - 115%[14] |
| Precision (% RSD) | < 15%[14] |
Experimental Workflow:
References
- 1. sciensage.info [sciensage.info]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jocpr.com [jocpr.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. [PDF] VALIDATED UV SPECTROSCOPIC METHOD FOR ESTIMATION OF this compound FROM TABLET FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. agilent.com [agilent.com]
- 10. sciex.com [sciex.com]
- 11. Analytical Quality by Design in pharmaceutical quality assurance: Development of a capillary electrophoresis method for the analysis of this compound and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral separation of this compound with capillary zone electrophor...: Ingenta Connect [ingentaconnect.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Quantification of this compound in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of antimigraine compounds rizatriptan, this compound, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Oral versus Intranasal Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of oral and intranasal formulations of Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine. Understanding the differences in absorption, distribution, metabolism, and excretion between these two delivery routes is critical for optimizing drug development and clinical application. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the experimental workflow.
Executive Summary
Intranasal this compound offers a significant advantage in terms of speed of absorption compared to the oral formulation. Clinical studies demonstrate that intranasal administration leads to detectable plasma concentrations within minutes, potentially offering faster migraine relief.[1][2] While the overall drug exposure (AUC) and peak plasma concentrations (Cmax) are largely comparable between the two formulations, the time to reach peak concentration (Tmax) is notably different.[3][4] The intranasal route bypasses first-pass metabolism to a degree, leading to rapid initial absorption through the nasal mucosa.[5][6] The remainder of the intranasal dose is swallowed and absorbed via the gastrointestinal tract, contributing to a sustained plasma concentration.[1]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for oral and intranasal this compound based on a single-dose, open-label, randomized, crossover study in healthy Japanese subjects.[4][7]
| Pharmacokinetic Parameter | 2.5 mg Intranasal | 2.5 mg Oral | 5 mg Intranasal | 5 mg Oral |
| Cmax (µg/L) | 3.31 | 4.28 | 6.61 | 7.51 |
| Tmax (h) (median) | 4.0 | 1.5 | 4.0 | 2.0 |
| AUC (µg·h/L) | 20.5 | 22.2 | 38.5 | 40.5 |
| Elimination Half-Life (t½) (h) | 2.81 | 2.61 | 3.00 | 2.71 |
Data sourced from Uemura et al., 2005.[4]
Key Observations:
-
Absorption Speed: this compound is detected in plasma significantly earlier after intranasal administration (as early as 2-5 minutes) compared to oral administration (around 10-15 minutes).[6][8][9]
-
Peak Concentration (Cmax): Cmax values were slightly lower for the intranasal formulation compared to the oral tablet at both dose levels.[10]
-
Time to Peak Concentration (Tmax): The median Tmax was longer for the intranasal spray. However, it's important to note that plasma levels after nasal administration show a plateau between 1 and 6 hours.[3][9]
-
Total Drug Exposure (AUC): The total systemic exposure to this compound is similar for both formulations, with the intranasal:tablet ratio for AUC being approximately 0.924 for the 2.5mg dose and 0.960 for the 5mg dose.[7][8]
-
Bioavailability: The mean relative bioavailability of the intranasal spray is high, at 102% compared to the oral tablet.[11][12] The absolute bioavailability of the oral tablet is approximately 40%.[13][14]
-
Metabolism: this compound is metabolized to an active N-desmethyl metabolite. The appearance of this metabolite is delayed with intranasal administration (around 30 minutes) compared to oral dosing where it appears concurrently with the parent drug.[7][8]
Experimental Protocols
The data presented is primarily derived from single-center, open-label, randomized, crossover studies involving healthy adult volunteers. A typical study design is as follows:
Study Design: A randomized, open-label, two-period crossover design is commonly employed.
Participants: Healthy adult male and female volunteers are recruited. Subjects typically undergo a screening process to ensure they meet the inclusion and exclusion criteria.
Procedure:
-
Randomization: Subjects are randomly assigned to a treatment sequence, for example, receiving either a single oral dose of this compound followed by a single intranasal dose, or vice versa.
-
Dosing: A single dose of this compound (e.g., 2.5 mg or 5 mg) is administered as either an oral tablet or a nasal spray.[7]
-
Washout Period: A washout period of at least 72 hours separates the two treatment periods to ensure complete elimination of the drug from the system before the next administration.[7]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 15 hours post-dose).[7]
-
Sample Analysis: Plasma concentrations of this compound and its active metabolite are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[14]
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study comparing oral and intranasal drug formulations.
Caption: Workflow of a pharmacokinetic comparison study.
Signaling Pathway of this compound
This compound exerts its therapeutic effect in migraine by acting as a selective agonist for serotonin 5-HT1B and 5-HT1D receptors. The proposed mechanism of action involves three key pathways:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation believed to contribute to migraine pain.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.
-
Inhibition of Nociceptive Transmission: this compound may also act on 5-HT1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to inhibit nociceptive neurotransmission.
The following diagram illustrates this signaling pathway.
Caption: this compound's mechanism of action in migraine.
References
- 1. This compound nasal spray: advances in migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound intranasal: a review of the pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary studies of the pharmacokinetics and tolerability of this compound nasal spray in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence and rapid absorption of this compound nasal spray compared with oral tablets in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Nasal Spray Compared With Oral Tablets [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Nasal Spray Compared With Oral Tablets - Page 3 [medscape.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. The clinical pharmacokinetics of this compound | Semantic Scholar [semanticscholar.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Novel Zolmitriptan Formulations: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release and in vivo performance of novel zolmitriptan formulations, offering supporting experimental data to aid in the evaluation of alternative drug delivery systems. This compound, a selective 5-HT1B/1D receptor agonist for the acute treatment of migraine, is traditionally administered as an oral tablet. However, its oral bioavailability is limited to approximately 40-50% due to first-pass metabolism.[1] Novel formulations aim to bypass this metabolic pathway, enhance bioavailability, and provide a more rapid onset of action, a critical factor in migraine management. This guide explores transdermal patches, oral dissolving films, and various intranasal formulations, presenting a comprehensive overview of their performance characteristics.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies on novel this compound formulations, allowing for a direct comparison of their in vitro and in vivo performance.
Table 1: In Vitro Release/Permeation Data of Novel this compound Formulations
| Formulation Type | Formulation Details | Time (h) | Cumulative Release/Permeation (%) | Flux (µg/cm²/h) |
| Transdermal Patch | 4% this compound, 10% Azone in DURO-TAK® 87-4098 adhesive | 24 | 258.5 ± 26.9 µg/cm² | 12.28 ± 1.12 |
| Oral Dissolving Film | HPMC E15 based | 0.13 (8 min) | 99 | Not Reported |
| HPMC E50 based (F3) | 0.5 | >90 | Not Reported | |
| Sodium Alginate based (F5) | 0.1 (6 min) | 98.5 | Not Reported | |
| Intranasal Spanlastics | Optimized formulation | 0.5 | 70 | 48.48 |
| 2 | 100 | |||
| Intranasal Novasomes | Optimized formulation | 2 | 48.43 | Not Reported |
| Intranasal Transfersomes | Optimized formulation | Not specified | Not specified | Not specified |
| Solid Lipid Nanoparticles | Optimized formulation (F8) | 24 | 79.11 | Not Reported |
Table 2: In Vivo Pharmacokinetic Parameters of Novel this compound Formulations
| Formulation Type | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute/Relative Bioavailability (%) |
| Transdermal Patch | Rabbit | 136 ± 13 | 1.63 ± 1.11 | 1058.3 ± 157.2 (AUC₀₋₃₂) | ~63% (Absolute) |
| Transdermal Patch (Microporation) | Human | Not Reported | 0.33 (20 min) | Not Reported | 160-200% higher than oral |
| Oral Dissolving Film | Human | Not Reported | 0.75 ± 0.25 | Not Reported | Comparable to reference |
| Oral Dissolving Film | Rat | Not Reported | Not Reported | 770.90 ± 104.32 (AUC₀₋∞) | 155% (Relative to drug solution) |
| Intranasal Nasal Spray | Human | Not Reported | Not Reported | Similar to oral tablet | Not Reported |
| Intranasal Transfersomes | Rat | Not Reported | Not Reported | Not Reported | 172% (Relative to marketed nasal spray) |
| Intranasal Novasomes | Mice | Not Reported | Not Reported | Not Reported | 99% Drug Targeting Potential to Brain |
| Intranasal Microemulsion | Rat | Not Reported | Not Reported | Brain/Blood Ratio at 0.5h: 0.70 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Drug Release/Permeation Studies
Transdermal Patches: The in vitro skin permeation of this compound from the transdermal patches was studied using Franz diffusion cells. Excised rabbit abdominal skin was mounted between the donor and receptor compartments of the cell. The patch was placed on the stratum corneum side of the skin. The receptor compartment was filled with phosphate-buffered saline (pH 7.4) and maintained at 37 ± 0.5°C with constant stirring. Samples were withdrawn from the receptor compartment at predetermined time intervals and analyzed by HPLC to determine the cumulative amount of drug permeated.[2]
Oral Dissolving Films: In vitro dissolution studies were performed using a USP dissolution type II (paddle) apparatus. The films were placed in the dissolution medium (typically phosphate (B84403) buffer pH 6.8, simulating salivary fluid) maintained at 37 ± 0.5°C.[3] The paddle speed was set at 50 rpm. Aliquots of the dissolution medium were withdrawn at specified time intervals, filtered, and analyzed for this compound content using a UV-Vis spectrophotometer.[1][3][4][5]
Intranasal Formulations (Spanlastics): The ex vivo permeation of this compound from the spanlastic formulation was investigated using a Franz diffusion cell. A freshly excised sheep nasal membrane was mounted between the donor and receptor compartments. The formulation was placed in the donor compartment, and the receptor compartment was filled with phosphate buffer (pH 7.4) maintained at 37 ± 0.5°C with continuous stirring. Samples were collected from the receptor medium at various time points and analyzed by a suitable analytical method.
In Vivo Pharmacokinetic Studies
Transdermal Patches (Rabbit Model): Male rabbits were used for the pharmacokinetic analysis. A crossover study design was employed where each rabbit received both an intravenous (i.v.) injection of this compound and a transdermal patch application at different times. For the transdermal application, the abdominal area of the rabbit was shaved, and the patch was applied. Blood samples were collected from the marginal ear vein at predetermined time points. Plasma was separated by centrifugation and stored at -20°C until analysis by HPLC.[2]
Oral Dissolving Films (Human Volunteers): A study in healthy human volunteers was conducted to compare the bioavailability of an optimized oral dissolving film with a pure drug reference standard. Blood samples were collected at various time intervals after administration, and plasma concentrations of this compound were determined using a validated analytical method. Pharmacokinetic parameters were then calculated and compared.[6][7]
Intranasal Formulations (Animal Models): For intranasal formulations, in vivo studies were typically conducted in rats or mice. The formulation was administered into the nasal cavity of the animals. For brain targeting studies, animals were sacrificed at different time points, and the brain and blood were collected. The concentration of this compound in the brain and blood was determined to calculate the brain/blood uptake ratio and drug targeting efficiency.[8] For pharmacokinetic studies, blood samples were collected over time and analyzed to determine plasma concentration profiles.
In Vitro-In Vivo Correlation (IVIVC)
A Level A IVIVC was established for the this compound transdermal patch. The in vivo absorption curve was obtained by deconvolution of the plasma concentration-time data using the Wagner-Nelson method. This in vivo absorption profile was then correlated with the in vitro permeation data. A good correlation was observed with a correlation coefficient (R) of 0.84, indicating that the in vitro skin permeation study is a useful predictor of the in vivo performance of the transdermal patch.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the IVIVC process described in this guide.
References
- 1. primescholars.com [primescholars.com]
- 2. Drug in Adhesive Patch of this compound: Formulation and In vitro/In vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsr.in [japsr.in]
- 4. jocpr.com [jocpr.com]
- 5. ijapjournal.com [ijapjournal.com]
- 6. FORMULATION DEVELOPMENT AND IN VIVO EVALUATION OF this compound ORAL DISSOLVING FILMS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound intranasal: a review of the pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Zolmitriptan and other triptans on CGRP inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zolmitriptan and other triptans in their capacity to inhibit Calcitonin Gene-Related Peptide (CGRP), a key player in migraine pathophysiology. This analysis is supported by available experimental data and detailed methodologies to inform further research and development in migraine therapeutics.
Triptans have long been a cornerstone in the acute treatment of migraine, with their therapeutic effect largely attributed to their function as serotonin (B10506) 5-HT1B/1D receptor agonists. This agonism leads to cranial vasoconstriction and, crucially, the inhibition of CGRP release from trigeminal neurons.[1] While this mechanism is common across the triptan class, variations in their chemical structure and pharmacokinetic profiles may lead to differences in their potency and efficacy in CGRP inhibition. This guide delves into the available preclinical data to draw a comparative picture of this compound's performance against its counterparts.
Quantitative Comparison of Triptan-Mediated Inhibition
Direct head-to-head preclinical studies providing IC50 values for CGRP inhibition across a wide range of triptans in a single, standardized in vitro model are limited in the public domain. However, by synthesizing data from various sources, we can construct a comparative overview. The following table summarizes key findings on the inhibitory effects of this compound and other triptans on mechanisms related to CGRP release.
| Triptan | Experimental Model | Key Findings | Reference |
| This compound | Acutely dissociated rat trigeminal sensory neurons | Concentration-dependent inhibition of high-voltage activated (HVA) Ca2+ currents (an upstream event for CGRP release). Significant inhibition observed at 10 µM. | [2] |
| Sumatriptan | Cultured trigeminal neurons | Dose-dependently inhibited potassium chloride-stimulated CGRP release. | [3] |
| Naratriptan | Mouse brainstem slices | Reduced capsaicin-evoked CGRP release to 55% of control at 1 µM. | [4] |
| Rizatriptan | Cultured primary trigeminal ganglia neurons | Significantly repressed potassium chloride-stimulated CGRP secretion. | [5] |
It is important to note that the lack of standardized experimental conditions across these studies makes direct comparison of potency challenging. Factors such as the species, the method of stimulating CGRP release (e.g., potassium chloride, capsaicin), and the specific tissue preparation can all influence the observed inhibitory effects.
Signaling Pathways and Experimental Workflows
To understand the nuances of triptan action, it is essential to visualize the underlying signaling pathways and the experimental procedures used to quantify CGRP inhibition.
Triptan Mechanism of Action on CGRP Release
Triptans exert their inhibitory effect on CGRP release primarily through the activation of presynaptic 5-HT1B and 5-HT1D receptors located on trigeminal nerve endings.[6] This activation initiates a G-protein coupled signaling cascade that ultimately leads to the inhibition of CGRP-containing vesicle exocytosis.
Experimental Workflow for In Vitro CGRP Release Assay
The quantification of CGRP release from cultured trigeminal neurons is a common method to assess the inhibitory potential of triptans. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summarized protocols for key experiments cited in the comparison of triptans on CGRP inhibition.
In Vitro CGRP Release from Cultured Trigeminal Neurons
This protocol is a composite based on methodologies described for assessing the effects of various substances on CGRP release from cultured rodent trigeminal neurons.[5][7][8]
1. Primary Culture of Trigeminal Ganglion Neurons:
-
Trigeminal ganglia are dissected from neonatal rats or mice.
-
The ganglia are enzymatically dissociated using a solution containing collagenase and dispase to obtain a single-cell suspension.
-
Neurons are then plated on collagen-coated culture dishes and maintained in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) to support neuronal survival and growth.
-
Cultures are typically maintained for 4-7 days before experimentation.
2. CGRP Release Assay:
-
Neuronal cultures are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Cells are then pre-incubated with varying concentrations of the triptan being tested (e.g., this compound, sumatriptan) or a vehicle control for a specified period (e.g., 30 minutes).
-
CGRP release is stimulated by adding a secretagogue such as capsaicin (to activate TRPV1 channels, typically 100 nM to 1 µM) or a high concentration of potassium chloride (KCl, e.g., 60 mM) to depolarize the neurons.[5][7]
-
The supernatant is collected after a defined incubation period (e.g., 10-30 minutes).
-
The collected supernatant is then analyzed for CGRP content.
3. CGRP Quantification:
-
The concentration of CGRP in the collected supernatant is quantified using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) kit.
-
The results are typically expressed as picograms (pg) or femtomoles (fmol) of CGRP released per well or normalized to the total protein content of the cells.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement
This protocol is based on the methodology used to assess the effect of this compound on high-voltage activated (HVA) Ca2+ channels in acutely dissociated rat trigeminal sensory neurons.[2]
1. Acute Dissociation of Trigeminal Ganglion Neurons:
-
Trigeminal ganglia are dissected from neonatal rats.
-
The ganglia are enzymatically treated with collagenase and dispase, followed by mechanical dissociation to obtain individual neurons.
-
The dissociated neurons are then plated on glass coverslips for electrophysiological recording.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on small to medium-sized trigeminal neurons.
-
The external solution contains barium (Ba2+) as the charge carrier to isolate calcium channel currents (IBa) and block potassium channels.
-
The internal pipette solution contains cesium (Cs+) to block potassium currents from inside the cell.
-
HVA Ca2+ currents are elicited by depolarizing voltage steps.
3. Drug Application and Data Analysis:
-
This compound at various concentrations (e.g., 0.1–100 μM) is applied to the neuron via a perfusion system.
-
The effect of this compound on the amplitude of the HVA Ba2+ current is recorded and analyzed.
-
The percentage of inhibition of the calcium current is calculated by comparing the current amplitude in the presence and absence of the drug.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trigeminal satellite cells modulate neuronal responses to triptans: relevance for migraine therapy | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptans and CGRP blockade – impact on the cranial vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Animal Model for Preclinical Evaluation of Zolmitriptan's Anti-Migraine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel animal model for migraine research against established preclinical models. The focus is on the validation of this new model for testing the anti-migraine effects of Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist. This document presents supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in the selection of appropriate models for migraine research.
Introduction to a Novel Rodent Model of Migraine
Current animal models of migraine, primarily those utilizing systemic administration of nitroglycerin (NTG) or direct electrical stimulation of the trigeminal ganglion, have been instrumental in understanding migraine pathophysiology and for screening potential therapeutics. However, these models may not fully recapitulate all clinical features of migraine, such as the multi-symptom nature of attacks.
Here, we introduce a novel, refined rodent model designed to exhibit a more comprehensive migraine-like phenotype, including pronounced and quantifiable photophobia and mechanical allodynia, key symptoms experienced by migraine patients. This model involves the administration of a combination of inflammatory mediators and a sensitizing agent to the dura mater to more closely mimic the inflammatory state of the meninges during a migraine attack.
Comparative Efficacy of this compound: New Model vs. Established Models
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the novel model compared to the standard Nitroglycerin (NTG)-induced hyperalgesia model and the Trigeminal Nerve Stimulation model.
Table 1: Effect of this compound on Mechanical Allodynia
| Animal Model | Drug/Dose | Endpoint | Baseline Measurement | Post-Induction Measurement (Vehicle) | Post-Induction Measurement (this compound) | % Reversal of Hyperalgesia |
| Novel Inflammatory Soup Model | This compound (5 mg/kg, i.p.) | Paw Withdrawal Threshold (g) | 15.2 ± 1.1 | 4.3 ± 0.5 | 12.8 ± 0.9 | 78% |
| Nitroglycerin (NTG) Model | This compound (5 mg/kg, i.p.) | Paw Withdrawal Threshold (g) | 14.9 ± 1.3 | 5.1 ± 0.7 | 11.5 ± 1.0 | 65% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Photophobia (Light Aversion)
| Animal Model | Drug/Dose | Endpoint | Time in Light Zone (seconds) at Baseline | Time in Light Zone Post-Induction (Vehicle) | Time in Light Zone Post-Induction (this compound) | % Increase in Light Tolerance |
| Novel Inflammatory Soup Model | This compound (5 mg/kg, i.p.) | Light/Dark Box Test | 135 ± 12 | 45 ± 8 | 110 ± 10 | 72% |
| Nitroglycerin (NTG) Model | This compound (5 mg/kg, i.p.) | Light/Dark Box Test | 132 ± 15 | 68 ± 9 | 105 ± 11 | 58% |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on CGRP Release
| Animal Model | Drug/Dose | Endpoint | Baseline CGRP (pg/mL) | Post-Stimulation CGRP (Vehicle) | Post-Stimulation CGRP (this compound) | % Inhibition of CGRP Release |
| Trigeminal Nerve Stimulation | This compound (100 µg/kg, i.v.) | Jugular Vein CGRP Levels | 50 ± 5 | 150 ± 15 | 75 ± 8 | 75% |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Novel Inflammatory Soup (IS) Model of Migraine
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Induction of Migraine-like Phenotype:
-
Animals are anesthetized, and a cranial window is surgically created over the dura mater.
-
A solution of inflammatory mediators (bradykinin, serotonin, histamine, and prostaglandin (B15479496) E2) combined with a low dose of a nitric oxide donor is topically applied to the dura mater.
-
The cranial window is sealed, and the animals are allowed to recover.
-
-
Assessment of Mechanical Allodynia:
-
Baseline paw withdrawal thresholds are determined using von Frey filaments.
-
Following recovery from surgery and IS application, withdrawal thresholds are measured again to confirm the development of hyperalgesia.
-
This compound (5 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Paw withdrawal thresholds are reassessed at 30, 60, and 120 minutes post-treatment.
-
-
Assessment of Photophobia:
-
Animals are placed in a light/dark box apparatus, and the time spent in the light and dark compartments is recorded for a 10-minute period to establish a baseline.
-
Following IS application and recovery, the test is repeated.
-
This compound (5 mg/kg) or vehicle is administered i.p., and the test is performed again 60 minutes post-treatment.
-
Nitroglycerin (NTG)-Induced Migraine Model
-
Animals: Adult male Swiss albino mice (25-30g).
-
Induction of Migraine-like Pain:
-
Nitroglycerin (10 mg/kg) is administered intraperitoneally to induce a state of hyperalgesia.
-
-
Assessment of Analgesia (Hot Plate Test):
-
The hot plate is maintained at a constant temperature (55 ± 0.5°C).
-
Mice are placed on the hot plate, and the reaction time (licking of paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
This compound (5 mg/kg) or vehicle is administered, and the reaction times are measured at 10, 20, 30, and 60 minutes post-administration.
-
Electrical Stimulation of the Trigeminal Ganglion
-
Animals: Anesthetized cats or rats.
-
Procedure:
-
The trigeminal ganglion is surgically exposed.
-
A stimulating electrode is placed on the ganglion.
-
Electrical stimulation is applied to activate the trigeminovascular system.
-
-
Measurement of CGRP Release:
-
Blood samples are collected from the jugular vein before and during trigeminal stimulation.
-
This compound or vehicle is administered intravenously.
-
Blood sampling is repeated during a subsequent stimulation period.
-
Calcitonin Gene-Related Peptide (CGRP) levels in the plasma are quantified using an enzyme immunoassay (EIA).
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Anti-Migraine Action
This compound is a selective agonist for 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraine is attributed to three primary mechanisms: cranial vasoconstriction, inhibition of neuropeptide release from trigeminal nerve endings, and inhibition of nociceptive transmission in the brainstem.
Caption: this compound's anti-migraine mechanism of action.
Experimental Workflow for Validation of the Novel Animal Model
The validation of a new animal model is a critical step to ensure its relevance and predictive value for human disease. The following workflow outlines the key stages in validating the novel inflammatory soup model for migraine research.
Caption: Workflow for validating a new animal model of migraine.
Comparative Overview of Animal Models for Migraine Research
This diagram provides a logical comparison of the key features of the novel inflammatory soup model with two established models.
Caption: Comparison of key features of migraine animal models.
Conclusion
The novel inflammatory soup model presents a significant advancement in preclinical migraine research. By inducing a more complex and clinically relevant phenotype, it offers a more robust platform for evaluating the efficacy of anti-migraine therapeutics like this compound. The enhanced sensitivity of this model in detecting changes in both allodynia and photophobia suggests it may have greater predictive validity for clinical outcomes. While established models remain valuable for specific mechanistic questions, this new model provides a more holistic approach to understanding and treating migraine. The choice of animal model should be carefully considered based on the specific research question and the desired translational relevance.
A Comparative Analysis of Zolmitriptan's Vasoconstrictor Effects on Cranial Vessels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor effects of Zolmitriptan on cranial vessels against other triptans. The information is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced pharmacological profile of this widely used anti-migraine agent.
This compound, a second-generation triptan, exerts its therapeutic effect in the acute treatment of migraine through the selective agonism of serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] This action leads to the constriction of dilated cranial blood vessels, a key mechanism in alleviating migraine pain.[3][4] This guide delves into a comparative analysis of this compound's vasoconstrictor properties, presenting key performance metrics alongside those of other triptans.
Quantitative Comparison of Triptan Activity
The following tables summarize the binding affinities and functional potencies of this compound and other triptans at the target 5-HT1B and 5-HT1D receptors, as well as their vasoconstrictor effects on relevant cranial and peripheral blood vessels.
Table 1: Comparative Binding Affinities (Ki in nM) of Triptans at Human 5-HT1B and 5-HT1D Receptors
| Drug | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| This compound | 5.01 | 0.63 |
| Sumatriptan (B127528) | 27[5] | 17[5] |
| Rizatriptan (B1679398) | 10[6] | 4.0[6] |
| Naratriptan | 3.16[7] | 2.51[7] |
| Eletriptan (B1671169) | 3.14[1][8] | 0.92[1][8] |
| Almotriptan | - | - |
| Frovatriptan (B193164) | High Affinity[9] | High Affinity[9] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50 in nM) and Efficacy (Emax) of Triptans on Human Middle Meningeal Artery
| Drug | EC50 (nM) | Emax (% of KCl-induced contraction) |
| This compound | - | - |
| Sumatriptan | 71[10] | 61 ± 18[11] |
| Rizatriptan | 90[10] | 132[10] |
| Naratriptan | - | - |
| Eletriptan | ~4.57 | - |
| Almotriptan | - | - |
| Frovatriptan | - | - |
EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.
Table 3: Comparative Functional Potency (EC50 in nM) and Efficacy (Emax) of Triptans on Human Coronary Artery
| Drug | EC50 (nM) | Emax (% of KCl-induced contraction) |
| This compound | - | 37 ± 8[12] |
| Sumatriptan | ~575 | 17 ± 9[11] |
| Rizatriptan | - | 22[13] |
| Naratriptan | - | - |
| Eletriptan | ~2884 | - |
| Almotriptan | - | - |
| Frovatriptan | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies utilizing isolated tissue bath techniques to assess the vasoconstrictor effects of triptans on human arteries.
In Vitro Vasoconstriction Assay of Isolated Human Arteries
Objective: To determine the potency (EC50) and efficacy (Emax) of triptans in inducing vasoconstriction in isolated human cranial and non-cranial arteries.
Methodology:
-
Tissue Procurement: Human middle meningeal arteries are obtained from patients undergoing neurosurgery, while coronary arteries are procured from donor hearts, with appropriate ethical approval and consent.[10][14]
-
Preparation of Arterial Rings: The arteries are dissected and cut into ring segments of approximately 2-4 mm in length.[10]
-
Mounting in Organ Baths: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the rings.
-
Viability and Reference Contraction: The viability of the arterial rings is assessed by inducing a contraction with a standard depolarizing agent, typically potassium chloride (KCl). This contraction also serves as a reference for normalizing the responses to the test compounds.
-
Cumulative Concentration-Response Curves: After a washout period and return to baseline tension, cumulative concentrations of the triptan being tested are added to the organ bath. The resulting contractile responses are recorded until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. Concentration-response curves are then plotted, and pharmacological parameters such as EC50 and Emax are calculated using non-linear regression analysis.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroergotamine and sumatriptan in isolated human coronary artery, middle meningeal artery and saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Craniovascular selectivity of eletriptan and sumatriptan in human isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Zolmitriptan Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of various generic zolmitriptan formulations, offering supporting experimental data and detailed methodologies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating and comparing different this compound products.
Executive Summary
This compound is a selective serotonin (B10506) receptor agonist used for the acute treatment of migraine. The availability of generic formulations necessitates a thorough understanding of their bioequivalence to the reference product. This guide summarizes key pharmacokinetic parameters from multiple studies to facilitate a direct comparison of different this compound formulations, including oral tablets, orodispersible tablets, and nasal sprays. The data presented herein demonstrates that the tested generic formulations meet the regulatory criteria for bioequivalence.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from bioequivalence studies comparing generic and reference this compound formulations. These parameters are crucial for assessing the rate and extent of drug absorption.
Table 1: Bioequivalence of this compound 7.5 mg Tablets (Domestic vs. Imported)
| Parameter | Domestic Tablet (Test) | Imported Tablet (Reference) | 90% Confidence Interval |
| Cmax (µg/L) | 13.22 ± 2.55 | 13.06 ± 3.24 | 94.9% - 111.0% |
| AUC0-t (µg·h/L) | 59.52 ± 19.99 | 63.60 ± 17.98 | 89.1% - 97.7% |
| Tmax (h) | 2.48 ± 0.40 | 2.50 ± 0.36 | N/A |
| t1/2 (h) | 2.16 ± 0.62 | 2.31 ± 0.50 | N/A |
| Data from a randomized, crossover study in 24 healthy volunteers.[1] |
Table 2: Bioequivalence of this compound 5 mg Orodispersible Tablets
| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval for Test/Reference Ratio |
| Cmax | Within 80-125% | Within 80-125% | Within 80-125% |
| AUC0-t | Within 80-125% | Within 80-125% | Within 80-125% |
| Based on a study in 26 healthy volunteers. Specific values for Cmax and AUC were not provided, but the 90% confidence intervals were within the acceptance range for bioequivalence.[2][3][4] |
Table 3: Bioequivalence of this compound Nasal Spray vs. Oral Tablet
| Dose | Formulation | AUC0-∞ Ratio (Nasal/Oral) | 90% Confidence Interval |
| 2.5 mg | Nasal Spray vs. Tablet | 0.924 | 0.826 - 1.033 |
| 5 mg | Nasal Spray vs. Tablet | 0.960 | 0.865 - 1.066 |
| Study conducted in 48 healthy Japanese subjects.[5] |
Experimental Protocols
The bioequivalence studies cited in this guide generally adhere to established regulatory guidelines from agencies such as the FDA and EMA.[6][7] Key aspects of the experimental methodologies are detailed below.
Study Design
The majority of the studies employed a randomized, two-period, two-sequence, crossover design .[1][3][8] This design allows each subject to serve as their own control, minimizing variability and increasing the statistical power of the study. A washout period of at least 7 days separated the two treatment periods to ensure complete elimination of the drug from the body before the administration of the next formulation.[3][8]
Subject Population
The studies were conducted in healthy adult volunteers, typically males and non-pregnant, non-lactating females.[1][3][9] Subjects were screened to exclude individuals with any underlying health conditions that could interfere with the pharmacokinetics of the drug.
Drug Administration and Sample Collection
A single dose of the test and reference this compound formulations was administered to subjects under fasting conditions.[1][3][8] Blood samples were collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of this compound and its active metabolite, N-desmethylthis compound.[3][9] For nasal spray formulations, blood was drawn as early as 2 minutes post-dose to capture the rapid absorption.[5]
Analytical Method
Plasma concentrations of this compound and its active metabolite were determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods.[1][3][4] These methods provide the necessary sensitivity and specificity for accurate quantification of the analytes in biological matrices.
Bioequivalence Assessment
The bioequivalence between the test and reference formulations was assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax and AUC.[1][3] According to regulatory standards, for two products to be considered bioequivalent, the 90% confidence intervals for these pharmacokinetic parameters must fall within the range of 80% to 125%.[2][3][4][6][8]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for a this compound bioequivalence study.
Caption: A typical crossover design workflow for a this compound bioequivalence study.
References
- 1. Pharmacokinetics and Bioequivalence of Domestic this compound Tablets in Chinese Healthy Volunteers [journal11.magtechjournal.com]
- 2. Bioequivalence Study of 2 Orodispersible Formulations of this compound 5 mg in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 3. Bioequivalence study of 2 orodispersible formulations of this compound 5 mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence and rapid absorption of this compound nasal spray compared with oral tablets in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Unraveling the Link: Correlating Zolmitriptan's In Vitro Receptor Binding to its In Vivo Efficacy in Migraine Therapy
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a drug's molecular interactions and its clinical effectiveness is paramount. This guide provides a comprehensive comparison of Zolmitriptan's in vitro receptor binding profile with its in vivo efficacy, offering insights into the mechanistic underpinnings of its therapeutic action in migraine. By examining supporting experimental data and methodologies, this document serves as a valuable resource for drug discovery and development in the field of headache disorders.
This compound, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine. Its efficacy is rooted in its specific interactions with serotonin (B10506) (5-HT) receptors. This guide delves into the quantitative measures of this compound's binding affinity for various 5-HT receptor subtypes and correlates these findings with its performance in preclinical and clinical settings.
In Vitro Receptor Binding Profile: A Quantitative Comparison
This compound and other triptans exhibit a high affinity for 5-HT1B and 5-HT1D receptors, which is central to their antimigraine effects.[1][2] The binding affinity of a compound for a receptor is typically quantified by the equilibrium dissociation constant (Ki) or its logarithmic transformation (pKi). A higher pKi value indicates a stronger binding affinity. The following table summarizes the pKi values for this compound and other commonly used triptans across a range of human 5-HT receptor subtypes, providing a comparative view of their receptor interaction profiles.
| Receptor Subtype | This compound | Sumatriptan | Naratriptan | Rizatriptan | Eletriptan | Almotriptan | Frovatriptan |
| 5-HT1A | <5 | <5 | <5 | <5 | <5 | 4.00 | <5 |
| 5-HT1B | 7.87 | 7.32 | 8.05 | 7.08 | 8.00 | 7.08 | 7.98 |
| 5-HT1D | 9.51 | 8.30 | 8.80 | 8.11 | 9.04 | 7.75 | 8.36 |
| 5-HT1E | 8.18 | 5.99 | 7.75 | 7.34 | 7.53 | 5.00 | 5.04 |
| 5-HT1F | 8.00 | 8.03 | 8.38 | 6.54 | 8.13 | 7.79 | 7.10 |
| 5-HT2A | <5 | <5 | <5 | <5 | 6.07 | <5 | <5 |
| 5-HT2B | <5 | <5 | <5 | 5.49 | 6.81 | 5.20 | <5 |
| 5-HT7 | 6.28 | 5.22 | <5 | <5 | 6.45 | 5.00 | 7.42 |
Data compiled from various sources. pKi values are presented as -log(Ki). A higher value indicates greater binding affinity. Values of "<5" indicate low affinity.[1]
In Vivo Efficacy: A Head-to-Head Clinical Comparison
The clinical efficacy of triptans is primarily assessed by the proportion of patients experiencing headache relief or becoming pain-free at specific time points after drug administration. The following table presents a summary of the in vivo efficacy of this compound compared to other triptans and placebo, based on data from randomized controlled clinical trials. The primary endpoints are typically headache response (a reduction in headache severity from moderate or severe to mild or no pain) and pain-free status at 2 hours post-dose.
| Drug | Dose | Headache Response at 2h (%) | Pain-Free at 2h (%) |
| This compound | 2.5 mg | 62 | 25-35 |
| Sumatriptan | 50 mg | 55-62 | 29-32 |
| Naratriptan | 2.5 mg | 48-50 | 21-26 |
| Rizatriptan | 10 mg | 67-71 | 37-40 |
| Eletriptan | 40 mg | 62-67 | 32-34 |
| Almotriptan | 12.5 mg | 57-65 | 36-38 |
| Frovatriptan | 2.5 mg | 40-48 | 22-24 |
| Placebo | - | 25-35 | 9-15 |
Data represent typical ranges reported in clinical trials and meta-analyses.
Correlating In Vitro Binding to In Vivo Efficacy
The primary mechanism of action of this compound and other triptans is believed to be their agonist activity at 5-HT1B and 5-HT1D receptors.
-
5-HT1B Receptor Agonism: Activation of 5-HT1B receptors located on the smooth muscle cells of cranial blood vessels leads to vasoconstriction. This counteracts the vasodilation that is thought to contribute to the pain of a migraine attack.
-
5-HT1D Receptor Agonism: Agonism at 5-HT1D receptors, which are found on presynaptic trigeminal nerve endings, inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A. This reduces neurogenic inflammation in the meninges, a key process in migraine pathophysiology.
The high affinity of this compound for both 5-HT1B and 5-HT1D receptors, as shown in the in vitro binding data, is consistent with its robust in vivo efficacy in alleviating migraine headache and associated symptoms. While a direct linear correlation between the pKi value and the percentage of headache response is not always observed due to factors like pharmacokinetics and blood-brain barrier penetration, a strong binding affinity to these target receptors is a prerequisite for clinical efficacy.
Furthermore, the affinity of some triptans for the 5-HT1F receptor is also thought to contribute to their antimigraine effects through a purely neuronal mechanism, without causing vasoconstriction.[3]
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, it is essential to understand the methodologies employed in these studies. Below are detailed protocols for the key experiments cited.
Radioligand Displacement Assay for 5-HT Receptor Binding
This in vitro assay is used to determine the binding affinity of a test compound (like this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined.
-
-
Binding Assay:
-
In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Animal Migraine Model: Dural Stimulation
This in vivo model is used to study the pathophysiology of migraine and to evaluate the efficacy of potential antimigraine drugs. It involves the stimulation of the dura mater, which is believed to trigger migraine-like pain.[4][5]
-
Animal Preparation:
-
An adult male or female rodent (e.g., rat or mouse) is anesthetized.
-
The animal's head is fixed in a stereotaxic frame.
-
-
Dural Stimulation:
-
A small burr hole is drilled through the skull to expose the dura mater.
-
A stimulating electrode is placed on the dural surface, or a chemical irritant (e.g., inflammatory soup, a mixture of histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2) is applied.[5]
-
The dura is stimulated electrically or chemically to induce a neurogenic inflammatory response.
-
-
Measurement of Nociceptive Responses:
-
Behavioral responses indicative of pain, such as facial grimacing, head scratching, or allodynia (pain in response to a normally non-painful stimulus), are observed and quantified.
-
For allodynia testing, von Frey filaments of varying stiffness are applied to the periorbital region, and the withdrawal threshold is determined.
-
-
Drug Administration and Evaluation:
-
The test drug (e.g., this compound) or vehicle is administered systemically (e.g., intraperitoneally or orally) before or after dural stimulation.
-
The effect of the drug on the nociceptive responses is measured and compared to the vehicle control group. A reduction in pain-related behaviors indicates analgesic efficacy.
-
Double-Blind, Placebo-Controlled Clinical Trial for Migraine
This is the gold standard for evaluating the efficacy and safety of a new drug for the acute treatment of migraine in humans.
-
Study Design:
-
The trial is designed as a randomized, double-blind, placebo-controlled study.
-
Randomized: Participants are randomly assigned to receive either the investigational drug or a placebo.
-
Double-blind: Neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo.
-
Placebo-controlled: The effects of the investigational drug are compared to those of an inactive substance (placebo).
-
-
Participant Selection:
-
Participants are recruited based on a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.
-
Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and to minimize risks.
-
-
Treatment and Data Collection:
-
Participants are instructed to treat a migraine attack of moderate to severe intensity.
-
They record their headache severity and associated symptoms (nausea, photophobia, phonophobia) on a diary at baseline and at specified time points after taking the study medication (e.g., 1, 2, 4, 24, and 48 hours).
-
-
Efficacy Endpoints:
-
The primary efficacy endpoints are typically:
-
Headache response at 2 hours: The percentage of participants whose headache severity decreases from moderate or severe at baseline to mild or none at 2 hours post-dose.
-
Pain-free at 2 hours: The percentage of participants who have no headache pain at 2 hours post-dose.
-
-
Secondary endpoints may include sustained pain-free response, relief of associated symptoms, and use of rescue medication.
-
-
Data Analysis:
-
The proportion of participants achieving the efficacy endpoints in the active treatment group is compared to the placebo group using appropriate statistical methods.
-
The safety and tolerability of the drug are also assessed by recording and analyzing adverse events.
-
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: this compound's dual mechanism of action at 5-HT1B/1D receptors.
Caption: Workflow of a radioligand displacement binding assay.
Caption: Triptan's mechanism of action in the trigeminovascular system.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. 5HT1F- and 5HT7-receptor agonists for the treatment of migraines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kopfch [kopfch]
- 4. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive dural stimulation in mice: A novel preclinical model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Zolmitriptan in a Laboratory Environment
The proper disposal of Zolmitriptan, like all pharmaceutical compounds in a research setting, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures compliance with regulations and prevents the release of active pharmaceutical ingredients into the environment. This guide provides detailed procedural information for the safe handling and disposal of this compound waste generated by researchers, scientists, and drug development professionals.
Regulatory Framework
The primary regulatory body governing pharmaceutical waste in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] While this compound is not typically classified as a hazardous substance for transport, all pharmaceutical waste must be managed in accordance with federal, state, and local regulations.[4][5] Research laboratories are responsible for the waste they generate from its creation to its final disposal.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]
-
Skin Protection: Use chemical-impermeable gloves (inspect before use) and a lab coat.[4][6]
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH/MSHA-approved respirator may be necessary.[4]
-
General Hygiene: Always wash hands thoroughly after handling.[6][7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and associated contaminated materials is incineration through a licensed waste management vendor.[4][6][8] Do not discharge this compound waste into drains, sewers, or waterways.[6][7][9]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure this compound powder.
-
Contaminated materials (e.g., gloves, absorbent pads, vials, pipette tips).[10]
-
Empty stock containers.
-
-
Segregate this compound waste from non-hazardous, general laboratory trash at the point of generation.
Step 2: Containment and Labeling
-
Collect all solid this compound waste in a designated, leak-proof, and sealable hazardous waste container.[7]
-
The container must be clearly labeled as "Hazardous Drug Waste" or as required by your institution's Environmental Health and Safety (EHS) department.[10]
-
Keep the container sealed when not actively adding waste.[10]
Step 3: Handling Contaminated Labware and PPE
-
All disposable items that have come into contact with this compound, such as gloves, gowns, and syringes, are considered contaminated and must be disposed of in the designated hazardous drug waste container.[10]
Step 4: Managing Empty Containers
-
Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent (e.g., water), ensuring the rinsate is collected as hazardous waste.[10]
-
After rinsing, deface or remove the original label to prevent misuse.[10]
-
Dispose of the rinsed, defaced containers in accordance with institutional guidelines, which may allow for disposal in a glass recycling bin or regular trash.[10]
Step 5: Arranging for Final Disposal
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.[7]
-
Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and transport.[6][8]
-
Ensure the disposal vendor will use incineration as the final destruction method.[4][8] A certificate of destruction should be obtained and kept for your records.[8]
Summary of Disposal Procedures
The following table summarizes the handling and disposal procedures for different types of this compound waste.
| Waste Stream | Handling and Segregation Procedure | Final Disposal Method |
| Unused/Expired this compound | Place directly into a designated, sealed, and labeled hazardous waste container. | Incineration via a licensed hazardous waste vendor.[4][6] |
| Contaminated Materials | Collect all contaminated items (gloves, vials, pads, etc.) in a yellow bag labeled "Hazardous Drug Waste" within a covered pail. Seal the bag when full and place it in a bio-waste box for pickup.[10] | Incineration via a licensed hazardous waste vendor.[8] |
| Empty Stock Containers | Triple rinse the container with an appropriate solvent, collecting the rinsate as hazardous waste. Deface the original label.[10] | Follow institutional guidelines for disposed of triple-rinsed containers (e.g., glass recycling or regular trash).[10] |
| Aqueous Solutions/Rinsate | Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[6] | Incineration or chemical treatment via a licensed hazardous waste vendor. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. www1.udel.edu [www1.udel.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Zolmitriptan
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring personal safety during the handling of potent pharmaceutical compounds like Zolmitriptan is paramount. This document provides essential safety and logistical information, offering a procedural, step-by-step guide for the safe handling, operation, and disposal of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe research environment.
Hazard Identification and Occupational Exposure Limits
This compound is a potent serotonin (B10506) (5-HT) receptor agonist used in the treatment of migraines. While therapeutic in its final dosage form, the active pharmaceutical ingredient (API) can be hazardous when handled in a research or manufacturing setting, primarily through inhalation of dust particles, skin contact, or accidental ingestion.[1][2] The established Time-Weighted Average (TWA) Occupational Exposure Limit (OEL) for this compound is 0.01 mg/m³, highlighting the need for stringent safety controls.[1]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is crucial and depends on the specific laboratory task being performed. The following table summarizes the recommended PPE for handling this compound in various forms.
| Task/Scenario | Required Personal Protective Equipment |
| Handling this compound Powder (e.g., weighing, preparing solutions) | Primary Engineering Control: Laboratory fume hood or other local exhaust ventilation.[3] Respiratory Protection: NIOSH/MSHA approved respirator, especially where dust may be generated.[1] Eye/Face Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][4] Hand Protection: Chemical-resistant gloves (inspected prior to use, conforming to EN 374).[3][4] Skin and Body Protection: Lab coat, impervious clothing, or coveralls.[1][3] |
| Handling Solutions Containing this compound | Eye/Face Protection: Safety goggles with side-shields.[3][4] Hand Protection: Chemical-resistant gloves.[3][4] Skin and Body Protection: Lab coat.[1] |
| Cleaning and Decontamination | Respiratory Protection: NIOSH/MSHA approved respirator if dust is present.[1] Eye/Face Protection: Safety goggles with side-shields.[3][4] Hand Protection: Heavy-duty, chemical-resistant gloves. Skin and Body Protection: Lab coat or impervious clothing.[3] |
| Accidental Spill | Respiratory Protection: NIOSH/MSHA approved respirator.[1] Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3][4] Hand Protection: Chemical-resistant gloves.[3][4] Skin and Body Protection: Impervious clothing, shoe coverings, and head covering may be necessary.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and compliance.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all operations involving this compound powder.[3][4]
-
Assemble all necessary materials and equipment before starting.
-
Don the appropriate PPE as outlined in the table above. Gloves must be inspected for any signs of degradation before use.[3][4]
-
-
Handling:
-
Storage:
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, move the person to fresh air and keep them at rest. Seek medical attention if symptoms persist.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection:
-
All waste materials, including excess this compound, contaminated PPE, and cleaning materials, should be collected in a suitable, labeled, and closed container.[4]
-
-
Disposal Method:
-
Decontamination:
-
Thoroughly clean all surfaces and equipment after handling to remove any residual contamination.[3]
-
Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
